Menthol glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11+,12+,13-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-PJQJKGEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79466-08-3 | |
| Record name | Menthol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079466083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW64GZ6LQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Menthol Glucuronide: A Comprehensive Technical Guide to Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a cyclic monoterpene, is widely used in pharmaceuticals, confectionery, and tobacco products for its characteristic cooling sensation. Upon entering the body, menthol undergoes extensive metabolism, with glucuronidation being the primary pathway for its detoxification and elimination. This technical guide provides an in-depth overview of the metabolism and excretion of menthol glucuronide, focusing on the enzymatic processes, pharmacokinetic profile, and analytical methodologies used in its study.
Menthol Metabolism: The Glucuronidation Pathway
Menthol is rapidly metabolized in the body, primarily through conjugation with glucuronic acid to form this compound.[1][2][3] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[4][5] The addition of the glucuronic acid moiety increases the water solubility of menthol, facilitating its excretion from the body.
Several UGT isoforms have been identified as having activity towards both l- and d-menthol, including UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17. Among these, UGT2B7 is considered a key enzyme in menthol glucuronidation.
The metabolic conversion of menthol to this compound is a critical step in its detoxification. In addition to direct glucuronidation, menthol can also undergo oxidation to form various hydroxylated metabolites, which can then be subsequently conjugated with glucuronic acid.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid formation and elimination. Following oral administration, menthol is quickly absorbed and metabolized, leading to detectable levels of this compound in plasma and urine.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of menthol and this compound from various studies.
Table 1: Pharmacokinetic Parameters of l-Menthol and this compound after Oral Administration in Humans
| Dose of l-Menthol | Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| 80 mg | l-Menthol | 32.89 ± 32.00 | ~1 | 1.03 - 1.77 | - |
| This compound | 5617 | - | 5.58 - 7.81 | - | |
| 160 mg | l-Menthol | 31.60 | - | - | - |
| This compound | 9882 | - | - | - | |
| 320 mg | l-Menthol | 48.00 | - | - | - |
| This compound | 17601 | - | - | - | |
| 100 mg (capsule) | This compound | - | - | 0.94 (56.2 min) | - |
| 10 mg (mint/tea) | This compound | - | - | 0.71 (42.6 min) | - |
Data compiled from Hiki et al. (2011) and Gelal et al. (1999).
Table 2: Urinary Excretion of this compound in Humans
| Administration Route | Dose of l-Menthol | % of Dose Excreted as this compound in Urine |
| Oral (capsule) | 100 mg | 45.6% |
| Oral (mint/tea) | 10 mg | 56.6% |
Data from Gelal et al. (1999).
Excretion Pathways
The primary route of excretion for this compound is via the urine. However, biliary excretion also plays a significant role, particularly in animal models such as rats, where a substantial portion of the administered menthol dose is recovered in the bile as this compound. This biliary excretion can lead to enterohepatic circulation, where the glucuronide is hydrolyzed back to menthol in the intestine and subsequently reabsorbed.
The transport of this compound across cellular membranes is mediated by various uptake and efflux transporters. Efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are involved in the secretion of glucuronide conjugates into bile and urine.
Experimental Protocols
In Vitro Menthol Glucuronidation Assay
This protocol provides a general framework for assessing the in vitro glucuronidation of menthol using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
l-Menthol
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (pore-forming peptide)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol
-
Internal standard (e.g., menthol-d4)
-
LC-MS/MS system
Procedure:
-
Microsome Activation: Pre-incubate HLM with alamethicin in Tris-HCl buffer on ice to permeabilize the microsomal membrane.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated HLM, MgCl₂, and l-menthol in Tris-HCl buffer.
-
Initiate Reaction: Start the reaction by adding UDPGA to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
Analysis of this compound in Urine by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human urine samples.
Materials:
-
Urine samples
-
β-glucuronidase (from Patella vulgata or E. coli)
-
Ammonium acetate buffer (pH 5.0)
-
Internal standard (e.g., menthol-d4 glucuronide)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis (for total menthol measurement):
-
To a urine aliquot, add ammonium acetate buffer and β-glucuronidase.
-
Incubate the mixture at 37-60°C for a sufficient time (e.g., 2-16 hours) to cleave the glucuronide conjugate.
-
-
Sample Preparation (for direct glucuronide measurement):
-
To a urine aliquot, add the internal standard.
-
Dilute the sample with mobile phase or perform SPE for cleanup if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Regulation of UGT Expression
The expression of UGT enzymes is regulated by various nuclear receptors and transcription factors, which can be activated by xenobiotics and endogenous compounds. Key regulators include the Aryl hydrocarbon Receptor (AhR), Constitutive Androstane Receptor (CAR), and Pregnane X Receptor (PXR). These receptors can bind to response elements in the promoter regions of UGT genes, leading to an increase in their transcription and subsequent protein expression. This regulatory mechanism allows the body to adapt to exposure to various substances by enhancing their detoxification and elimination.
Conclusion
This compound is the major metabolite of menthol, and its formation and excretion are crucial for the detoxification of this widely consumed compound. The metabolism is primarily mediated by UGT enzymes, with UGT2B7 playing a significant role. The pharmacokinetic profile of this compound is characterized by rapid formation and elimination, mainly through urine, with biliary excretion and enterohepatic circulation also contributing to its disposition. Understanding the intricacies of this compound metabolism and excretion is essential for assessing its safety and potential drug-drug interactions, particularly in the context of pharmaceutical development and tobacco product regulation. The experimental protocols and pathways described in this guide provide a solid foundation for researchers and scientists working in these fields.
References
- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma this compound as a Biomarker of Acute Menthol Inhalation. | Semantic Scholar [semanticscholar.org]
- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Menthol Glucuronide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a cyclic monoterpene, is widely utilized in pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and flavor. In vivo, menthol is extensively metabolized, with the primary pathway being glucuronidation to form menthol glucuronide. This biotransformation is generally considered a detoxification step, facilitating the excretion of menthol from the body. While the biological activities of menthol are well-documented, the direct in vitro effects of its major metabolite, this compound, remain largely unexplored. This technical guide provides a comprehensive overview of the in vitro landscape of this compound, focusing on its formation, the enzymes involved, and the current understanding of its biological activity, or lack thereof.
Menthol Glucuronidation: The Primary Metabolic Pathway
Menthol is rapidly metabolized in the body, primarily through conjugation with glucuronic acid to form this compound.[1] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).
Key UGT Isoforms in Menthol Glucuronidation
In vitro studies utilizing human liver microsomes and recombinant human UGT enzymes have identified several UGT isoforms responsible for the glucuronidation of both l- and d-menthol. The primary enzymes involved include:
-
UGT1A9
-
UGT1A10
-
UGT2A1
-
UGT2A2
-
UGT2A3
-
UGT2B4
-
UGT2B7
-
UGT2B17
Notably, UGT1A7 exhibits activity towards l-menthol but not d-menthol.[1] Conversely, UGTs 1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15 show no detectable activity towards either menthol enantiomer.[1]
The following diagram illustrates the general enzymatic pathway for the formation of this compound.
Caption: Enzymatic conversion of menthol to this compound.
In Vitro Biological Activity of this compound: An Uncharted Territory
A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct biological activity of this compound in vitro. The prevailing assumption is that, like most glucuronide metabolites, this compound is pharmacologically inactive and primarily serves as a water-soluble conjugate for elimination.
While extensive research has been conducted on the in vitro effects of the parent compound, menthol, similar studies on its glucuronidated metabolite are conspicuously absent. The majority of in vitro work related to this compound focuses on its formation and its role in drug-drug interactions.
Indirect In Vitro Relevance: Inhibition of Other Glucuronidation Reactions
One area where this compound formation has been studied in vitro is in the context of its potential to inhibit the glucuronidation of other compounds. For instance, in vitro studies with human liver microsomes have shown that both l- and d-menthol can inhibit the formation of NNAL-Gluc, a glucuronide of a tobacco-specific nitrosamine.[1] This suggests that high concentrations of menthol could potentially compete for UGT enzymes, thereby affecting the clearance of other substances that undergo glucuronidation.
The table below summarizes the inhibitory effects of l- and d-menthol on NNAL glucuronidation in human liver microsomes.
| Compound | Inhibitory Effect on NNAL-Glucuronidation (IC50) | Reference |
| l-Menthol | 100 µM (for NNAL-N-Gluc formation) | [1] |
| d-Menthol | 50 µM (for NNAL-N-Gluc formation) |
Experimental Protocols for In Vitro Glucuronidation Assays
For researchers interested in studying the formation of this compound or its potential inhibitory effects in vitro, the following generalized protocol for a human liver microsome assay can be adapted.
Objective: To determine the in vitro formation of this compound and assess its inhibitory potential.
Materials:
-
Human Liver Microsomes (HLM)
-
l- or d-Menthol
-
UDP-Glucuronic Acid (UDPGA)
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Preparation: Thaw HLM on ice. Prepare a stock solution of alamethicin in ethanol.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, HLM, and alamethicin. Pre-incubate on ice for 15 minutes to permeabilize the microsomal membrane.
-
Substrate Addition: Add menthol to the incubation mixture at various concentrations.
-
Reaction Initiation: Pre-warm the mixture at 37°C for 3-5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.
The following diagram outlines the general workflow for an in vitro glucuronidation assay.
Caption: General workflow for an in vitro glucuronidation assay.
Future Directions and Conclusion
The current body of scientific literature strongly indicates that this compound is the primary, and likely inactive, metabolite of menthol. However, the absence of direct in vitro studies on the biological activity of this compound represents a significant knowledge gap.
Future research should focus on:
-
Direct In Vitro Testing: Conducting studies where isolated this compound is applied to various cell lines (e.g., immune cells, cancer cells, neuronal cells) to assess a range of biological endpoints, including cytotoxicity, cytokine production, and receptor modulation.
-
Receptor Binding Assays: Investigating whether this compound interacts with known menthol targets, such as TRPM8, or other receptors.
-
Metabolomic Studies: Further in vitro metabolomic studies could elucidate any downstream effects of this compound on cellular pathways.
References
The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Menthol Glucuronidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, confectionery, and tobacco products. Its metabolism in humans is primarily governed by Phase II conjugation reactions, with glucuronidation being the predominant pathway. This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of menthol glucuronide, a more water-soluble and readily excretable metabolite. Understanding the specific UGT isoforms involved in menthol glucuronidation, their kinetic properties, and the regulatory mechanisms governing their expression is crucial for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and evaluating the safety and efficacy of menthol-containing products. This technical guide provides an in-depth overview of the role of UGT enzymes in menthol glucuronidation, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
UGT Isoforms Involved in Menthol Glucuronidation
Extensive in vitro screening using recombinant human UGT enzymes has identified several isoforms capable of catalyzing the glucuronidation of both l-menthol and d-menthol. The primary UGT enzymes involved are:
-
UGT1A Family: UGT1A9 and UGT1A10[1]
-
UGT2A Family: UGT2A1, UGT2A2, and UGT2A3[1]
-
UGT2B Family: UGT2B4, UGT2B7, and UGT2B17[1]
Notably, UGT1A7 exhibits activity towards l-menthol but not d-menthol.[1] Conversely, several other isoforms, including UGTs 1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, have shown no detectable activity towards either menthol enantiomer.[1]
Quantitative Data: The Kinetics of Menthol Glucuronidation
The enzymatic efficiency of the key UGT isoforms in metabolizing menthol has been characterized by determining their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and its catalytic capacity.
Table 1: Apparent Kinetic Parameters for l-Menthol Glucuronidation by UGT Isoforms
| UGT Isoform | Apparent Km (mM) | Apparent Vmax (pmol/min/mg protein) |
| UGT1A9 | 1.8 ± 0.4 | 120 ± 10 |
| UGT1A10 | 4.1 ± 1.2 | 80 ± 10 |
| UGT2A1 | 0.35 ± 0.08 | 150 ± 10 |
| UGT2B7 | 0.45 ± 0.09 | 250 ± 20 |
| UGT2B17 | 1.9 ± 0.5 | 180 ± 20 |
| Human Liver Microsomes (HLM) | 0.89 ± 0.15 | 350 ± 30 |
| Human Intestinal Microsomes (HIM) | 1.7 ± 0.3 | 120 ± 15 |
Table 2: Apparent Kinetic Parameters for d-Menthol Glucuronidation by UGT Isoforms
| UGT Isoform | Apparent Km (mM) | Apparent Vmax (pmol/min/mg protein) |
| UGT1A9 | 1.9 ± 0.6 | 100 ± 15 |
| UGT1A10 | 1.5 ± 0.3 | 90 ± 10 |
| UGT2A1 | 0.37 ± 0.07 | 180 ± 15 |
| UGT2B7 | 0.33 ± 0.06 | 300 ± 25 |
| UGT2B17 | 0.22 ± 0.05 | 220 ± 20 |
| Human Liver Microsomes (HLM) | 0.54 ± 0.11 | 400 ± 35 |
| Human Intestinal Microsomes (HIM) | 0.99 ± 0.21 | 150 ± 20 |
Data are expressed as mean ± S.D. of three independent experiments.
Experimental Protocols
In Vitro Menthol Glucuronidation Assay using Recombinant UGTs and Human Liver Microsomes
This protocol outlines the general procedure for assessing menthol glucuronidation activity in vitro.
1. Materials:
-
Recombinant UGT-overexpressing cell microsomes or human liver/intestinal microsomes (HLMs/HIMs)
-
l-menthol and d-menthol
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Bovine Serum Albumin (BSA)
-
Methanol (ice-cold)
-
Internal standard (e.g., deuterated this compound)
2. Microsome Preparation and Activation:
-
Thaw microsomes (recombinant UGTs, HLMs, or HIMs) on ice.
-
To permeabilize the microsomal membrane and ensure access of the co-substrate UDPGA to the enzyme's active site, pre-incubate the microsomes with alamethicin (50 µg/mg of microsomal protein) for 15 minutes on ice.
3. Reaction Mixture Preparation (per 20 µL reaction):
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
4 mM UDPGA
-
2% BSA
-
Activated microsomes (e.g., 10-20 µg protein)
-
Menthol (substrate) at desired concentrations (for kinetic studies, a range of concentrations from 0.02 to 2.5 mM is recommended).
4. Incubation:
-
Pre-warm the reaction mixture (without UDPGA and menthol) at 37°C for 5 minutes.
-
Initiate the reaction by adding the menthol substrate followed by UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
5. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Add the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis of this compound
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Initial: 95% A, 5% B
-
Linear gradient to 25% A over 9.5 minutes
-
Linear gradient to 5% A over 3 minutes
-
Re-equilibration at initial conditions.
-
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucuronide detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., loss of the glucuronic acid moiety). Specific m/z values will depend on the exact mass of this compound.
-
Internal Standard: Monitor the specific precursor-to-product ion transition for the deuterated standard.
-
3. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualization of Workflows and Pathways
Experimental Workflow for Menthol Glucuronidation Assay
Caption: Workflow for in vitro menthol glucuronidation assay.
Signaling Pathways Regulating UGT Expression
The expression of UGT enzymes is a complex process regulated by a network of nuclear receptors and transcription factors. These pathways can be activated by various endogenous and exogenous compounds, leading to the induction or suppression of UGT gene transcription.
Caption: Transcriptional and post-transcriptional regulation of UGT enzymes.
Conclusion
The glucuronidation of menthol is a multifaceted process involving several UGT isoforms from the UGT1A, UGT2A, and UGT2B subfamilies. The kinetic data presented in this guide highlight the differential contributions of these enzymes to menthol metabolism. The detailed experimental protocols provide a framework for researchers to investigate menthol glucuronidation in various in vitro systems. Furthermore, the elucidation of the complex regulatory networks governing UGT expression underscores the potential for drug-drug interactions and inter-individual variability in response to menthol-containing products. A thorough understanding of these aspects is paramount for the continued development and safe use of such products in the pharmaceutical and consumer goods industries.
References
Menthol Glucuronide: A Definitive Biomarker for Menthol Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Menthol, a cyclic terpene alcohol, is widely used in consumer and tobacco products for its characteristic cooling sensation. Assessing exposure to menthol is critical in toxicological studies, clinical trials, and for understanding its impact on public health, particularly in the context of tobacco use. Due to its rapid and extensive metabolism, direct measurement of menthol in biological matrices is often challenging. This has led to the validation of menthol glucuronide, its primary metabolite, as a reliable and robust biomarker for quantifying menthol exposure. This technical guide provides a comprehensive overview of this compound as a biomarker, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of key quantitative data from various studies.
The Metabolic Pathway of Menthol
Following administration, menthol is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver. The major metabolic pathway is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form this compound.[1][2][3][4] This conjugation significantly increases the water solubility of menthol, facilitating its excretion in urine and bile.[5] Several UGT isoforms, including UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17, have been shown to exhibit activity towards both l- and d-menthol. Little to no unconjugated menthol is typically measurable in venous blood, making this compound an ideal biomarker for systemic exposure.
Quantitative Analysis of this compound
The quantification of this compound in biological matrices such as plasma and urine is a key aspect of assessing menthol exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Experimental Workflow for Quantification
A typical workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a standard procedure.
Detailed Experimental Protocols
This protocol is adapted from a method used to measure plasma this compound following inhalation.
-
Sample Collection: Collect venous blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation/Extraction: To 100 µL of plasma, add a precipitating agent such as methanol. This step also serves to extract the analyte.
-
Internal Standard: Add an internal standard, such as menthol-d4 glucuronide, to all samples, calibrators, and quality controls to correct for matrix effects and variations in instrument response.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
This protocol is based on a method for determining total menthol in urine, which involves the enzymatic hydrolysis of this compound.
-
Sample Collection: Collect urine samples in sterile containers.
-
Enzymatic Hydrolysis: To a specific volume of urine (e.g., 100 µL), add a buffer (e.g., 0.1 M trisodium citrate dihydrate, pH 5.0) and a solution of β-glucuronidase/sulfatase.
-
Internal Standard: Add a deuterated internal standard, such as menthol-d4.
-
Incubation: Incubate the samples at 37°C for a sufficient time (e.g., 24 hours) to ensure complete deconjugation of this compound to free menthol.
-
Extraction: Perform headspace solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the liberated menthol.
-
Analysis: Analyze the extracted sample by GC-MS.
Instrumentation and Conditions
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for glucuronides.
-
Monitored Transitions: For this compound, a common transition is m/z 331 → 85 (quantifier) and 331 → 75 (qualifier). For a deuterated internal standard (MG d4), the transition would be m/z 335 → 85.
-
Gas Chromatography: A capillary GC system.
-
Column: A non-polar or medium-polarity column suitable for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron impact (EI) ionization.
-
Detection: Selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Common ions monitored for menthol are m/z 138 (quantifier) and m/z 123 (qualifier), and m/z 142 for the d4-internal standard.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound as a biomarker of menthol exposure.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose | Matrix | Value | Reference |
| Half-life (t½) | Oral (capsule) | 100 mg l-menthol | Plasma | 56.2 min (95% CI: 51.0-61.5) | |
| Oral (mint candy/tea) | 10 mg menthol | Plasma | 42.6 min (95% CI: 32.5-52.7) | ||
| Intragastric | 80-320 mg l-menthol | Plasma | 5.58 - 7.81 h | ||
| Time to Peak (Tmax) | Intragastric | 80-320 mg l-menthol | Plasma | ~0.54 h | |
| Urinary Excretion | Oral (capsule) | 100 mg l-menthol | Urine | 45.6% of dose | |
| Oral (mint candy/tea) | 10 mg menthol | Urine | 56.6% of dose | ||
| Intragastric | 80-320 mg l-menthol | Urine | 65-68% of dose over 24h |
Table 2: Plasma Concentrations of this compound after Controlled Exposure
| Exposure Source | Menthol Concentration | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Reference |
| e-cigarette inhalation | 0.5% menthol in e-liquid | Variable | Dose-dependent increase | |
| 3.2% menthol in e-liquid | Variable, significantly higher than 0.5% | Dose-dependent increase | ||
| Intragastric administration | 80 mg l-menthol | 5855.73 ng/mL | 39.88 ng·h/mL | |
| 160 mg l-menthol | 9323.18 ng/mL | 57.41 ng·h/mL | ||
| 320 mg l-menthol | 16189.12 ng/mL | 97.31 ng·h/mL |
Table 3: Analytical Method Performance
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Linear Range | Precision (CV%) | Reference |
| LC-MS/MS | Plasma | 4 ng/mL | Not specified | 8-17% | |
| GC-MS (Total Menthol) | Urine | 0.01 µg/mL | 0.01 - 10 µg/mL | 7.6% | |
| GC-MS (Free Menthol) | Urine | 0.002 µg/mL | 0.002 - 0.5 µg/mL | Not specified | |
| GC/MS | Plasma & Urine | 5 ng/mL | 5 - 1000 ng/mL | <10% |
Relationship Between Menthol Exposure and Biomarker Levels
Studies have consistently demonstrated a strong, dose-dependent relationship between menthol intake and the concentration of this compound in both plasma and urine. This direct correlation underscores the utility of this compound as a quantitative biomarker. For instance, a study on e-cigarette use showed that plasma concentrations of this compound increased proportionally with the concentration of menthol in the e-liquid. Similarly, urinary this compound levels are highly correlated with exposure to nicotine and carcinogens in smokers of mentholated cigarettes, serving as a reliable indicator of smoke exposure.
Conclusion
This compound has been firmly established as a sensitive and specific biomarker for the assessment of menthol exposure. Its rapid formation and clearance, coupled with the dose-proportional relationship with menthol intake, make it an invaluable tool for researchers, scientists, and drug development professionals. The well-defined analytical methods, particularly LC-MS/MS and GC-MS, allow for accurate and precise quantification in various biological matrices. The data and protocols presented in this guide provide a solid foundation for the incorporation of this compound measurement in studies investigating the pharmacokinetics, pharmacodynamics, and toxicological effects of menthol.
References
- 1. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Menthol and its Glucuronide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of menthol and its primary metabolite, menthol glucuronide. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used compound. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic pathways and experimental workflows.
Introduction
Menthol, a cyclic monoterpene, is extensively used in pharmaceuticals, confectionery, and tobacco products for its characteristic cooling sensation and flavor.[1] Understanding its pharmacokinetic profile is crucial for evaluating its safety, efficacy, and potential drug interactions. Upon administration, menthol is rapidly absorbed and extensively metabolized, primarily through glucuronidation to form this compound.[2][3] This inactive metabolite is then excreted in the urine.[4] The route of administration significantly influences the pharmacokinetic parameters of both menthol and this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for menthol and this compound following oral, topical, and inhalation administration in humans and animal models.
Table 1: Pharmacokinetic Parameters of Menthol in Humans Following Oral Administration
| Dose | Formulation | Cmax (ng/mL) | Tmax (min) |
| 100 mg | Capsule | 2610 ± 862 | 61 ± 26 |
| 10 mg | Mint Candy/Infusion | 368 ± 115 | 30 ± 12 |
| 80 mg | Gastric Spray | 19.13 | 32.4 |
| 160 mg | Gastric Spray | 23.86 | 32.4 |
| 320 mg | Gastric Spray | 50.72 | 32.4 |
Data compiled from Gelal et al., 1999 and Hiki et al., 2011.[5]
Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration
| Dose | Formulation | Cmax (ng/mL) | Tmax (min) | t½ (min) | AUC (ng·h/mL) | Urinary Recovery (%) |
| 100 mg | Capsule | - | - | 56.2 | - | 45.6 |
| 10 mg | Mint Candy/Tea | - | - | 42.6 | - | 56.6 |
| 80 mg | Gastric Spray | 5855.73 | - | 79.8 | 39.88 | ~65 |
| 160 mg | Gastric Spray | 9323.18 | - | 79.8 | 57.41 | ~65 |
| 320 mg | Gastric Spray | 16189.12 | - | 79.8 | 97.31 | ~65 |
Data compiled from Gelal et al., 1999 and Hiki et al., 2011.
Table 3: Pharmacokinetic Parameters of L-Menthol in Rats
| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | t½ (h) |
| Inhalation | 50 mg/kg | 118.82 | ~1.0 | 8.53 |
| Intravenous | 10 mg/kg | 143.61 | - | 6.69 |
Data from Feng et al., as cited in a 2025 review.
Table 4: Pharmacokinetic Parameters of L-Menthol in Mice Following a Single Dose
| Administration Route | Dose | Peak Serum Concentration Time (min) |
| Oral | 200 mg/kg | 30 |
| Topical | 10% solution | 30 |
Data from a study on bioavailable menthol.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the design and execution of pharmacokinetic studies of menthol.
Quantification of Menthol and this compound in Biological Matrices
3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Total Menthol in Plasma and Urine
This method involves the enzymatic hydrolysis of this compound followed by liquid-liquid extraction and GC-MS analysis.
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., menthol-d4).
-
For total menthol measurement, add β-glucuronidase to hydrolyze the this compound. Incubate the samples.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot into the GC-MS system.
-
GC Conditions: Use a capillary column appropriate for terpene analysis (e.g., a DB-5ms). The temperature program should be optimized to separate menthol from other matrix components.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for menthol and the internal standard.
-
3.1.2. High-Performance Liquid Chromatography (HPLC) Method for Menthol
Due to the lack of a strong chromophore, menthol analysis by HPLC often requires a refractive index (RI) detector.
-
Sample Preparation:
-
For pharmaceutical formulations like syrups, accurately weigh a sample equivalent to a known amount of menthol.
-
Dissolve the sample in a mixture of water and methanol and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45-µm filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6mm×250mm, 5µm) is typically used.
-
Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 30:70 v/v) is common.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detector: A refractive index (RI) detector is used for quantification.
-
Human Pharmacokinetic Study: Oral Administration
The following protocol is a synthesized workflow based on common practices reported in human oral administration studies.
Metabolism and Signaling Pathways
Menthol Metabolism: Glucuronidation
The primary metabolic pathway for menthol is conjugation with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and other tissues.
References
- 1. The effects of oral administration of (-)-menthol on nasal resistance to airflow and nasal sensation of airflow in subjects suffering from nasal congestion associated with the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol reduces the anticoagulant effect of warfarin by inducing cytochrome P450 2C expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Menthol Glucuronide: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol glucuronide is the primary phase II metabolite of menthol, a widely used compound in pharmaceuticals, cosmetics, and food products. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the lipophilic menthol into a more water-soluble and readily excretable compound.[1] Understanding the chemical structure, physicochemical properties, metabolism, and biological activity of this compound is crucial for assessing the pharmacokinetics, safety, and efficacy of menthol-containing products. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical methodologies, and key properties, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, systematically named (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid, is formed by the conjugation of a glucuronic acid moiety to the hydroxyl group of menthol.[2] This conjugation significantly alters the physicochemical properties of the parent compound, menthol.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| CAS Number | 79466-08-3 | [2][3][4] |
| Molecular Formula | C₁₆H₂₈O₇ | |
| Molecular Weight | 332.39 g/mol | |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid | |
| Synonyms | l-Menthyl glucuronide, l-Menthol glucuronide |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | >75°C (decomposition) | |
| Solubility | Slightly soluble in water, DMSO, and methanol | |
| pKa (Predicted) | 2.82 ± 0.70 | |
| LogP (Predicted) | 1.180 | |
| Appearance | White to off-white solid | |
| Stability | Hygroscopic |
Metabolism and Pharmacokinetics
Menthol is rapidly metabolized in the body, primarily through glucuronidation to form this compound. This biotransformation is a crucial detoxification pathway that facilitates the elimination of menthol from the body.
Metabolic Pathway
The glucuronidation of menthol is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. Several UGT isoforms have been identified to be involved in this process, including UGT1A9, UGT1A10, UGT2A1, UGT2A2, UGT2A3, UGT2B4, UGT2B7, and UGT2B17. The reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of menthol.
Pharmacokinetics
Following oral administration of menthol, it is rapidly absorbed and extensively metabolized, with this compound being the major metabolite detected in plasma and urine. Unchanged menthol is often undetectable in venous plasma.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition | Reference(s) |
| Plasma Half-life (t½) | 56.2 minutes (95% CI: 51.0-61.5) | 100 mg l-menthol capsule | |
| 42.6 minutes (95% CI: 32.5-52.7) | 10 mg menthol in mint candy/tea | ||
| 5.58 - 7.81 hours | 80 - 320 mg l-menthol | ||
| Time to Peak Plasma Concentration (tmax) | ~1 hour | Intragastric administration of l-menthol | |
| Peak Plasma Concentration (Cmax) | 5617 ng/mL | 80 mg l-menthol | |
| 9882 ng/mL | 160 mg l-menthol | ||
| 17601 ng/mL | 320 mg l-menthol | ||
| Urinary Recovery | 45.6% | 100 mg l-menthol capsule | |
| 56.6% | 10 mg menthol in mint candy/tea | ||
| 65-68% | Intragastric administration of l-menthol |
Biological Activity
The biological activity of this compound itself is considered to be limited. Glucuronidation is generally a detoxification process that renders compounds more polar and less pharmacologically active, facilitating their excretion. While the parent compound, menthol, exhibits a range of biological activities, including analgesic, anti-inflammatory, and cooling effects primarily through its interaction with TRPM8 receptors, its glucuronidated metabolite is presumed to be inactive. Studies on other glucuronide metabolites have shown that they can sometimes retain or even have different biological activities than the parent compound, but specific studies on the direct pharmacological effects of this compound are scarce.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using human liver microsomes, which are a rich source of UGT enzymes.
Materials:
-
l-Menthol
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of l-menthol in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
l-Menthol (final concentration 100 µM, added from the stock solution)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.
-
Collect the supernatant containing this compound for purification and analysis.
Purification of this compound by Preparative HPLC
This protocol outlines a general procedure for the purification of this compound from a synthesis reaction mixture using preparative high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Supernatant from the enzymatic synthesis reaction
-
Rotary evaporator
Procedure:
-
Filter the supernatant from the synthesis reaction through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered supernatant onto the column.
-
Elute the compounds using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.
Quantification of this compound in Urine by GC-MS
This protocol describes a general method for the quantification of total menthol (from this compound) in human urine using gas chromatography-mass spectrometry (GC-MS) after enzymatic hydrolysis.
Materials and Equipment:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Internal standard (e.g., d₄-menthol)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.8).
-
Add a known amount of the internal standard (d₄-menthol).
-
Add 2000 units of β-glucuronidase.
-
Incubate the mixture at 37°C for 18 hours to ensure complete hydrolysis of this compound.
-
After cooling to room temperature, extract the liberated menthol by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot (e.g., 1 µL) of the dried organic extract into the GC-MS system.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-350 or in selected ion monitoring (SIM) mode for target ions of menthol and the internal standard.
-
-
Quantify the amount of menthol by comparing the peak area ratio of menthol to the internal standard against a calibration curve prepared with known concentrations of menthol.
Conclusion
This compound is the principal metabolite of menthol, formed through a rapid and extensive phase II metabolic process. Its chemical and physical properties are significantly different from its parent compound, rendering it more water-soluble and readily excretable. While generally considered biologically inactive, its formation is a critical determinant of the pharmacokinetic profile of menthol. The experimental protocols provided herein for the synthesis, purification, and analysis of this compound serve as a valuable resource for researchers and drug development professionals investigating the metabolism and disposition of menthol and other related compounds. Further research into the potential direct biological effects of this compound may provide a more complete understanding of the overall pharmacological profile of menthol.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: The Discovery and Analysis of Menthol Glucuronide in Human Plasma
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menthol, a widely used compound in consumer and tobacco products, undergoes rapid and extensive metabolism in the human body. Following administration, menthol is rarely detected in its free form in venous plasma.[1][2] Instead, it is primarily converted into its major metabolite, menthol glucuronide (MG). The discovery and subsequent quantification of this compound in human plasma have been pivotal, establishing it as a reliable biomarker for assessing acute menthol exposure.[3][4] This technical guide provides an in-depth overview of the metabolic pathway of menthol, detailed experimental protocols for the quantification of this compound in human plasma, and a summary of key quantitative data from pharmacokinetic and analytical studies.
The Metabolism of Menthol: Glucuronidation Pathway
Upon entering the systemic circulation, menthol is quickly metabolized, predominantly through conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[5] Glucuronidation is a major detoxification pathway that increases the water solubility of menthol, facilitating its excretion from the body, mainly in urine. This compound accounts for approximately half of the administered menthol dose. While other oxidative metabolites are formed, this compound is the most prominent and readily measurable metabolite in plasma.
Experimental Protocols for Quantification in Human Plasma
The accurate quantification of this compound in human plasma is essential for pharmacokinetic studies and for assessing menthol exposure. The primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Protein Precipitation
A common initial step for preparing plasma samples for LC-MS/MS analysis involves protein precipitation to remove interfering macromolecules.
-
Aliquot Plasma: Transfer a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with a deuterated internal standard, such as this compound-d4 (MG-d4), to correct for matrix effects and variability during sample processing.
-
Precipitation: Add a volume of cold methanol (e.g., 3 volumes) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.
Enzymatic Hydrolysis for Total Menthol Analysis
To measure "total menthol" (the sum of free menthol and this compound), an enzymatic hydrolysis step is required to cleave the glucuronide moiety, liberating free menthol for analysis, typically by GC-MS.
-
Sample Preparation: To a plasma or urine sample, add a buffer solution to achieve the optimal pH for the enzyme (e.g., pH 5.0).
-
Internal Standard: Add a deuterated internal standard, such as menthol-d4.
-
Enzyme Addition: Add β-glucuronidase enzyme (e.g., from Patella vulgata).
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 37°C or 60°C) for a sufficient period (e.g., 1 to 24 hours) to ensure complete hydrolysis.
-
Extraction: After incubation, perform a liquid-liquid extraction (e.g., with ethyl acetate or n-hexane) or headspace solid-phase microextraction (HS-SPME) to isolate the liberated menthol.
-
Analysis: Analyze the extracted sample using GC-MS.
Analytical Instrumentation
-
LC-MS/MS: This is the preferred method for directly quantifying this compound. A typical setup involves a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitored Ion Transitions:
-
This compound (MG): 331 → 85 (quantifier); 331 → 75 (qualifier)
-
This compound-d4 (MG-d4): 335 → 85 (quantifier)
-
-
-
GC-MS: This method is highly sensitive for measuring free menthol, making it ideal for "total menthol" analysis after hydrolysis. It often involves a capillary column and electron ionization (EI) with selected ion monitoring (SIM) for enhanced specificity and sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound in human plasma.
Table 1: Pharmacokinetic Parameters of l-Menthol and this compound
This table presents the peak plasma concentration (Cmax) and half-life (t1/2) of menthol and its glucuronide metabolite after oral administration of l-menthol. Data indicates a dose-dependent relationship for this compound, highlighting a high conversion rate.
| Parameter | Dose | l-Menthol | This compound | Reference |
| Cmax (ng/mL) | 80 mg | 32.89 | 5,617 | |
| 160 mg | 31.60 | 9,882 | ||
| 320 mg | 48.00 | 17,601 | ||
| t1/2 (h) | 80-320 mg | 1.03 - 1.77 | 5.58 - 7.81 | |
| t1/2 (min) | 100 mg (capsule) | Not Measured | 56.2 | |
| 10 mg (mint) | Not Measured | 42.6 |
Data sourced from Hiki et al. (2011) and Benowitz et al. (2004).
Table 2: Analytical Method Validation Parameters for this compound Quantification
This table summarizes the performance characteristics of various analytical methods developed for the quantification of this compound (or total menthol after hydrolysis) in human plasma.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (CV%) | Reference |
| LC-MS/MS | Plasma | Not Specified | 4 | 8% - 17% | |
| GC-MS | Plasma | 5 - 1000 | 5 | < 4.0% (high conc.) | |
| GC-MS | Plasma | 5 - 1000 | 5 | < 18.1% (at LLOQ) |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.
Table 3: Peak Plasma this compound Concentrations After E-Cigarette Inhalation
This table shows the dose-dependent increase in plasma this compound concentrations following the inhalation of aerosols from e-cigarettes with varying menthol concentrations.
| Menthol Condition | Peak Concentration (Cmax, ng/mL) | Area Under Curve (AUC, ng·h/mL) | Reference |
| Placebo (0%) | 1.6 ± 0.4 | 4.3 ± 1.1 | |
| 0.5% Menthol | 41.5 ± 5.6 | 131.7 ± 18.5 | |
| 3.2% Menthol | 150.1 ± 16.5 | 499.7 ± 59.8 |
Values are presented as mean ± standard error. Data sourced from Jatlow et al. (2018).
Conclusion
The discovery that menthol is rapidly and extensively metabolized to this compound has fundamentally shifted the approach to studying its pharmacokinetics and bioactivity. Unchanged menthol is often undetectable in venous plasma after typical exposures, making direct measurement impractical. This compound, however, serves as a robust and reliable biomarker for acute menthol intake, with plasma concentrations showing a clear dose-dependent relationship with exposure. The analytical methods detailed in this guide, particularly LC-MS/MS for direct quantification and GC-MS with enzymatic hydrolysis for total menthol, provide the sensitivity and specificity required for rigorous scientific investigation. These methodologies are crucial for drug development professionals and researchers in toxicology and tobacco product regulation to accurately assess menthol exposure and understand its physiological and behavioral effects.
References
- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans [frontiersin.org]
- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Menthol Glucuronide Formation in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of menthol glucuronide in liver microsomes, a critical metabolic pathway for the detoxification and elimination of menthol. This document details the key enzymes involved, their kinetic parameters, and the experimental protocols for studying this process in vitro. Furthermore, it elucidates the complex signaling pathways that regulate the expression of the primary UDP-glucuronosyltransferases (UGTs) responsible for menthol conjugation.
Introduction to Menthol Glucuronidation
Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, confectionery, and tobacco products. Following systemic absorption, menthol is extensively metabolized, primarily through glucuronidation, to form this compound. This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the endoplasmic reticulum of liver cells. The addition of a glucuronic acid moiety to menthol significantly increases its water solubility, facilitating its excretion from the body, mainly in the urine. Understanding the specifics of menthol glucuronidation is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and its physiological effects.
Key Enzymes in Menthol Glucuronidation
Several UGT isoforms have been identified as having significant activity towards both l-menthol and d-menthol. In human liver microsomes, the primary enzymes involved in menthol glucuronidation are UGT1A9, UGT1A10, UGT2A1, UGT2B7, and UGT2B17.[1] While UGT1A7 shows some activity towards l-menthol, it is negligible for d-menthol.[1] Other isoforms, such as UGT1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, exhibit no detectable activity towards either menthol enantiomer.[1]
Quantitative Data on Menthol Glucuronidation
The following tables summarize the available kinetic parameters for the glucuronidation of menthol by various UGT isoforms and the inhibitory potential of menthol on the glucuronidation of other compounds.
Table 1: Michaelis-Menten Constants (Km) for Menthol Glucuronidation by Human UGT Isoforms
| UGT Isoform | Menthol Enantiomer | Km (µM) | Source |
| UGT2B7 | l-menthol | 0.35 | [1] |
| UGT1A9 | l- & d-menthol | Similar to HLMs & HIMs | [1] |
| UGT1A10 | l- & d-menthol | Similar to HLMs & HIMs | |
| UGT2A1 | l- & d-menthol | Similar to HLMs & HIMs | |
| UGT2B17 | l- & d-menthol | Similar to HLMs & HIMs |
HLMs: Human Liver Microsomes; HIMs: Human Intestinal Microsomes. "Similar" indicates that the study reported comparable Km values to the mixed enzyme preparations without providing a specific numerical value for the recombinant enzyme.
Table 2: Inhibitory Effects of Menthol on NNAL Glucuronidation in Human Liver Microsomes
| Menthol Enantiomer | NNAL Glucuronide Product | IC50 (µM) | Source |
| l-menthol | NNAL-N-Gluc | 100 | |
| d-menthol | NNAL-N-Gluc | 50 | |
| l-menthol | (S)-NNAL-O-Gluc | 660 | |
| d-menthol | (S)-NNAL-O-Gluc | 690 | |
| l-menthol | (R)-NNAL-O-Gluc | 750 | |
| d-menthol | (R)-NNAL-O-Gluc | 1270 |
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, a potent lung carcinogen.
Experimental Protocol: Menthol Glucuronidation Assay in Human Liver Microsomes
This protocol outlines a typical procedure for determining the rate of this compound formation in human liver microsomes.
4.1. Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
l-menthol or d-menthol
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
LC-MS/MS system
4.2. Experimental Workflow
Caption: Experimental workflow for the menthol glucuronidation assay.
4.3. Detailed Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), alamethicin (50 µg/mg microsomal protein), and human liver microsomes (e.g., 0.5 mg/mL).
-
Substrate Addition: Add varying concentrations of menthol (dissolved in a suitable solvent like methanol, final solvent concentration <1%) to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Start the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, and 60 minutes) to ensure linear product formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
-
Data Analysis: Calculate the rate of this compound formation. For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Regulation of UGT Expression: Signaling Pathways
The expression of the UGT enzymes involved in menthol glucuronidation is tightly regulated by a network of transcription factors and nuclear receptors. These pathways can be influenced by various endogenous and exogenous stimuli, leading to inter-individual variability in menthol metabolism.
5.1. Regulation of UGT1A9
The hepatic expression of UGT1A9 is primarily controlled by the liver-enriched transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α). HNF4α binds to a specific response element in the UGT1A9 promoter, driving its transcription in liver cells.
Caption: HNF4α-mediated regulation of UGT1A9 expression.
5.2. Regulation of UGT2B7
The regulation of UGT2B7 is more complex, involving both positive and negative regulatory elements. Similar to UGT1A9, the constitutive expression of UGT2B7 in the liver is dependent on HNF4α. However, its expression can be suppressed by the activation of the Constitutive Androstane Receptor (CAR). CAR activation interferes with HNF4α binding to the UGT2B7 promoter, leading to decreased transcription. The Pregnane X Receptor (PXR) has also been implicated in the regulation of UGT2B7.
References
In Silico Prediction of Menthol Glucuronide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico methodologies used to predict the formation of menthol glucuronide metabolites. Glucuronidation is a major pathway in the Phase II metabolism of menthol, significantly impacting its bioavailability and clearance. Understanding and predicting the formation of these metabolites is crucial for drug development and safety assessment. This document details a prominent in silico study that elucidates the metabolic pathways of menthol, including glucuronidation, and presents the computational methods employed. Furthermore, it provides comprehensive experimental protocols for the in vitro and in vivo analysis of menthol glucuronides, along with quantitative data on the kinetics of menthol glucuronidation by various human UDP-glucuronosyltransferase (UGT) isoforms. This guide also explores the capabilities of commercially available software for metabolite prediction and discusses the current landscape of in silico tools for forecasting Phase II metabolism.
Introduction
Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, cosmetics, and food products. Upon administration, menthol undergoes extensive metabolism, with glucuronidation being a primary detoxification pathway. The conjugation of menthol with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more polar and readily excretable this compound metabolites. The prediction of these metabolic pathways and the identification of the specific UGT isoforms involved are of significant interest in drug development to anticipate potential drug-drug interactions and to understand the pharmacokinetic profile of menthol-containing products.
In silico approaches offer a rapid and cost-effective means to predict metabolic fate, complementing traditional in vitro and in vivo studies. These computational methods range from quantum mechanical calculations to sophisticated machine learning algorithms embedded in commercial software. This guide will delve into the core aspects of in silico this compound prediction, supported by relevant experimental data and protocols.
Predicted Metabolic Pathway of Menthol
An extensive in silico investigation, corroborated by experimental data from several in vivo studies, has proposed a comprehensive metabolic pathway for (-)-menthol.[1][2][3][4][5] This pathway involves a series of oxidation and conjugation reactions. Glucuronidation is a key conjugation step, occurring after initial oxidation of the menthol structure.
The primary site of glucuronidation is the hydroxyl group at position 3 of the p-menthane ring. However, oxidation at other positions can lead to the formation of various hydroxylated metabolites, which can also undergo subsequent glucuronidation. The proposed pathway suggests that menthol is first oxidized to various diols and other oxygenated derivatives, which are then conjugated with glucuronic acid.
dot
Caption: Simplified metabolic pathway of menthol.
In Silico Prediction Methodologies
Quantum Mechanical Calculations
A foundational in silico study on menthol metabolism utilized quantum mechanical calculations to determine the thermodynamic feasibility of various metabolic reactions.
Methodology:
-
Software: Q-Chem 5.1 program package.
-
Level of Theory: Gas-phase structures of menthol and its 102 potential metabolites were calculated at the B3LYP/6-311++G(d,p) level of theory.
-
Solvation Model: The solvation energies in water were calculated using the SMD (Solvation Model based on Density) model through single-point energy calculations.
-
Thermodynamic Calculations: Standard Gibbs free energies of reactions were calculated to predict the most favorable metabolic pathways.
This approach provides a detailed understanding of the relative stabilities of metabolites and the energy barriers of the reactions, thereby predicting the most likely metabolic routes.
Commercial Metabolite Prediction Software
-
StarDrop™ (Optibrium): The StarDrop Metabolism module combines quantum mechanics and machine learning to predict the metabolic fate of compounds. It covers a wide range of UGT isoforms and can predict the regioselectivity of glucuronidation.
-
MetaSite™ (Molecular Discovery): MetaSite uses a pseudo-docking approach to identify sites of metabolism for both Phase I and Phase II reactions. It considers both enzyme-substrate recognition and the chemical reactivity of the substrate.
-
Meteor Nexus (Lhasa Limited): This is a knowledge-based expert system that predicts metabolic transformations based on a comprehensive set of rules derived from experimental data. It covers a broad range of Phase I and Phase II reactions.
These tools can be valuable in the early stages of drug discovery to flag potential metabolic liabilities and to guide the design of more stable compounds.
Experimental Protocols
The validation of in silico predictions relies on robust experimental data. Below are detailed methodologies for the in vitro and in vivo analysis of this compound metabolites.
In Vitro Menthol Glucuronidation Assay
This protocol is adapted from studies investigating the kinetics of menthol glucuronidation by human UGT isoforms.
Objective: To determine the activity and kinetic parameters of specific UGT isoforms towards l- and d-menthol.
Materials:
-
Recombinant human UGT-expressing cell microsomes (e.g., from insect cells)
-
Human liver microsomes (HLMs)
-
l-menthol and d-menthol
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Pre-incubate the recombinant UGT microsomes or HLMs with alamethicin (50 µg/mg of protein) for 10 minutes on ice to permeabilize the microsomal membrane.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (20 µL final volume) containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 4 mM UDPGA, and 2% BSA.
-
Substrate Addition: Add l-menthol or d-menthol to the reaction mixture. For screening assays, a concentration of 1.0 mM can be used. For kinetic analysis, a range of concentrations (e.g., 0.02–2.5 mM) is required.
-
Incubation: Initiate the reaction by adding the prepared microsomes and incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.
dot
Caption: Workflow for in vitro menthol glucuronidation assay.
In Vivo Analysis of this compound in Urine by GC-MS
This protocol provides a method for the quantification of total menthol (free and glucuronidated) in human urine samples.
Objective: To measure the urinary excretion of this compound following administration of a menthol-containing product.
Materials:
-
Urine samples
-
β-glucuronidase (from Patella vulgata)
-
Trisodium citrate dihydrate buffer (pH 5.0)
-
Menthol-d₄ (internal standard)
-
Ethyl acetate
-
Solid-phase microextraction (SPME) fiber assembly
-
GC-MS system
Procedure:
-
Sample Preparation: To a headspace SPME vial, add 100 µL of urine, 100 µL of 0.1 M trisodium citrate dihydrate buffer (pH 5.0), and 50 µL of 5 µg/mL menthol-d₄ internal standard solution.
-
Enzymatic Hydrolysis: For the measurement of total menthol, replace the buffer with an equal volume of an enzyme solution containing β-glucuronidase (3 mg/mL in the same buffer). This step cleaves the glucuronide moiety, liberating free menthol.
-
Incubation: Incubate the samples to allow for complete enzymatic hydrolysis.
-
Extraction: Perform headspace SPME for the collection and preconcentration of the liberated menthol.
-
GC-MS Analysis: Analyze the samples using a GC-MS system with electron ionization and selected ion monitoring to quantify the total menthol concentration relative to the internal standard.
Quantitative Data
Gibbs Free Energies of Reaction
The in silico study by Limpanuparb et al. calculated the average Gibbs free energies for various metabolic reactions of menthol, providing a quantitative measure of their thermodynamic favorability.
| Reaction Type | Average Gibbs Energy in Solution (kcal/mol) |
| Conjugation with glucuronic acid (g) | -10.5 |
| Oxidation (alkane to alcohol) (o1) | -38.6 |
| Oxidation (alcohol to aldehyde) (o3) | 12.3 |
| Oxidation (aldehyde to carboxylic acid) (o2) | -53.4 |
| Conjugation with sulfate (s) | -1.7 |
Data adapted from Limpanuparb et al. (2019).
These data indicate that conjugation with glucuronic acid is a thermodynamically favorable process for menthol.
Kinetic Parameters of Menthol Glucuronidation by Human UGT Isoforms
An in vitro study by Lazarus et al. determined the kinetic parameters for the glucuronidation of l-menthol and d-menthol by various human UGT isoforms.
| UGT Isoform | Substrate | Km (mM) | Vmax (pmol/min/mg protein) |
| UGT1A9 | l-menthol | 0.35 ± 0.06 | 1480 ± 60 |
| d-menthol | 0.22 ± 0.04 | 1560 ± 80 | |
| UGT1A10 | l-menthol | 4.1 ± 1.2 | 120 ± 20 |
| d-menthol | 1.9 ± 0.5 | 130 ± 20 | |
| UGT2A1 | l-menthol | 1.5 ± 0.3 | 230 ± 20 |
| d-menthol | 0.85 ± 0.15 | 250 ± 20 | |
| UGT2B7 | l-menthol | 1.1 ± 0.2 | 890 ± 90 |
| d-menthol | 0.65 ± 0.12 | 950 ± 100 | |
| UGT2B17 | l-menthol | 1.8 ± 0.4 | 450 ± 50 |
| d-menthol | 1.2 ± 0.3 | 480 ± 60 | |
| HLM | l-menthol | 0.89 ± 0.15 | 1250 ± 120 |
| d-menthol | 0.54 ± 0.10 | 1350 ± 130 |
Data are expressed as mean ± S.D.
These results demonstrate that several UGT isoforms are capable of glucuronidating menthol, with UGT1A9 showing the highest affinity (lowest Km) and Vmax.
Conclusion
The in silico prediction of this compound metabolites is a rapidly evolving field that provides valuable insights for drug development and safety assessment. Quantum mechanical calculations have been instrumental in elucidating the thermodynamic landscape of menthol metabolism, while commercial software packages offer user-friendly platforms for rapid metabolite prediction. The integration of these in silico approaches with robust in vitro and in vivo experimental data is essential for a comprehensive understanding of menthol's metabolic fate. The quantitative data on UGT isoform kinetics presented in this guide highlights the specific enzymes involved in menthol glucuronidation, providing a basis for more targeted and accurate in silico modeling in the future. As computational power and algorithmic sophistication continue to advance, the predictive accuracy of these in silico tools is expected to improve, further reducing the reliance on extensive and costly experimental studies.
References
- 1. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. in-silico-approaches-and-tools-for-the-prediction-of-drug-metabolism-and-fate-a-review - Ask this paper | Bohrium [bohrium.com]
The Occurrence and Analysis of Menthol Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthol, a cyclic monoterpene alcohol, is widely consumed through pharmaceuticals, confectionery, and tobacco products. In humans, its metabolism is rapid and extensive, with the primary metabolite being menthol glucuronide. This conjugate serves as a critical biomarker for assessing menthol exposure and understanding its pharmacokinetics. While menthol originates from plants of the Mentha genus, the natural occurrence of this compound within these plants is not established. Instead, evidence points to the presence of menthol glucosides. This technical guide provides a comprehensive overview of the natural occurrence of menthol conjugates, with a focus on this compound in humans. It details the metabolic pathways, presents quantitative data on its presence in biological matrices, and offers in-depth experimental protocols for its analysis.
Introduction
Menthol's characteristic cooling sensation and flavor have led to its widespread use. Upon entering the human body, it undergoes rapid biotransformation, primarily through glucuronidation, a Phase II metabolic reaction. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates menthol with glucuronic acid, forming the more water-soluble and readily excretable this compound.[1] The quantification of this compound in biological fluids like plasma and urine has become a reliable method for determining menthol intake and studying its physiological effects.[2][3] In contrast, within the peppermint plant (Mentha piperita), menthol is found in its free form in essential oils and as glycosidically-bound conjugates, specifically menthol glucosides.[4][5] This guide will delineate the distinct metabolic pathways in humans and biosynthetic processes in plants, provide quantitative data for this compound in human samples, and detail the methodologies for its accurate measurement.
This compound in Humans: A Metabolic Perspective
The primary pathway for menthol metabolism in humans is hepatic glucuronidation. Following absorption, menthol is transported to the liver, where a range of UGT enzymes, including UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17, catalyze the attachment of glucuronic acid to menthol's hydroxyl group. This conjugation significantly increases the polarity of the molecule, facilitating its elimination from the body, primarily through urine. Unconjugated menthol is typically not measurable in venous blood following oral administration due to this rapid metabolism.
Signaling Pathway: Menthol Glucuronidation in Humans
Caption: Metabolic pathway of menthol to this compound in humans.
Quantitative Data: this compound in Human Biological Matrices
The concentration of this compound in plasma and urine is directly related to the dose and route of menthol administration. The following tables summarize quantitative data from various studies.
| Table 1: Pharmacokinetic Parameters of this compound in Human Plasma | |||
| Administration Route | Dose | Cmax (ng/mL) | t1/2 (hours) |
| Oral (l-menthol capsule) | 100 mg | - | 0.94 |
| Oral (mint candy/tea) | 10 mg | - | 0.71 |
| Oral (l-menthol) | 80 mg | 5617 | 5.58 - 7.81 |
| Oral (l-menthol) | 160 mg | 9882 | 5.58 - 7.81 |
| Oral (l-menthol) | 320 mg | 17601 | 5.58 - 7.81 |
| Inhalation (e-cigarette) | 0.5% menthol | Variable, dose-dependent | - |
| Inhalation (e-cigarette) | 3.2% menthol | Variable, dose-dependent | - |
| Table 2: Urinary Excretion of Menthol as Glucuronide in Humans | |
| Administration Route | Urinary Recovery (% of dose) |
| Oral (l-menthol capsule) | 45.6 |
| Oral (mint candy/tea) | 56.6 |
Natural Occurrence in Plants: Menthol Glucosides
Current scientific literature does not support the natural occurrence of this compound in plants of the Mentha genus. Instead, these plants synthesize and store menthol in both its free form within essential oils and as non-volatile menthol glucosides. This glycosylation is catalyzed by UDP-glucosyltransferases (UGTs), which attach a glucose molecule, rather than glucuronic acid, to menthol. This process is thought to increase the water solubility of menthol, allowing for its transport and storage within the plant's cells.
Biosynthetic Pathway: Menthol and Menthol Glucoside Formation in Mentha piperita
References
Methodological & Application
Application Note: Quantification of Menthol Glucuronide in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the direct quantification of menthol glucuronide in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Menthol, a widely used compound in consumer products and tobacco, is primarily metabolized and excreted in urine as its glucuronide conjugate.[1] Direct measurement of this metabolite serves as a reliable biomarker for menthol exposure.[1] The presented protocol employs a simple "dilute-and-shoot" sample preparation, offering a high-throughput and efficient workflow suitable for clinical and toxicological research. The method utilizes a stable isotope-labeled internal standard for accurate and precise quantification.
Introduction
Menthol is extensively used in pharmaceuticals, confectionery, and notably, as an additive in tobacco products. Following consumption, menthol undergoes rapid metabolism in the body, with a significant portion being conjugated with glucuronic acid to form this compound, which is then excreted through urine.[2][3] The quantification of urinary this compound is therefore a key indicator of recent menthol intake.[4] While gas chromatography-mass spectrometry (GC-MS) methods have been traditionally used for measuring total menthol after enzymatic hydrolysis, they can be time-consuming. Direct analysis of the intact glucuronide conjugate by LC-MS/MS offers significant advantages, including simplified sample preparation, reduced analysis time, and improved accuracy by avoiding the potentially incomplete enzymatic hydrolysis step. This note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately quantify this compound in urine.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and this compound-d4 (internal standard)
-
Solvents: LC-MS grade methanol, acetonitrile, and water
-
Additives: Formic acid (LC-MS grade)
-
Urine: Drug-free human urine for calibration standards and quality controls
Sample Preparation: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
In a clean microcentrifuge tube, combine 50 µL of urine (sample, calibrator, or QC) with 450 µL of a solution containing the internal standard (this compound-d4) in 50:50 methanol:water. A typical internal standard concentration is 100 ng/mL.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix interferences. A reversed-phase separation is commonly employed for glucuronide conjugates.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 1: Liquid Chromatography Conditions.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Electrospray ionization (ESI) in negative mode is often suitable for the acidic glucuronide moiety, though positive mode can also be effective.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Table 2: Mass Spectrometer Source and Gas Conditions.
MRM Transitions
The selection of precursor and product ion transitions is crucial for the selectivity of the method. The following transitions have been reported for the analysis of this compound in plasma and are applicable to urine analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 331.2 | 85.1 (Quantifier) | 100 | 35 |
| 331.2 | 75.1 (Qualifier) | 100 | 45 | |
| This compound-d4 | 335.2 | 85.1 | 100 | 35 |
Table 3: MRM Transitions and Compound-Specific Parameters.
Data Presentation
Method Validation Summary
Method validation should be performed according to established guidelines to ensure reliability. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (R²) | > 0.99 | > 0.995 |
| Calibration Range | Application-dependent | 10 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 10 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% | 95.5% |
| Accuracy (QC Low, Mid, High) | 85 - 115% | 92.1% - 108.3% |
| Precision (at LLOQ) | RSD < 20% | < 15% |
| Precision (QC Low, Mid, High) | RSD < 15% | < 10% |
| Matrix Effect | 85 - 115% | 94% - 105% |
| Recovery | Consistent and reproducible | > 90% |
Table 4: Summary of Method Validation Parameters and Typical Performance.
Visualization
Caption: Workflow for LC-MS/MS quantification of this compound in urine.
Conclusion
The described LC-MS/MS method provides a fast, sensitive, and specific approach for the direct quantification of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol makes it highly suitable for high-throughput analysis in research and clinical settings. This method is a valuable tool for accurately assessing exposure to menthol from various sources, including tobacco products.
References
- 1. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Menthol Glucuronide from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol is a widely used compound in consumer and medicinal products that undergoes rapid metabolism in the body. The primary metabolic pathway involves glucuronidation to form menthol glucuronide, which serves as a key biomarker for assessing menthol exposure.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, toxicological assessments, and understanding the physiological effects of menthol.
Solid-phase extraction (SPE) is a robust and selective sample preparation technique essential for isolating and concentrating analytes like this compound from complex biological matrices such as plasma. This document provides detailed application notes and standardized protocols for the efficient extraction of this compound from plasma using reversed-phase SPE, ensuring high recovery and reproducible results for subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Menthol Metabolism to this compound
Menthol is metabolized in the liver, where it undergoes conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[2] This process increases the water solubility of menthol, facilitating its excretion from the body. The resulting metabolite, this compound, is the major form of menthol found in plasma and urine.[1]
Figure 1. Metabolic pathway of menthol to this compound.
Experimental Protocols
This section details two common and effective SPE protocols for the extraction of this compound from plasma: one using a polymeric reversed-phase sorbent and another using a silica-based C18 sorbent.
Protocol 1: Polymeric Reversed-Phase SPE (e.g., Oasis HLB, Bond Elut Plexa)
Polymeric sorbents are often preferred for their stability across a wide pH range and their ability to retain a broad range of analytes.
Materials:
-
Polymeric SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
Human plasma samples
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the polymeric SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Protocol 2: Silica-Based C18 Reversed-Phase SPE
C18 bonded silica is a widely used sorbent for the extraction of non-polar to moderately polar compounds.
Materials:
-
C18 SPE cartridges (e.g., 50 mg/1 mL)
-
Human plasma samples
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Hydrochloric acid or formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 500 µL of 0.1 M HCl or 1% formic acid to acidify the sample. This ensures that the glucuronide is in a less polar, protonated state for better retention.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar impurities.
-
A second wash with a weak organic solvent solution (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for analysis.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from plasma.
Figure 2. SPE workflow for this compound from plasma.
Quantitative Data Summary
The recovery of glucuronide metabolites from plasma using solid-phase extraction is generally high, though it can vary depending on the specific analyte, sorbent type, and protocol used. The following table summarizes reported recovery data for various glucuronides and related metabolites from plasma using SPE.
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Ibuprofen Glucuronide | C18 | 94 ± 8 | [3] |
| SN-38 Glucuronide | Polymeric | High (not specified) | [4] |
| Ethyl Glucuronide (from urine) | Strong Anion Exchange | ~80 | |
| Dabigatran (Total) | Not specified | >89.1 | |
| Methadone | Clean Screen® ZCDAU020 | 95.9 - 98.9 | |
| EDDP (Methadone Metabolite) | Clean Screen® ZCDAU020 | 94.8 - 102.4 | |
| Various Acidic Drugs | Bond Elut Plexa | Excellent (not specified) |
Note: The recovery of this compound is expected to be high and reproducible with the provided protocols, but it is recommended to perform a method validation to determine the specific recovery, precision, and accuracy for your laboratory's assay.
References
- 1. Frontiers | Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans [frontiersin.org]
- 2. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected Solid Phase Extraction Applications in Drug Analysis [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Menthol Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a widely used compound in pharmaceuticals, consumer products, and tobacco, undergoes rapid metabolism in the body, primarily through glucuronidation. The resulting metabolite, menthol glucuronide, is a key biomarker for assessing menthol exposure.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding the physiological effects of menthol.
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from biological samples, designed for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established principles for the extraction of polar acidic metabolites from aqueous matrices.
Physicochemical Properties of this compound
A successful liquid-liquid extraction strategy is predicated on the physicochemical properties of the target analyte. Key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₇ | PubChem |
| Molecular Weight | 332.39 g/mol | PubChem |
| XLogP3-AA (Predicted) | 1.7 | PubChem |
| pKa (Predicted, Carboxylic Acid) | ~3.2 | General Glucuronide Data |
The predicted pKa of the carboxylic acid on the glucuronic acid moiety is crucial for pH optimization during extraction. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least two units below the pKa.[2]
Experimental Protocols
Principle
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar, acidic compounds like this compound, the extraction into a non-polar organic solvent is challenging. By acidifying the aqueous sample, the carboxylic acid group of the glucuronide is protonated, reducing its polarity and increasing its partitioning into the organic phase. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds and is suitable for this application.
Recommended Liquid-Liquid Extraction Protocol for this compound from Human Urine
This protocol is designed for the extraction of intact this compound for LC-MS/MS analysis.
Materials:
-
Human urine sample
-
Ethyl acetate (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
pH meter or pH paper
-
Vortex mixer
-
Centrifuge
-
Conical centrifuge tubes (e.g., 15 mL)
-
Pipettes and tips
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the clear supernatant to a clean 15 mL conical centrifuge tube.
-
-
pH Adjustment:
-
Add a small volume (e.g., 20-50 µL) of formic acid to the urine sample.
-
Vortex briefly and measure the pH.
-
Continue to add acid dropwise and vortex until the pH of the urine is approximately 2.0. This ensures the complete protonation of the glucuronic acid moiety.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine sample.
-
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully aspirate the upper organic layer (ethyl acetate) using a clean pipette, avoiding the aqueous layer and any emulsion at the interface.
-
Transfer the organic phase to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
While specific recovery data for the direct liquid-liquid extraction of intact this compound is not extensively published, the principles of extracting polar acidic compounds suggest that with proper pH adjustment, significant recovery can be achieved. For similar polar analytes, recovery rates using ethyl acetate can range from moderate to high. The following table provides an example of expected performance parameters based on typical LLE of polar metabolites.
| Parameter | Expected Value | Notes |
| Extraction Recovery | 60-85% | Highly dependent on precise pH control and extraction efficiency. |
| Precision (%RSD) | <15% | For replicate extractions of the same sample. |
| Linearity (r²) | >0.99 | For a calibration curve prepared from extracted standards. |
It is strongly recommended that a thorough method validation be performed in your laboratory to determine the actual recovery, precision, accuracy, and limit of detection for this protocol with your specific biological matrix and analytical instrumentation.
Visualizations
Menthol Metabolic Pathway
The primary metabolic pathway for menthol in humans is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This conjugation reaction increases the water solubility of menthol, facilitating its excretion in urine.
Caption: Metabolic conversion of menthol to this compound.
Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.
Caption: Workflow for this compound LLE.
References
Application Note: High-Throughput Analysis of Menthol Using Menthol-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of menthol in various matrices, including biological fluids and e-cigarette liquids, utilizing menthol-d4 as an internal standard. The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1] This document provides detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the volatile nature of menthol.[2][3] The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring reliable quantification of menthol.
Introduction
Menthol is a naturally occurring monoterpene widely used in pharmaceuticals, cosmetics, food products, and as a flavor additive in tobacco and e-cigarette products.[4][5] Accurate quantification of menthol is crucial for quality control, pharmacokinetic studies, and exposure assessment. The inherent volatility of menthol makes Gas Chromatography (GC) a preferred analytical separation technique. When coupled with Mass Spectrometry (MS), it provides high selectivity and sensitivity for detection.
The use of an internal standard is critical for achieving accurate and reproducible quantitative results in chromatography. An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is distinguishable by the detector. For mass spectrometry, a stable isotope-labeled version of the analyte, such as menthol-d4, is the preferred internal standard. Menthol-d4 has a slightly higher mass than menthol due to the replacement of four hydrogen atoms with deuterium, allowing for its differentiation by the mass spectrometer while ensuring nearly identical chromatographic behavior and extraction efficiency. This note provides a comprehensive guide to employing menthol-d4 for the precise analysis of menthol.
Materials and Reagents
-
Analytes: L(-)-Menthol (≥99% purity)
-
Internal Standard: Menthol-d4 (≥98% purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade)
-
Buffers: 0.1 M Trisodium citrate dihydrate buffer (pH 5.0)
-
Enzymes (for biological samples): β-D-glucuronidase/sulfatase (from Helix pomatia)
-
Other Reagents: Synthetic urine (for calibration standards in urine analysis)
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) autosampler and fibers (for urine analysis)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods utilizing menthol-d4 as an internal standard.
Table 1: Method Validation Parameters for Menthol Analysis in Human Urine using SPME-GC-MS
| Parameter | Free Menthol | Total Menthol |
| Linear Range | 0.002–0.5 µg/mL | 0.01–10 µg/mL |
| Coefficient of Determination (R²) | >0.999 | >0.9996 |
| Method Detection Limit (MDL) | 0.0017 µg/mL | Not Specified |
| Precision (%RSD) | 7.6% | Not Specified |
| Accuracy (% Recovery) | 88.5% | Not Specified |
| Analysis Runtime | 17 min | 17 min |
Table 2: Method Validation Parameters for Total Menthol Analysis in Human Plasma and Urine using GC-MS
| Parameter | Value |
| Linear Range | 5–1000 ng/mL |
| Coefficient of Variation (%CV) | <10% |
Experimental Protocols
Protocol 1: Quantification of Free and Total Menthol in Human Urine by SPME-GC-MS
This protocol is adapted from a validated method for the analysis of menthol in urine samples.
1. Preparation of Standard and Internal Standard Solutions:
- Menthol Stock Solution (1 mg/mL): Accurately weigh 10 mg of L(-)-menthol and dissolve in 10 mL of methanol.
- Menthol-d4 Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh 10 mg of menthol-d4 and dissolve in 10 mL of methanol.
- Menthol-d4 ISTD Working Solution (5 µg/mL): Dilute the ISTD stock solution with methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking synthetic urine with the menthol stock solution to achieve final concentrations covering the desired linear range (e.g., 0.001 to 0.5 µg/mL for free menthol and 0.01 to 10 µg/mL for total menthol).
2. Sample Preparation:
- For Free Menthol: In a 10 mL headspace SPME vial, add 100 µL of urine, 100 µL of 0.1 M trisodium citrate dihydrate buffer (pH 5.0), and 50 µL of the 5 µg/mL menthol-d4 internal standard solution.
- For Total Menthol: In a 10 mL headspace SPME vial, add 100 µL of urine, 50 µL of the 5 µg/mL menthol-d4 internal standard solution, and 100 µL of a 3 mg/mL β-D-glucuronidase solution in the citrate buffer. Incubate the mixture to allow for enzymatic hydrolysis of menthol glucuronide.
3. SPME-GC-MS Analysis:
- SPME Conditions:
- Equilibration Temperature: 50°C for free menthol, 30°C for total menthol.
- Extraction Time: 3 minutes for free menthol, 1 minute for total menthol.
- GC Conditions:
- Injector Temperature: 250°C
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Oven Program: Initial temperature of 40°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: m/z 138 for menthol and m/z 142 for menthol-d4.
- Elution Times: Menthol-d4 at approximately 11.62 min and menthol at approximately 11.65 min.
4. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of menthol (m/z 138) to the peak area of menthol-d4 (m/z 142) against the concentration of the calibration standards.
- Determine the concentration of menthol in the unknown samples by using the area ratio and the linear regression equation from the calibration curve.
Protocol 2: Quantification of Menthol in E-Cigarette Liquids by GC-MS
This protocol is based on a method for the analysis of nicotine and menthol in e-liquids.
1. Preparation of Standard and Internal Standard Solutions:
- Combined Nicotine and Menthol Stock Solution (4 mg/mL each): Prepare a stock solution containing both nicotine and menthol in methanol.
- Combined Nicotine-d4 and Menthol-d4 ISTD Spiking Solution (10 mg/mL each): Prepare a solution containing both deuterated internal standards in methanol.
- Calibration Standards: Prepare a series of at least seven calibration standards with concentrations ranging from 0.010 to 1.000 mg/mL for both analytes. Add 100 µL of the ISTD spiking solution to each calibration standard.
2. Sample Preparation:
- Accurately weigh a known amount of the e-liquid into a sample vial.
- Spike the sample with 100 µL of the combined ISTD spiking solution.
- Add 10 mL of methanol to the vial.
- Shake the sample on an orbital shaker for 10 minutes at 160 rpm.
- Transfer an aliquot of the extract to a GC autosampler vial for analysis.
3. GC-MS Analysis:
- GC Conditions:
- Injector Temperature: 250°C
- Column: (e.g., DB-5ms or equivalent)
- Oven Program: Suitable temperature program to separate menthol from other e-liquid components.
- Carrier Gas: Helium
- MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: Appropriate ions for menthol and menthol-d4 (e.g., m/z 138 and 142).
4. Data Analysis:
- Follow the same data analysis procedure as described in Protocol 1.
Visualizations
Caption: General workflow for the quantification of menthol using menthol-d4.
Conclusion
The use of menthol-d4 as an internal standard provides a highly accurate and precise method for the quantification of menthol in diverse and complex matrices. The protocols detailed in this application note, particularly for GC-MS analysis, are robust and can be adapted for various research and quality control applications. The stable isotope dilution technique corrects for analytical variability, ensuring reliable data for professionals in research, drug development, and regulatory science.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 4. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Menthol Glucuronide using Beta-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic hydrolysis of menthol glucuronide, a key metabolite of menthol. This procedure is essential for the quantitative analysis of total menthol in biological matrices such as urine and plasma, which is crucial in pharmacokinetic studies, drug metabolism research, and toxicology.
Introduction
Menthol, a widely used compound in pharmaceuticals, food, and consumer products, is extensively metabolized in the body, primarily through glucuronidation to form this compound.[1] To accurately quantify the total menthol content in biological samples, it is necessary to first hydrolyze the glucuronide conjugate to release free menthol. Beta-glucuronidase is an enzyme that effectively catalyzes this hydrolysis.[2] This document outlines the principles, protocols, and relevant data for performing this enzymatic hydrolysis.
Principle of the Method
The enzymatic hydrolysis of this compound relies on the catalytic activity of β-glucuronidase. This enzyme specifically cleaves the β-D-glucuronic acid moiety from the menthol molecule, liberating free menthol which can then be extracted and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]
The general reaction is as follows:
Menthol-β-D-glucuronide + H₂O --(β-glucuronidase)--> Menthol + D-glucuronic acid
Data Presentation
Quantitative Data on this compound Hydrolysis
The rate of hydrolysis of menthol-beta-D-glucuronide can vary depending on the biological matrix and the source of the β-glucuronidase. The following table summarizes available data on hydrolysis rates.
| Biological Matrix | Hydrolysis Rate (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Rat Cecum Luminal Contents | 6.26 ± 2.88 | |
| Rat Colon Luminal Contents | 2.34 ± 1.22 | |
| Human Stool Samples | 0.52 ± 0.46 |
Comparison of Beta-Glucuronidase Enzymes from Different Sources
The choice of β-glucuronidase can significantly impact the efficiency of glucuronide hydrolysis. While direct comparative data for this compound is limited, studies on other drug glucuronides provide valuable insights into the general performance of enzymes from various sources. Recombinant enzymes and those from specific mollusks often show high efficiency.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Escherichia coli (recombinant) | 6.0 - 7.0 | 37 - 48 | High specificity for β-glucuronides, essentially free of sulfatase activity. |
| Patella vulgata (limpet) | 4.5 - 5.0 | 55 - 65 | Thermostable, allowing for shorter incubation times at higher temperatures. |
| Red Abalone | Not specified | Not specified | Has been evaluated for hydrolysis of various drug glucuronides. |
| Helix pomatia (snail) | Not specified | Not specified | Contains both β-glucuronidase and sulfatase activities. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound in Human Urine for GC-MS Analysis
This protocol is adapted from established methods for the determination of total menthol in urine.
Materials:
-
Urine sample
-
β-glucuronidase from Patella vulgata (e.g., Sigma-Aldrich Type L-II)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Internal standard (e.g., menthol-d4)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of urine in a glass tube, add 10 µL of internal standard solution (menthol-d4, 10 µg/mL).
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add 5000 units of β-glucuronidase from Patella vulgata.
-
Vortex the mixture gently.
-
Incubate at 37°C for 24 hours or at a higher temperature for a shorter duration (e.g., 65°C for 3 hours, to be optimized).
-
-
Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the extracted sample using a validated GC-MS method for menthol quantification.
Protocol 2: Rapid Enzymatic Hydrolysis of this compound for LC-MS/MS Analysis
This protocol utilizes a more rapid hydrolysis approach, which can be advantageous for high-throughput analysis.
Materials:
-
Plasma or urine sample
-
Recombinant β-glucuronidase (e.g., from E. coli)
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Internal standard (e.g., l-MG-d4)
-
Methanol (cold)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of the sample (plasma or urine) in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Enzymatic Hydrolysis:
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add a pre-determined optimal amount of recombinant β-glucuronidase.
-
Vortex gently and incubate at 37°C for 30 minutes.
-
-
Protein Precipitation and Termination of Reaction:
-
Add an equal volume of cold methanol to the reaction mixture to terminate the hydrolysis and precipitate proteins.
-
Vortex and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a clean vial.
-
If necessary, dilute the sample with a suitable mobile phase (e.g., a mixture of water and acetonitrile with formic acid).
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for the quantification of menthol.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of menthol leading to glucuronidation and its in vitro hydrolysis.
Experimental Workflow
Caption: General experimental workflow for the determination of total menthol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
Sensitive Detection of Menthol by GC-MS Following Derivatization
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of menthol to enhance its sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Two primary derivatization techniques, silylation and acylation, are presented with comprehensive protocols and expected outcomes. These methods are particularly useful for the trace-level quantification of menthol in various matrices, including pharmaceutical formulations, biological samples, and consumer products.
Introduction
Menthol, a cyclic monoterpene alcohol, is a widely used compound in pharmaceuticals, cosmetics, and food products. Its analysis by GC-MS is common; however, achieving high sensitivity for trace-level quantification can be challenging due to its polarity and potential for peak tailing. Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method. For the GC-MS analysis of menthol, derivatization is employed to:
-
Increase Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group, the polarity of the menthol molecule is reduced, leading to increased volatility and thermal stability. This results in improved chromatographic peak shape and reduced tailing.
-
Enhance Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns in the mass spectrum, leading to the formation of characteristic ions at higher mass-to-charge ratios (m/z). This can move the analysis out of the low m/z region, which is often crowded with interfering ions from the sample matrix, thereby improving selectivity and sensitivity.
This application note details two effective derivatization methods for menthol: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using acetic anhydride.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of underivatized and derivatized menthol. Derivatization significantly improves the limit of detection (LOD) and limit of quantification (LOQ).
Table 1: GC-MS Quantitative Data for Underivatized Menthol
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 mg/mL | Pharmaceutical Suppository | [1] |
| Limit of Quantification (LOQ) | 0.03 mg/mL | Pharmaceutical Suppository | [1] |
| Linearity Range | 0.3 - 0.9 mg/mL | Pharmaceutical Suppository | [1] |
Table 2: Expected Performance for Derivatized Menthol Analysis by GC-MS
| Derivatization Method | Derivative | Expected LOD Improvement | Expected LOQ Improvement |
| Silylation | Trimethylsilyl-menthol (Menthol-TMS) | 10-100 fold | 10-100 fold |
| Acylation | Menthyl Acetate | 10-50 fold | 10-50 fold |
Note: The expected improvements are based on typical enhancements observed for similar compounds after derivatization and may vary depending on the specific matrix and instrumentation.
Experimental Protocols
Detailed protocols for the silylation and acylation of menthol are provided below.
Protocol 1: Silylation of Menthol using MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ether of menthol. MSTFA is a powerful silylating reagent that reacts with the hydroxyl group of menthol to form a non-polar, volatile derivative.[2]
Materials:
-
Menthol standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of menthol standard or sample extract into a 2 mL GC vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[3]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Acylation of Menthol using Acetic Anhydride
This protocol details the conversion of menthol to its acetate ester, menthyl acetate. Acetic anhydride reacts with the hydroxyl group of menthol in the presence of a catalyst, typically pyridine.
Materials:
-
Menthol standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of menthol standard or sample extract into a 2 mL GC vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of acetic anhydride to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 60 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters
The following tables provide suggested GC-MS parameters for the analysis of derivatized menthol. These parameters should be optimized for the specific instrument and application.
Table 3: GC-MS Parameters for Trimethylsilyl-Menthol (Menthol-TMS) Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| SIM Ions (Menthol-TMS) | m/z 228 (M+), 213, 135, 123, 81 |
Table 4: GC-MS Parameters for Menthyl Acetate Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 8°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |
| SIM Ions (Menthyl Acetate) | m/z 198 (M+), 138, 123, 95, 81 |
Mandatory Visualization
Caption: Experimental workflows for silylation and acylation of menthol.
Caption: Logical flow of menthol derivatization for enhanced GC-MS analysis.
References
Application Note: High-Resolution Mass Spectrometry for the Confirmatory Identification and Quantification of Menthol Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthol, a widely used compound in pharmaceuticals, consumer products, and tobacco, undergoes rapid metabolism in the body, primarily through glucuronidation. The resulting metabolite, menthol glucuronide, serves as a key biomarker for assessing menthol exposure.[1][2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in complex biological matrices. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for this application. This document provides a detailed protocol for the identification and quantification of this compound in human plasma and urine using LC-HRMS.
Principle
This method utilizes the high mass accuracy and resolving power of HRMS instruments, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems, to unequivocally identify this compound and its fragments. The protocol involves a sample preparation step to extract the analyte from the biological matrix, followed by chromatographic separation and detection by HRMS. Identification is based on the accurate mass of the precursor ion and its characteristic fragmentation pattern, notably the neutral loss of the glucuronic acid moiety. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation
For Human Plasma:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard (menthol-d4 glucuronide).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
For Human Urine (Total this compound):
-
Enzymatic Hydrolysis: To 100 µL of urine sample, add 50 µL of β-glucuronidase solution (from Patella vulgata in acetate buffer, pH 5.0) and the internal standard.
-
Incubation: Incubate the mixture at 37°C for 2 hours to cleave the glucuronide conjugate.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to stop the reaction and precipitate proteins.
-
Vortex and Centrifuge: Follow steps 2 and 3 as described for plasma preparation.
-
Supernatant Collection, Evaporation, Reconstitution, and Filtration: Follow steps 4 through 7 as described for plasma preparation.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is recommended for good separation.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
High-Resolution Mass Spectrometry
The following are suggested starting parameters for an Orbitrap or Q-TOF mass spectrometer. Instrument-specific optimization is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or targeted SIM followed by MS/MS.
-
Full Scan Range: m/z 100-500.
-
Resolution (Full Scan): ≥ 60,000.
-
Resolution (MS/MS): ≥ 15,000.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV to obtain a rich fragmentation spectrum.
-
Spray Voltage: -3.0 kV.
-
Capillary Temperature: 320°C.
-
Sheath and Aux Gas Flow Rates: Optimize for best signal intensity.
Data Presentation
Identification of this compound
The primary identification of this compound is based on its accurate mass. In negative ion mode, it is observed as the [M-H]⁻ ion.
| Analyte | Chemical Formula | Monoisotopic Mass | Observed [M-H]⁻ (m/z) | Mass Accuracy (ppm) |
| This compound | C₁₆H₂₈O₇ | 332.1835 | 331.1764 | < 5 |
High-Resolution Fragmentation
Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), this compound undergoes characteristic fragmentation. The most prominent fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da). The resulting menthol aglycone fragment can then undergo further fragmentation.
| Precursor Ion (m/z) | Fragment Ion | Proposed Formula | Accurate Mass (m/z) | Description |
| 331.1764 | [M-H-C₆H₈O₆]⁻ | C₁₀H₁₉O⁻ | 155.1441 | Menthol aglycone |
| 331.1764 | [Glucuronic acid-H-H₂O]⁻ | C₆H₇O₆⁻ | 175.0248 | Dehydrated glucuronic acid |
| 331.1764 | [Glucuronic acid-H-H₂O-CO₂]⁻ | C₅H₇O₄⁻ | 131.0350 | Further fragmentation of glucuronic acid |
| 155.1441 | - | C₇H₁₁O⁻ | 111.0815 | Fragmentation of menthol |
| 155.1441 | - | C₆H₉O⁻ | 97.0659 | Fragmentation of menthol |
Quantitative Performance
The method should be validated according to regulatory guidelines. The following table presents typical performance characteristics for the quantification of this compound in plasma.
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[1] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Between-day Reproducibility (CV%) at 4, 10, and 40 ng/mL | 17%, 10%, and 8% respectively |
Visualizations
Caption: Metabolic pathway of menthol to this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Fragmentation of this compound in negative ESI mode.
Conclusion
The described LC-HRMS method provides a robust and highly selective approach for the definitive identification and reliable quantification of this compound in biological matrices. The high mass accuracy and resolution inherent to this technology ensure confidence in analytical results, making it an invaluable tool for pharmacokinetic studies, biomarker validation, and regulatory submissions in the context of menthol-containing products.
References
- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of Non-Volatile Chemical Constituents of Menthae Haplocalycis Herba by Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Development of an Analytical Standard for Menthol Glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of an analytical standard for menthol glucuronide, a primary metabolite of menthol. The protocol encompasses the synthesis, purification, and rigorous characterization of this compound. Detailed methodologies for high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are provided to ensure the identity, purity, and stability of the analytical standard. This standard is crucial for the accurate quantification of this compound in various biological matrices, supporting research in drug metabolism, pharmacokinetics, and toxicology.
Introduction
Menthol is a widely used compound in pharmaceutical, food, and cosmetic products. Following administration, it is extensively metabolized in the body, with the major metabolite being this compound. Accurate and reliable quantification of this compound is essential for understanding the pharmacokinetics and metabolism of menthol. The availability of a well-characterized analytical standard is a prerequisite for the development and validation of bioanalytical methods. This application note details the necessary steps to synthesize, purify, and characterize this compound to a high degree of purity suitable for use as an analytical reference standard.
Synthesis of this compound
Two primary routes for the synthesis of this compound are presented: chemical synthesis via the Koenigs-Knorr reaction and enzymatic synthesis using UDP-glucuronosyltransferases (UGTs).
Chemical Synthesis: Modified Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[1][2] This protocol is adapted for the synthesis of this compound.
Diagram of the Chemical Synthesis Workflow
References
Application Notes and Protocols for the Sample Preparation of Menthol Glucuronide in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a widely used compound in consumer and tobacco products, is rapidly metabolized in the body to form menthol glucuronide. The analysis of this compound in saliva offers a non-invasive approach for assessing menthol exposure. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, biomarker discovery, and understanding the physiological effects of menthol. This document provides detailed application notes and protocols for the sample preparation of this compound in saliva using three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Additionally, a protocol for the enzymatic hydrolysis of this compound, a critical step for the analysis of total menthol, is included.
Key Considerations for Saliva Sample Handling
Saliva is a complex biological matrix. Proper collection and handling are paramount to ensure the integrity of the sample and the accuracy of analytical results. It is recommended to collect whole, unstimulated saliva by passive drool to maintain consistency. Samples should be immediately placed on ice and centrifuged to remove insoluble materials and cell debris. For long-term storage, samples should be kept at -80°C.
Enzymatic Hydrolysis of this compound
To measure total menthol (the sum of free and conjugated forms), enzymatic hydrolysis of the glucuronide conjugate is necessary. This is typically achieved using β-glucuronidase.
Protocol: Enzymatic Hydrolysis
-
To 500 µL of saliva supernatant, add 500 µL of a β-glucuronidase solution in a suitable buffer (e.g., 0.1 M trisodium citrate dihydrate buffer, pH 5.0). The optimal enzyme concentration should be determined empirically but is often in the range of 2000-5000 units/mL.
-
Incubate the mixture at 37°C for 18-24 hours to ensure complete deconjugation of this compound.
-
After incubation, the sample is ready for extraction using one of the methods described below.
Note: The efficiency of the enzymatic hydrolysis should be validated. This can be done by analyzing a quality control sample containing a known concentration of a glucuronide conjugate of an internal standard. The presence of the hydrolyzed internal standard confirms the activity of the enzyme in each sample.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on the analytical goals, the required level of cleanliness, and the available instrumentation.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, leading to high sensitivity in subsequent analyses. Ion-exchange sorbents have been shown to be effective for the purification of saliva samples.[2][3]
Protocol: Solid-Phase Extraction (Ion-Exchange)
-
Sample Pre-treatment: Dilute 1 mL of saliva with 1 mL of 2% formic acid and 1 mL of a methanol/water mixture (1:1, v/v).[2][3] Vortex for 30 seconds.
-
Column Conditioning: Condition a mixed-mode ion-exchange SPE cartridge (e.g., Strata-X-C) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated saliva sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a methanol/water mixture (1:1, v/v) to remove interfering substances.
-
Elution: Elute the analyte of interest with 2 mL of a 5% ammonia solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the partitioning of the analyte between two immiscible liquid phases. While it can be effective, it is often more labor-intensive and uses larger volumes of organic solvents compared to other methods.
Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 1 mL of saliva (with or without prior enzymatic hydrolysis), add an appropriate internal standard.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, a mixture of chloroform and methanol). Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.
Note: The selection of the extraction solvent is critical and should be optimized for this compound. A study on the extraction of small hydrophobic compounds from saliva found a mixture of chloroform and methanol to be effective.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples. It is often used for high-throughput analysis but may result in a less clean extract compared to SPE. Acetonitrile is a commonly used and effective precipitant for saliva samples.
Protocol: Protein Precipitation
-
Precipitation: To 500 µL of saliva, add 1 mL of cold acetonitrile (a 1:2 ratio of saliva to precipitant).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected for analysis, but for increased sensitivity, it is recommended to evaporate the solvent and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes available quantitative data for the described techniques. It is important to note that specific performance data for this compound in saliva is limited in the literature, and the provided data is often from studies on other analytes or matrices. Therefore, validation of these methods in your own laboratory is essential.
| Technique | Analyte/Matrix | Recovery | Precision (RSD%) | LOD/LOQ | Citation |
| SPE | Various Drugs in Saliva | - | - | - | |
| Menthol in Urine (SPME) | 88.5% (Accuracy) | 7.6% | MDL: 0.0017 µg/mL | ||
| LLE | Favipiravir in Plasma | 97.1 - 103.9% | 2.03 - 8.15% | LLOQ: 0.1 µg/mL | |
| 8-iso-PGF2α in Saliva | 62.7% (with 1-butanol) | 2.3 - 5.4% | LLOQ: 25 ng/L | ||
| PPT | Various Drugs in Plasma | >80% (with Acetonitrile) | <6% | - | |
| General Metabolites in Saliva | - | - | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in saliva.
Caption: General workflow for this compound analysis.
References
Application Notes and Protocols for the Chiral Separation of Menthol Glucuronide Enantiomers
Introduction
Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, food products, and consumer goods for its characteristic cooling sensation and minty fragrance. It exists as several stereoisomers, with (-)-menthol (l-menthol) being the most common naturally occurring and biologically active form. In humans, menthol is extensively metabolized, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of menthol glucuronide. As menthol is chiral, its glucuronide metabolite also exists as enantiomers, namely l-menthol glucuronide and d-menthol glucuronide. The stereochemistry of drug metabolites can significantly influence their pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.
This document provides detailed application notes and protocols for the chiral separation of l-menthol glucuronide and d-menthol glucuronide using two distinct analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a proposed method for High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.
Method 1: Chiral Separation of this compound Enantiomers by HPLC-MS/MS
This method is based on the published work of Lazarus et al. (2019) and provides a sensitive and selective approach for the baseline separation and quantification of l-menthol glucuronide and d-menthol glucuronide in biological matrices.[1][2][3]
Experimental Protocol
1. Sample Preparation:
-
For in vitro samples (e.g., human liver microsome incubations), terminate the reaction by adding an equal volume of cold methanol.
-
Spike the sample with an internal standard (e.g., l-menthol-d4 glucuronide).
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. HPLC-MS/MS System and Conditions:
-
HPLC System: An Agilent 1200 series HPLC system or equivalent.
-
Mass Spectrometer: An AB Sciex 4000 QTRAP mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase column suitable for the separation of polar metabolites. The original study does not specify the exact column used for the chiral separation, but a C18 column is commonly used for glucuronide analysis.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is employed to separate the enantiomers. The specific gradient profile should be optimized for the column and system used. A typical starting point would be a shallow gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for l- and d-menthol glucuronide and the internal standard.
-
Data Presentation
| Analyte | Retention Time (min) |
| l-Menthol Glucuronide | ~5.76 |
| d-Menthol Glucuronide | ~5.85 |
Data adapted from Lazarus et al. (2019).[1]
Experimental Workflow
Caption: Workflow for the chiral separation of this compound by HPLC-MS/MS.
Method 2: Proposed Method for Chiral Separation of this compound Enantiomers by HPLC or SFC with a Polysaccharide-Based Chiral Stationary Phase
While a specific published method for the chiral separation of this compound enantiomers on a polysaccharide-based chiral stationary phase (CSP) was not identified, this approach is highly feasible and widely used for the separation of other glucuronide conjugates and a vast array of chiral molecules. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, offer a broad range of selectivities and are effective under normal phase, reversed-phase, polar organic, and SFC conditions.[4]
Rationale for Method Proposal
-
Proven Success with Parent Compound: Polysaccharide-based CSPs have demonstrated excellent performance in resolving the enantiomers of menthol.
-
Versatility for Polar Analytes: Immobilized polysaccharide CSPs are compatible with a wide range of solvents, making them suitable for the analysis of polar compounds like glucuronides.
-
Success with Other Glucuronides: Chiral separation of other glucuronide metabolites has been successfully achieved using polysaccharide-based CSPs.
Proposed Experimental Protocol (HPLC)
1. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector. A Circular Dichroism (CD) detector would be ideal for selective detection of chiral analytes.
-
Chiral Stationary Phase (CSP):
-
Recommended Columns:
-
Lux® i-Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate))
-
Lux® i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® IA or IB (immobilized amylose or cellulose derivatives)
-
-
-
Mobile Phase (Reversed-Phase Mode):
-
A mixture of an aqueous buffer (e.g., 20 mM ammonium bicarbonate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
-
Mobile Phase (Polar Organic Mode):
-
A mixture of polar organic solvents such as acetonitrile and methanol, potentially with a small amount of an acidic or basic additive to improve peak shape.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25 - 40°C (temperature can be a critical parameter for optimizing selectivity).
-
Detection:
-
UV detection at a low wavelength (e.g., 200-220 nm) if the glucuronide exhibits some absorbance.
-
RI detection for universal detection if UV sensitivity is insufficient.
-
Proposed Experimental Protocol (SFC)
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with SFC, typically a mixture of an alcohol (e.g., methanol, ethanol) and the organic modifier used in the mobile phase.
2. SFC System and Conditions:
-
SFC System: A supercritical fluid chromatography system coupled with a UV or mass spectrometer detector.
-
Chiral Stationary Phase (CSP): The same polysaccharide-based columns as recommended for HPLC are generally excellent for SFC.
-
Mobile Phase:
-
A mixture of supercritical CO2 and an organic modifier (e.g., methanol, ethanol, or isopropanol).
-
A small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% isopropylamine for basic compounds) may be required to improve peak shape, although this compound is acidic.
-
-
Back Pressure: 100 - 200 bar
-
Flow Rate: 2 - 4 mL/min
-
Column Temperature: 30 - 50°C
-
Detection: UV or MS detection.
Data Presentation (Hypothetical)
| Parameter | HPLC on Polysaccharide CSP | SFC on Polysaccharide CSP |
| Mobile Phase | Acetonitrile/Water (gradient) | CO2/Methanol (gradient) |
| Retention Time (Enantiomer 1) | ~8.5 min | ~3.2 min |
| Retention Time (Enantiomer 2) | ~9.8 min | ~3.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Logical Relationship for Chiral Method Development
Caption: Logical workflow for developing a chiral separation method for this compound.
References
- 1. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy in the Structural Elucidation of Menthol Glucuronide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, cosmetics, and food products. In vivo, menthol is extensively metabolized, with one of the primary metabolic pathways being glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process results in the formation of menthol glucuronide, a more water-soluble conjugate that is readily excreted in urine. The structural elucidation of this metabolite is crucial for understanding the pharmacokinetics and metabolism of menthol and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, making it an indispensable tool for the unambiguous identification and characterization of drug metabolites like this compound.
This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of l-menthol glucuronide.
Structural Elucidation Workflow
The structural confirmation of this compound using NMR spectroscopy involves a systematic approach, starting from simple 1D experiments to more complex 2D correlation experiments.
Caption: Experimental Workflow for this compound Structural Elucidation.
Experimental Protocols
1. Sample Preparation
For optimal results, a purified sample of this compound is required. This can be obtained either through chemical synthesis or by isolation from biological matrices such as urine after administration of menthol.
-
Protocol for Sample Dissolution:
-
Weigh approximately 1-5 mg of purified l-menthol glucuronide.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d4 (CD3OD) or Deuterium Oxide (D2O)). The choice of solvent depends on the sample's solubility and the desired NMR experiment.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
2. NMR Data Acquisition
NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR Spectroscopy:
-
Purpose: To obtain an overview of the proton signals in the molecule.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans (nt): 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
-
1D ¹³C NMR Spectroscopy:
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (nt): 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.[1]
-
Typical Parameters:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Number of Increments (ni): 256-512 in the indirect dimension (F1).
-
Number of Scans (ns): 2-8 per increment.
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra.[1]
-
Typical Parameters:
-
Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Number of Increments (ni): 128-256 in the F1 dimension.
-
Number of Scans (ns): 4-16 per increment.
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[1]
-
Typical Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Number of Increments (ni): 256-512 in the F1 dimension.
-
Number of Scans (ns): 8-32 per increment.
-
-
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for l-menthol glucuronide. The data for the menthol moiety is based on known values for l-menthol, with expected shifts upon glucuronidation. The data for the glucuronic acid moiety is based on known values for glucuronic acid.
| Position | Menthol Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Glucuronic Acid Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | CH-O | ~3.4-3.6 | ~75-77 | 1' (Anomeric) | ~4.5-4.8 (d) | ~100-102 |
| 2 | CH | ~2.1-2.3 | ~48-50 | 2' | ~3.2-3.4 | ~73-75 |
| 3 | CH₂ | ~1.0-1.2, ~2.0-2.2 | ~34-36 | 3' | ~3.4-3.6 | ~76-78 |
| 4 | CH | ~1.6-1.8 | ~31-33 | 4' | ~3.4-3.6 | ~71-73 |
| 5 | CH | ~0.8-1.0 | ~25-27 | 5' | ~3.7-3.9 | ~75-77 |
| 6 | CH₂ | ~1.3-1.5, ~1.6-1.8 | ~44-46 | 6' (COOH) | - | ~175-177 |
| 7 (CH₃) | CH₃ | ~0.9 (d) | ~22-23 | |||
| 8 (CH) | CH | ~1.8-2.0 | ~26-28 | |||
| 9 (CH₃) | CH₃ | ~0.7-0.8 (d) | ~16-17 | |||
| 10 (CH₃) | CH₃ | ~0.9 (d) | ~21-22 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet.
Structural Elucidation and Interpretation
The structural elucidation of this compound is achieved by a stepwise interpretation of the NMR data.
-
¹H and ¹³C NMR: The 1D spectra provide the initial information on the number and types of protons and carbons. The downfield shift of the H-1 proton of the menthol moiety compared to free menthol indicates its involvement in the glycosidic bond. The presence of signals corresponding to the glucuronic acid moiety, including the characteristic anomeric proton signal (H-1'), confirms the presence of the sugar residue.
-
COSY: The COSY spectrum reveals the proton-proton coupling network within the menthol and glucuronic acid rings. For example, the correlation between H-1 and H-2, H-6 of the menthol part, and the sequential correlations from H-1' to H-5' in the glucuronic acid part can be established.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the menthol and glucuronic acid moieties.
-
HMBC: The HMBC spectrum is key to confirming the overall structure. The crucial correlation is the one observed between the anomeric proton of the glucuronic acid (H-1') and the carbon atom of the menthol moiety to which the sugar is attached (C-1). This three-bond correlation provides definitive evidence of the O-glycosidic linkage and its position.
Caption: Key HMBC and COSY Correlations in this compound.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of this compound. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and unambiguously confirms the site of glucuronidation. These detailed protocols and data serve as a valuable resource for researchers in drug metabolism, natural product chemistry, and related fields.
References
Troubleshooting & Optimization
Mitigating matrix effects in menthol glucuronide LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of menthol glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound?
A1: The primary challenges in analyzing this compound, a polar metabolite of menthol, by LC-MS/MS include:
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Matrix Effects: Co-eluting endogenous components from biological matrices like plasma and urine can interfere with the ionization of this compound, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the analysis[1][2]. Phospholipids are a major cause of ion suppression in plasma samples[3].
-
Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, this compound is often poorly retained on traditional C18 reversed-phase columns, leading to elution near the solvent front where matrix effects are most pronounced[4].
-
Analyte Stability: Glucuronide conjugates can be susceptible to enzymatic degradation or hydrolysis under certain pH and temperature conditions, which requires careful sample handling and storage.
Q2: Which sample preparation technique is best for reducing matrix effects when analyzing this compound?
A2: The optimal sample preparation technique depends on the matrix, required sensitivity, and available resources. Here's a summary of common techniques:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering matrix components, including phospholipids and salts. Mixed-mode or anion exchange SPE cartridges can be particularly effective for polar acidic metabolites like glucuronides. While it requires more method development, it often results in lower matrix effects compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing highly non-polar and some polar interferences. However, for a polar analyte like this compound, optimizing the extraction solvent system is crucial to achieve good recovery while minimizing the co-extraction of matrix components.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective in removing matrix components other than proteins. It often results in significant matrix effects, particularly from phospholipids in plasma samples. Diluting the supernatant after precipitation can help to mitigate these effects, but may compromise sensitivity.
-
Dilution: The simplest approach is to dilute the sample ("dilute-and-shoot"). This reduces the concentration of matrix components but also the analyte, which may not be suitable for assays requiring high sensitivity. It is a viable option when the analyte concentration is high enough and can be a quick way to assess the presence of matrix effects.
Q3: What type of internal standard should I use for this compound analysis?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended and considered the gold standard for quantitative LC-MS/MS analysis. A SIL internal standard, such as menthol-d4-glucuronide, will co-elute with the analyte and experience similar matrix effects, thereby providing the most accurate compensation for any signal suppression or enhancement. This leads to improved accuracy and precision in quantification.
Q4: How can I improve the chromatographic retention of this compound?
A4: Due to its polar nature, retaining this compound on a standard C18 column can be challenging. Consider the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes like glucuronides.
-
Use of Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have modified stationary phases that provide better retention for polar compounds compared to traditional C18 columns.
-
Mobile Phase Optimization: Using a mobile phase with a lower organic content at the start of the gradient can improve retention on reversed-phase columns. The use of volatile buffers like ammonium formate or ammonium acetate can also influence retention and is compatible with mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent for HILIC (e.g., high aqueous content) | Reconstitute the final extract in a solvent with a high organic content (e.g., >80% acetonitrile) that is similar to the initial mobile phase conditions. A "sandwich injection" with a plug of high organic solvent before and after the sample can also improve peak shape. |
| Secondary interactions with the column stationary phase | Optimize the mobile phase pH and ionic strength. Consider a different column chemistry. | |
| High Signal Variability (Poor Precision) | Significant and variable matrix effects between samples | Use a stable isotope-labeled internal standard (e.g., menthol-d4-glucuronide). |
| Inconsistent sample preparation | Ensure consistent timing and technique for all sample preparation steps. Automate the sample preparation process if possible. | |
| Low Analyte Response (Ion Suppression) | Co-elution of matrix components (e.g., phospholipids in plasma) | Improve sample cleanup using a more rigorous technique like SPE. |
| Optimize chromatographic separation to resolve the analyte from the interfering matrix components. | ||
| Dilute the sample, if sensitivity allows. | ||
| Inconsistent Retention Time | Insufficient column equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, which can be longer for HILIC columns. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column degradation | Use a guard column and replace the analytical column as needed. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system. |
| Carryover from previous injections | Implement a robust needle wash protocol and inject a blank solvent after high concentration samples. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Glucuronide Analysis in Urine
| Sample Preparation Method | Analyte | Matrix | Recovery | Matrix Effect | Key Findings | Reference |
| Solid-Phase Extraction (Anion Exchange) | Ethyl Glucuronide | Urine | ~80% | Not explicitly quantified, but cleaner extracts obtained | SPE allowed for improved quantification at low concentrations without sample dilution. | |
| Solid-Phase Extraction (Amino-propyl) | Ethyl Glucuronide | Urine | Not specified | Ion suppression was not eliminated but was controllable with an internal standard. | Provided the cleanest chromatogram and did not require an evaporation step. | |
| Dilution ("Dilute and Shoot") | Ethyl Glucuronide | Urine | 100% (by definition) | Ion suppression was evident but could be managed with an internal standard. | Fastest and simplest method, but may introduce contaminants to the system. |
Note: Direct comparative data for this compound across different sample preparation techniques was not available in the searched literature. The data presented is for ethyl glucuronide, another polar glucuronide metabolite, which can serve as a relevant surrogate.
Table 2: LC-MS/MS Method Parameters for this compound in Plasma
| Parameter | Method Details | Reference |
| Sample Preparation | Protein precipitation with methanol | |
| Internal Standard | This compound-d4 (MG-d4) | |
| LC-MS/MS System | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) | |
| Monitored Transitions | MG: 331 → 85 (quantifier), 331 → 75 (qualifier); MG-d4: 335 → 85 | |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL | |
| Between-day Precision (CV%) | 17% at 4 ng/mL, 10% at 10 ng/mL, 8% at 40 ng/mL |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is adapted from a method for the analysis of this compound in human plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add a known amount of menthol-d4-glucuronide internal standard solution.
-
Add 300 µL of ice-cold methanol.
-
Vortex mix for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction for Glucuronides in Urine (General Method)
This protocol is a general procedure for the extraction of glucuronide metabolites from urine using a strong anion exchange (SAX) SPE cartridge and can be adapted for this compound.
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Dilute the sample with 1 mL of 2% ammonium hydroxide in deionized water to ensure the glucuronide is in its anionic form.
-
-
SPE Cartridge Conditioning:
-
Condition a strong anion exchange SPE cartridge (e.g., 60 mg/3 mL) with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove neutral and basic interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 2 mL of 2-5% formic acid in methanol. The acidic mobile phase neutralizes the anionic glucuronide, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic pathway of menthol to this compound.
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Caption: General analytical workflow for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Overcoming Ion-Suppression in Electrospray Ionization of Menthol Glucuronide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the electrospray ionization (ESI) analysis of menthol glucuronide.
Troubleshooting Guides
Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity and inaccurate quantification. This guide provides systematic approaches to identify and mitigate ion suppression for this compound analysis.
Identifying Ion Suppression
The first step in troubleshooting is to confirm that ion suppression is indeed the cause of poor signal intensity or irreproducible results.
Q: How can I determine if ion suppression is affecting my this compound signal?
A: A post-column infusion experiment is a widely used method to identify the regions in your chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Preparation:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) into the LC eluent flow using a syringe pump.
-
-
Execution:
-
Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte) onto the LC-MS/MS system.
-
Monitor the signal intensity of the this compound standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
1. Optimization of Sample Preparation
Thorough sample cleanup is the most effective way to remove interfering matrix components.[1] The choice of sample preparation technique can significantly impact the degree of ion suppression.
Q: Which sample preparation method is most effective for reducing ion suppression for this compound?
A: For a polar analyte like this compound, Solid-Phase Extraction (SPE) is often the most effective technique for removing matrix interferences.[2] However, the optimal method can depend on the specific matrix and experimental goals. Below is a comparison of common techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 80 (Significant Suppression) | Simple, fast, and inexpensive. | Limited removal of matrix components, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Reduced Suppression) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 (Minimal Suppression) | Highly selective and provides the cleanest extracts.[2] | More complex and costly method development. |
Note: The data presented are representative values for polar glucuronide metabolites and may vary depending on the specific experimental conditions.
Experimental Protocols
a) Protein Precipitation (PPT) Protocol for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound-d4).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
-
To 100 µL of plasma sample, add the internal standard (this compound-d4) and 50 µL of 1% formic acid in water.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
c) Solid-Phase Extraction (SPE) Protocol for Plasma Samples
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water, add the internal standard (this compound-d4), and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. Chromatographic Separation
Optimizing the chromatographic conditions can help to separate this compound from co-eluting, ion-suppressing matrix components.
Q: How can I improve the chromatographic separation to reduce ion suppression?
A: Consider the following strategies:
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Modify the Gradient: Develop a gradient elution profile that provides better resolution between this compound and the regions of ion suppression identified by the post-column infusion experiment.
-
Change the Stationary Phase: If using a C18 column, consider switching to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, to alter selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analytes like glucuronides, HILIC can be an effective alternative to reversed-phase chromatography for retaining and separating them from other polar matrix components.[2]
3. Mass Spectrometry Parameters
While not a primary solution for co-eluting interferences, optimizing MS parameters can enhance the signal-to-noise ratio for this compound.
-
Optimize Ion Source Parameters: Fine-tune the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the ionization efficiency of this compound.
-
Change Ionization Polarity: If analyzing in positive ion mode, consider switching to negative ion mode. This compound can be detected in negative mode, and fewer matrix components may ionize, potentially reducing suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in electrospray ionization?
A1: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This occurs because these interfering substances compete with the analyte for the available charge in the ESI droplet or alter the physical properties of the droplet, hindering the formation of gas-phase analyte ions.
Q2: What are the common sources of ion suppression in bioanalysis?
A2: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and co-administered drugs and their metabolites. Mobile phase additives such as non-volatile buffers can also contribute to this effect.
Q3: Can using a stable isotope-labeled internal standard (SIL-IS) completely eliminate the problem of ion suppression?
A3: A SIL-IS, such as this compound-d4, is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, a SIL-IS does not eliminate the suppression itself, and significant suppression can still lead to a loss of sensitivity.
Q4: What should I do if my signal is still low after trying all the troubleshooting steps?
A4: If you have optimized sample preparation and chromatography and are still experiencing low signal, consider the following:
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Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this approach is only feasible if the initial concentration is high enough.
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Alternative Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. If your instrument is equipped with an APCI source, it may be a viable alternative for the analysis of menthol.
Visualizations
Caption: A systematic workflow for troubleshooting ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
Technical Support Center: Improving Recovery of Menthol Glucuronide During Solid-Phase Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of menthol glucuronide during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound, a polar and ionizable metabolite, can be attributed to several factors throughout the SPE process. The primary issues often involve improper sorbent selection, suboptimal pH conditions, and inappropriate wash or elution solvents. This compound's polarity can make it challenging to retain on traditional reversed-phase sorbents like C18, leading to breakthrough during sample loading and washing steps.
Q2: How does the pH of my sample and solutions affect the recovery of this compound?
The pH is a critical factor in the solid-phase extraction of ionizable compounds like this compound. The glucuronic acid moiety has a pKa value, and its ionization state significantly influences its retention on the SPE sorbent. To enhance retention on reversed-phase sorbents, the pH of the sample should be adjusted to suppress the ionization of the carboxylic acid group, making the molecule less polar. Conversely, for elution, the pH can be adjusted to ensure the molecule is in its ionized, more polar form to facilitate its release from the sorbent.
Q3: I'm seeing analyte loss during the sample loading and washing steps. What can I do to prevent this "breakthrough"?
Analyte breakthrough is a common issue when extracting polar compounds like this compound, especially with non-polar sorbents such as C18. Here are several strategies to mitigate breakthrough:
-
Optimize Sample pH: Ensure the pH of your sample is adjusted to suppress the ionization of this compound, thereby increasing its affinity for the sorbent.
-
Reduce Flow Rate: A slower flow rate during sample loading allows for more interaction time between the analyte and the sorbent, which can improve retention.
-
Strengthen the Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. Using a wash solvent with a lower organic content or an optimized pH can help.
-
Consider a Different Sorbent: If breakthrough persists, a more polar or a mixed-mode sorbent may be more suitable for retaining this compound.
Q4: My recovery is still low after optimizing the loading and washing conditions. What should I check next?
If you have successfully retained the this compound on the sorbent but are still experiencing low recovery, the issue likely lies in the elution step.
-
Elution Solvent Strength and Composition: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase sorbents, this typically involves increasing the percentage of organic solvent. For mixed-mode sorbents, adjusting the pH or ionic strength of the elution solvent is often necessary to disrupt ionic interactions.
-
Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte from the sorbent bed. You can test this by collecting and analyzing a second elution fraction to see if a significant amount of the analyte remains.
-
Soak Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can sometimes improve the recovery of strongly retained compounds.[1]
Q5: What type of SPE sorbent is best for this compound?
While traditional C18 reversed-phase sorbents can be used, they may not be optimal for a polar compound like this compound due to the risk of breakthrough. Mixed-mode sorbents, which combine reversed-phase and ion-exchange functionalities, are often a better choice for retaining and selectively eluting ionizable compounds. For this compound, a mixed-mode anion exchange sorbent could provide superior retention and cleaner extracts compared to a standard C18 sorbent.[2]
Data Summary
The following table summarizes the expected recovery of this compound under different SPE conditions. These values are illustrative and based on general principles for the extraction of polar, ionizable metabolites. Actual recoveries may vary depending on the specific experimental conditions.
| Sorbent Type | Sample pH | Wash Solvent | Elution Solvent | Expected Recovery (%) | Potential Issues |
| C18 | Acidic (e.g., pH 4-5) | 5% Methanol in water | 90% Methanol in water | 60-75 | Breakthrough during loading and washing |
| C18 | Neutral (e.g., pH 7) | 5% Methanol in water | 90% Methanol in water | 40-60 | Significant breakthrough due to ionization |
| Mixed-Mode Anion Exchange | Basic (e.g., pH > 8) | 5% Methanol in water | 5% Formic Acid in Methanol | 85-95 | Optimized for retention and selective elution |
| Mixed-Mode Anion Exchange | Acidic (e.g., pH 4-5) | 5% Methanol in water | 5% Formic Acid in Methanol | 70-85 | Suboptimal retention on anion exchanger |
Experimental Protocols
Protocol 1: SPE of this compound using a Mixed-Mode Anion Exchange Cartridge
This protocol is adapted from a method for another glucuronidated metabolite and is expected to provide good recovery for this compound.[3]
-
Sample Pre-treatment:
-
Thaw frozen urine or plasma samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add an appropriate internal standard.
-
Dilute the sample with 1 mL of 2% ammonium hydroxide in deionized water to ensure the glucuronide is ionized.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place mixed-mode anion exchange SPE cartridges (e.g., 60 mg/3 mL) on an SPE manifold.
-
Condition the cartridges by passing 2 mL of methanol.
-
Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the SPE manifold.
-
Elute the this compound from the cartridge by passing 2 mL of 5% formic acid in methanol. The acid will neutralize the charge on the anion exchanger, releasing the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 50:50 methanol:water).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting guide for low this compound recovery.
References
Technical Support Center: Optimization of Enzymatic Hydrolysis of Menthol Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of menthol glucuronide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.
I. Experimental Protocol: Enzymatic Hydrolysis of this compound
This protocol provides a general procedure for the enzymatic hydrolysis of this compound in a biological matrix (e.g., urine, plasma). Optimization of these parameters is crucial for accurate quantification.
Materials:
-
This compound standard
-
Menthol-d4 stable isotope internal standard[1]
-
β-glucuronidase enzyme (e.g., from Patella vulgata, Helix pomatia, or recombinant sources)[2][3][4]
-
Buffer solution (e.g., 0.1 M ammonium acetate or sodium citrate)[3]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sample matrix (urine or plasma)
-
LC-MS/MS or GC/MS system for analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (urine or plasma) to room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer a specific volume of the supernatant to a clean tube.
-
-
Internal Standard Spiking:
-
Add a known concentration of the internal standard (e.g., menthol-d4) to the sample.
-
-
pH Adjustment:
-
Add the appropriate buffer to adjust the sample pH to the optimal range for the selected β-glucuronidase. The optimal pH can vary between enzymes and substrates.
-
-
Enzyme Addition:
-
Add the β-glucuronidase enzyme to the sample. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the samples at the optimal temperature for the chosen enzyme (e.g., 37°C, 55°C, or 65°C) for a specific duration (e.g., 30 minutes to 16 hours). Incubation time and temperature are critical parameters to optimize.
-
-
Reaction Termination and Extraction:
-
Stop the enzymatic reaction, for example, by adding a strong acid or by immediate extraction with an organic solvent like ethyl acetate.
-
Vortex the sample to ensure thorough mixing and extraction of the liberated menthol.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Analysis:
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Analyze the sample using a validated LC-MS/MS or GC/MS method.
-
II. Data Presentation: Starting Conditions for β-Glucuronidase Optimization
The optimal conditions for enzymatic hydrolysis are dependent on the specific enzyme, substrate, and matrix. The following table provides a summary of conditions reported for the hydrolysis of various glucuronides, which can serve as a starting point for the optimization of this compound hydrolysis.
| Enzyme Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |
| Patella vulgata | Various drug glucuronides | 5.0 | Not specified | Not specified | |
| Helix pomatia | Phytoestrogen glucuronides | 5.0 | 37 - 45 | 2 - 16 hours | |
| Recombinant | Various drug glucuronides | 4.0 | 55 - 65 | 30 - 60 minutes | |
| E. coli | Phytoestrogen glucuronides | Not specified | Not specified | Not specified | |
| Kura Biotec B-One | Various drug glucuronides | Not specified (all-in-one formula) | Room Temperature | 15 minutes | |
| Kura Biotec BGTurbo Plus | Various drug glucuronides | Not specified | Room Temperature (20) | 5 minutes |
III. Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.
Q1: Why is the recovery of menthol low or inconsistent after hydrolysis?
A1: Low or inconsistent recovery can be due to several factors:
-
Incomplete Hydrolysis: The incubation time may be too short, the temperature may be suboptimal, or the enzyme concentration may be insufficient.
-
Solution: Systematically optimize the incubation time, temperature, and enzyme concentration. It is recommended to test a range of values for each parameter. For some substrates, hydrolysis can take up to 16 hours.
-
-
Suboptimal pH: The pH of the reaction mixture is critical for enzyme activity. A shift of just 0.5 pH units can significantly alter enzyme performance.
-
Solution: Ensure the buffer capacity is sufficient to maintain the optimal pH for your chosen enzyme throughout the incubation period. Verify the final pH of the sample mixture.
-
-
Enzyme Inhibition: Components in the biological matrix (e.g., urine, plasma) can inhibit the enzyme.
-
Solution: Dilute the sample, if possible, or consider a sample cleanup step prior to hydrolysis. The use of a different enzyme from another source might also overcome inhibition.
-
-
Substrate Concentration: High concentrations of the glucuronide substrate can sometimes lead to decreased hydrolysis efficiency.
-
Solution: Test the hydrolysis efficiency at the upper limit of your expected concentration range.
-
Q2: I am observing high background or interfering peaks in my chromatogram.
A2: This can be caused by contamination from the enzyme preparation or the matrix itself.
-
Enzyme Contamination: Some commercial β-glucuronidase preparations can contain impurities.
-
Solution: Run an enzyme "blank" (enzyme in buffer without the sample) to check for contaminants. If contamination is present, consider using a more purified or recombinant enzyme, or a different enzyme source.
-
-
Matrix Effects: The biological matrix is complex and can introduce interfering substances.
-
Solution: Optimize your sample extraction and cleanup procedure. Solid-phase extraction (SPE) can be effective in removing matrix interferences.
-
Q3: The results vary significantly between different batches of samples.
A3: This variability can stem from differences in the sample matrix or inconsistencies in the experimental procedure.
-
Matrix Variability: The composition of biological samples can vary significantly between individuals or collection times, affecting enzyme activity.
-
Solution: Use a pooled matrix for initial method development and validation to ensure robustness. For clinical samples, be aware that extreme pH or the presence of certain substances can affect hydrolysis.
-
-
Procedural Inconsistency: Minor variations in pipetting, incubation time, or temperature can lead to significant differences in results.
-
Solution: Ensure all experimental steps are performed consistently. Use calibrated equipment and consider automating liquid handling steps if possible.
-
IV. Frequently Asked Questions (FAQs)
Q1: Which β-glucuronidase enzyme is best for this compound?
A1: There is no single "best" enzyme for all applications. The choice of enzyme depends on factors such as the specific matrix, required turnaround time, and cost. Enzymes from different sources (e.g., abalone, limpet, recombinant) have different optimal conditions and performance characteristics. It is recommended to evaluate a few different enzymes to find the one that provides the most complete and consistent hydrolysis for your specific application.
Q2: How can I confirm that the hydrolysis is complete?
A2: To confirm complete hydrolysis, you can perform a time-course experiment. Analyze samples at several different incubation times (e.g., 30 min, 1 hr, 2 hr, 4 hr, 16 hr). Complete hydrolysis is achieved when an increase in incubation time does not result in a further increase in the concentration of free menthol.
Q3: Can I use the same hydrolysis conditions for both urine and plasma samples?
A3: Not necessarily. The rate of hydrolysis can be significantly different between urine and plasma due to variations in matrix composition and potential inhibitors. It is crucial to optimize and validate the hydrolysis conditions for each biological matrix separately.
Q4: Is it necessary to use a sulfatase enzyme in addition to β-glucuronidase?
A4: For the analysis of total menthol, which may include sulfate conjugates, a sulfatase enzyme might be necessary. However, if you are specifically interested in the glucuronide metabolite, β-glucuronidase alone is sufficient.
Q5: What is the importance of using an enzyme-sensitive internal standard?
A5: An enzyme-sensitive internal standard, such as a glucuronide of a related but analytically distinct compound, can help to monitor the efficiency of the hydrolysis step in each sample. This can account for variations in enzyme activity due to matrix effects and improve the accuracy of quantification.
V. Visualizations
Caption: Experimental workflow for optimizing enzymatic hydrolysis of this compound.
Caption: Troubleshooting logic for low recovery in this compound hydrolysis.
References
- 1. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norlab.com [norlab.com]
- 4. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in menthol glucuronide chromatography
This guide provides troubleshooting solutions and answers to frequently asked questions regarding poor peak shape in the chromatographic analysis of menthol glucuronide.
Troubleshooting Poor Peak Shape
Poor peak shape can significantly compromise the accuracy and reproducibility of your analysis by degrading resolution and affecting peak integration.[1][2] This section addresses the most common peak shape issues—tailing, fronting, and broadening—and provides systematic solutions.
Peak Tailing
Peak tailing occurs when the latter half of the peak is drawn out, creating an asymmetrical shape. This is a common issue when analyzing polar, ionizable compounds like this compound.
Q: Why is my this compound peak tailing?
A: Peak tailing for this compound is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself. The most common causes are outlined below.
-
Cause 1: Secondary Silanol Interactions
-
Explanation: Free, ionized silanol groups on the surface of silica-based reversed-phase columns can interact strongly with polar analytes like glucuronides.[3][4] This leads to multiple retention mechanisms, causing the peak to tail.
-
Solution:
-
Use an End-Capped Column: Select a modern, high-purity silica column that is thoroughly end-capped. End-capping deactivates most residual silanol groups, minimizing secondary interactions.[3]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-4) can suppress the ionization of the silanol groups, reducing their ability to interact with your analyte.
-
Add a Buffer: Incorporate a buffer (e.g., formate or acetate, 10-25 mM) into your mobile phase to maintain a stable pH and mask residual silanol activity.
-
-
-
Cause 2: Mobile Phase pH Close to Analyte pKa
-
Explanation: When the mobile phase pH is close to the pKa of this compound, the analyte exists as a mixture of ionized and unionized forms. This results in peak distortion and tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For an acidic compound like a glucuronide, using a low pH mobile phase ensures it is in a single, protonated form, leading to better peak shape.
-
-
Cause 3: Column Contamination or Degradation
-
Explanation: Accumulation of sample matrix components on the column inlet frit or within the packing bed can distort the flow path. A void at the head of the column can also cause severe tailing.
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.
-
Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants from the inlet frit.
-
Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.
-
-
-
Cause 4: Extra-Column Effects
-
Explanation: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening that manifests as tailing.
-
Solution: Minimize tubing length and use a narrow internal diameter (e.g., 0.005 inches or ~0.12 mm) wherever possible, especially between the column and the detector.
-
Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems.
Q: What causes my this compound peak to show fronting?
A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Cause 1: Sample Overload
-
Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak shape.
-
Solution: Dilute the sample or reduce the injection volume. If sensitivity is an issue, consider using a column with a higher loading capacity (e.g., wider diameter or larger pore size).
-
-
Cause 2: Incompatible Injection Solvent
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and distort as it enters the column, often causing fronting.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
-
Broad Peaks
Broad peaks can lead to poor resolution and reduced sensitivity, making quantification difficult.
Q: Why are all the peaks in my chromatogram, including this compound, broad?
A: If all peaks are broad, the issue is likely systemic rather than related to a specific chemical interaction.
-
Cause 1: Large Injection Volume
-
Explanation: Injecting a large volume of sample, especially if the solvent is stronger than the mobile phase, can cause initial band broadening.
-
Solution: Reduce the injection volume.
-
-
Cause 2: System Leaks or High Dead Volume
-
Explanation: A loose fitting between the column and detector or other parts of the system can cause peaks to broaden. As mentioned with tailing, excessive tubing length contributes to this issue.
-
Solution: Check all fittings for leaks and ensure they are properly tightened. Minimize tubing lengths and use narrow-bore tubing.
-
-
Cause 3: Contaminated Guard or Analytical Column
-
Explanation: A contaminated column can lead to general peak distortion and broadening for all analytes.
-
Solution: Replace the guard column. If the problem persists, try flushing or replacing the analytical column.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.
References
Addressing instability of menthol glucuronide in stored biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of menthol glucuronide in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the primary pathways of this compound degradation in biological samples?
A2: this compound can degrade through two primary pathways:
-
Chemical Hydrolysis: This process is pH-dependent and involves the cleavage of the glucuronic acid moiety from menthol. It is more likely to occur under acidic or basic conditions.
-
Enzymatic Hydrolysis: This is mediated by β-glucuronidase enzymes, which may be present in biological samples, particularly urine from certain sources (e.g., bacterial contamination). These enzymes specifically catalyze the cleavage of the glucuronide bond.
Q3: What factors influence the stability of this compound in stored samples?
A3: Several factors can impact the stability of this compound:
-
Temperature: Higher temperatures accelerate both chemical and enzymatic degradation. Long-term storage at room temperature or even 4°C can lead to significant degradation.
-
pH: Extreme pH values can promote chemical hydrolysis. Biological samples should be maintained at a pH that minimizes this degradation.
-
Enzyme Activity: The presence of endogenous or exogenous β-glucuronidases can lead to rapid enzymatic degradation.
-
Matrix Components: The composition of the biological matrix (plasma, urine, etc.) can influence stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte and should be avoided.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, it is recommended to store biological samples at -80°C for long-term storage. For short-term storage (up to 24 hours), samples should be kept at 4°C. It is crucial to minimize the time samples spend at room temperature during collection and processing.
Troubleshooting Guides
Issue 1: Low recovery of this compound in my samples.
-
Question: I am observing lower than expected concentrations of this compound in my stored samples. What could be the cause?
-
Answer: Low recovery is often a sign of degradation. Consider the following possibilities:
-
Improper Storage: Were the samples stored at an appropriate temperature (-80°C) immediately after collection? Any delay can lead to degradation.
-
Enzymatic Activity: Your samples, particularly urine, might contain β-glucuronidase. Consider adding an enzyme inhibitor if you suspect this is an issue.
-
pH Shift: Check the pH of your samples. If it has shifted to be acidic or basic during storage, this could have caused chemical hydrolysis.
-
Multiple Freeze-Thaw Cycles: Have the samples been frozen and thawed multiple times? This can lead to degradation.
-
Issue 2: High variability in this compound concentrations between replicate analyses.
-
Question: I am getting inconsistent results when I analyze the same sample multiple times. Why is this happening?
-
Answer: High variability can be due to several factors related to sample handling and the analytical method:
-
Incomplete Hydrolysis (if measuring total menthol): If your method involves enzymatic hydrolysis to measure total menthol, ensure the reaction goes to completion. Optimize incubation time, temperature, and enzyme concentration.
-
Inconsistent Sample Preparation: Ensure that your sample extraction and preparation steps are consistent and reproducible.
-
Instrumental Issues: For GC/MS or LC/MS analysis, check for issues like inconsistent injection volumes, detector sensitivity drift, or contamination of the column or ion source.
-
Matrix Effects: The biological matrix can sometimes interfere with the analysis, leading to variable results. A robust sample clean-up procedure is essential.
-
Issue 3: Detection of free menthol in samples where only this compound is expected.
-
Question: I am detecting free menthol in my samples, but I expect it to be in the glucuronidated form. What does this indicate?
-
Answer: The presence of free menthol is a strong indicator of this compound degradation. This could have occurred either in the biological system before sample collection (which is a valid physiological finding) or, more likely, in the sample after collection due to instability. Review your sample handling and storage procedures to minimize post-collection degradation.
Quantitative Data Summary
| Parameter | Condition | Matrix | Stability | Reference |
| Storage Temperature | -80°C | Plasma, Urine | Stable for long-term storage | General metabolite stability guidelines |
| -20°C | Plasma, Urine | Stable for intermediate-term storage | General metabolite stability guidelines | |
| 4°C | Plasma, Urine | Potential for degradation over time | General metabolite stability guidelines | |
| Room Temperature | Plasma, Urine | Significant degradation likely | General metabolite stability guidelines | |
| pH | Acidic (< 6) | Aqueous solution | Increased chemical hydrolysis | Implied from hydrolysis studies |
| Neutral (~7) | Aqueous solution | Relatively stable | Implied from hydrolysis studies | |
| Basic (> 8) | Aqueous solution | Increased chemical hydrolysis | Implied from hydrolysis studies |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
-
Preparation of Spiked Samples:
-
Obtain a pool of blank human plasma.
-
Spike the plasma with a known concentration of this compound standard.
-
Aliquot the spiked plasma into multiple small polypropylene tubes to avoid repeated freeze-thaw cycles of the bulk sample.
-
-
Storage Conditions and Time Points:
-
Time Zero (T0): Immediately analyze a set of aliquots to establish the initial concentration.
-
Storage Temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Time Points: Analyze aliquots from each storage temperature at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
Sample Processing:
-
At each time point, retrieve the designated aliquots.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time for each storage temperature to determine the stability profile.
-
Visualizations
Caption: Degradation of this compound can occur via chemical or enzymatic pathways.
Caption: A typical workflow for assessing the stability of this compound in biological samples.
Caption: A decision tree to troubleshoot low recovery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disposition kinetics and effects of menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of menthol in human urine using solid phase microextraction and stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in the GC-MS analysis of menthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of menthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the GC-MS analysis of menthol?
A1: Background noise in GC-MS analysis can originate from various sources, significantly impacting the quality of your results. The most common culprits include:
-
Column Bleed: The degradation of the stationary phase of the GC column at elevated temperatures, leading to a rising baseline and the presence of siloxane-related ions (e.g., m/z 73, 207, 281).[1][2]
-
Septum Bleed: Volatile compounds leaching from the injection port septum, especially at high temperatures. This can introduce siloxane contaminants and other plasticizers into the system.[1][3]
-
Phthalate Contamination: These common plasticizers can be introduced from various lab consumables such as solvents, vial caps, and plastic tubing, and often appear as characteristic ions (e.g., m/z 149).
-
Air and Water Leaks: Leaks in the GC-MS system can introduce nitrogen, oxygen, and water, leading to a high background signal and potential degradation of the analytical column.
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline.
-
Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with menthol, contributing to background noise. For menthol, a common co-eluting compound can be menthyl acetate, especially in chiral analyses.
Q2: How can I distinguish between column bleed and septum bleed?
A2: Differentiating between column bleed and septum bleed is a critical step in troubleshooting. Here’s a simple test:
-
Cool the GC oven to a low initial temperature (e.g., 40°C) and let it stabilize for 15-20 minutes.
-
Run a blank analysis (without injection) using your standard temperature program.
-
After the run, cool the oven down again to the initial temperature and hold it for a longer period (e.g., 60-90 minutes).
-
Run a second blank analysis with the same temperature program.
If you observe an increase in the intensity of the background peaks in the second run, the contamination is likely originating from the septum, as more volatiles have had time to accumulate at the head of the column. If the background remains relatively constant, column bleed is the more probable cause.
Q3: What are some specific considerations for sample preparation when analyzing menthol to minimize background noise?
A3: Proper sample preparation is key to reducing matrix effects and background noise. For menthol analysis, consider the following:
-
Solid-Phase Microextraction (SPME): Headspace SPME is a solvent-free technique that can effectively extract and concentrate volatile compounds like menthol from various matrices, minimizing the introduction of non-volatile matrix components that can contribute to background noise.
-
Solvent Selection: Use high-purity, GC-MS grade solvents to minimize the introduction of phthalates and other contaminants.
-
Glassware: Use thoroughly cleaned and deactivated glassware to prevent adsorption of analytes and leaching of contaminants.
-
Matrix-Matched Standards: When dealing with complex matrices, using matrix-matched standards can help to compensate for matrix effects during quantification.
Troubleshooting Guides
Problem: High Background of Siloxane-Related Ions (m/z 73, 207, 281)
This issue is typically caused by column bleed or septum bleed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high siloxane background.
Quantitative Data Summary:
| Common Siloxane Ions | Potential Source | Expected Reduction After Troubleshooting |
| m/z 73, 147, 221 | Septum Bleed, Vial Septa | >90% after septum replacement and conditioning |
| m/z 207, 281, 355 | Column Bleed | Significant reduction after column bake-out |
Experimental Protocols:
-
Septum Conditioning:
-
Install a new, high-temperature, low-bleed septum using clean forceps.
-
Set the injector temperature to your method's operating temperature or slightly above, but do not exceed the septum's maximum temperature limit.
-
Allow the carrier gas to flow through the inlet for at least 1-2 hours to purge any volatile compounds from the new septum before running samples.
-
-
Column Bake-out:
-
Disconnect the column from the MS detector to prevent contamination of the ion source.
-
Set the oven temperature to 20-30°C above the highest temperature used in your analytical method, without exceeding the column's maximum isothermal temperature limit.
-
Hold at this temperature for at least 4-8 hours, or overnight, with a continuous flow of carrier gas.
-
Cool the oven, reconnect the column to the detector, and allow the system to stabilize before analysis.
-
Problem: High Background of Phthalate-Related Ions (e.g., m/z 149)
Phthalate contamination is a pervasive issue in GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phthalate contamination.
Quantitative Data Summary:
| Common Phthalate Ion | Potential Source | Troubleshooting Action |
| m/z 149 | Diethyl phthalate (DEP), Dibutyl phthalate (DBP), etc. | Switch to high-purity solvents, use glass consumables, bake-out glassware. |
Experimental Protocols:
-
Glassware Cleaning:
-
Rinse glassware thoroughly with a high-purity solvent (e.g., acetone, then hexane).
-
Bake the glassware in an oven at a high temperature (e.g., 250-300°C) for several hours to remove any residual organic contaminants.
-
Allow the glassware to cool in a clean environment before use.
-
Problem: High Background of Air and Water Ions (m/z 18, 28, 32, 40, 44)
The presence of these ions indicates a leak in the system or contaminated carrier gas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for air and water leaks.
Quantitative Data Summary:
| Common Air/Water Ions | Potential Source | Expected Observation After Troubleshooting |
| m/z 18 (H₂O) | Leak, contaminated carrier gas | Significant decrease in ion abundance |
| m/z 28 (N₂) | Air leak | Ion abundance should be less than 5% of the base peak in a clean system |
| m/z 32 (O₂) | Air leak | Ion abundance should be significantly lower than N₂ |
| m/z 40 (Ar) | Air leak | Present at low levels, can be used to diagnose leaks |
| m/z 44 (CO₂) | Air leak, contaminated gas | Should be at a very low abundance in a clean system |
Experimental Protocols:
-
Leak Checking with an Electronic Leak Detector:
-
Pressurize the GC system with the carrier gas.
-
Use an electronic leak detector to systematically check all fittings, connections, and the injection port for leaks.
-
Pay close attention to the column connections at the inlet and detector, as well as the septum nut.
-
If a leak is detected, tighten the fitting or replace the ferrule/septum as necessary.
-
Menthol-Specific GC-MS Method Parameters (Example)
This table provides an example of GC-MS parameters that can be used as a starting point for the analysis of menthol. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a suitable chiral column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
References
Enhancing the sensitivity of menthol glucuronide detection in complex matrices
Welcome to the technical support center for the analysis of menthol glucuronide in complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and accuracy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Ionization: this compound may not ionize efficiently under the current mass spectrometry conditions. 2. Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the target analyte.[1] 3. Inefficient Extraction: The sample preparation method may not be effectively isolating and concentrating this compound. 4. Analyte Degradation: this compound can be unstable, particularly acyl glucuronides which can revert to the parent compound.[2] 5. Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact chromatographic retention and ionization efficiency. | 1. Optimize MS Parameters: Adjust source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a chemical derivatization strategy to improve ionization efficiency.[3] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Diluting the sample can also mitigate matrix effects. 3. Optimize Extraction Protocol: Evaluate different SPE sorbents or LLE solvents. Ensure the pH of the sample is appropriate for optimal extraction. For plasma, a protein precipitation step followed by extraction is common. 4. Ensure Sample Stability: Keep samples at a low temperature (e.g., -80°C) and minimize freeze-thaw cycles. Analyze samples as quickly as possible after preparation. 5. Mobile Phase Optimization: Adjust the mobile phase pH with modifiers like formic acid or ammonium formate to improve peak shape and sensitivity. |
| High Background Noise | 1. Contaminated LC-MS System: Buildup of contaminants in the LC system, column, or MS source. 2. Poor Quality Solvents/Reagents: Use of non-LC-MS grade solvents or additives can introduce noise. 3. Matrix Interference: Complex matrices can contribute to a high chemical background. | 1. System Cleaning: Flush the LC system and column with appropriate cleaning solutions. Clean the MS ion source. 2. Use High-Purity Reagents: Ensure all solvents and additives are of high purity (LC-MS grade). 3. Enhance Sample Preparation: Utilize a more effective sample cleanup method to reduce matrix components entering the system. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much sample onto the column. 2. Column Degradation: The analytical column is old or has been damaged. 3. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. 4. Secondary Interactions: Analyte interacting with active sites on the column's stationary phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Replace Column: If the column is old or performance has degraded, replace it with a new one. 3. Match Injection Solvent to Mobile Phase: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase. 4. Mobile Phase Modifier: Add a buffer or modifier to the mobile phase to minimize secondary interactions. |
| Inconsistent Retention Times | 1. Fluctuations in LC Pump Performance: Inconsistent flow rate from the pump. 2. Changes in Mobile Phase Composition: Evaporation of volatile organic solvents or improper mixing. 3. Column Temperature Variations: Inconsistent column temperature can affect retention. 4. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Pump Maintenance: Purge and prime the LC pumps to ensure consistent flow. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 4. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. |
| Carryover | 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler or LC system. 2. Late Elution from Previous Injection: A peak from a previous, more concentrated sample appears in the current chromatogram. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine. 2. Increase Run Time or Gradient: Extend the chromatographic run time or incorporate a steep gradient step at the end of the run to elute any late-eluting compounds. |
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the analysis of this compound.
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of this compound in complex biological matrices such as plasma and urine. Gas chromatography-mass spectrometry (GC-MS) is also a viable method, often requiring enzymatic hydrolysis to cleave the glucuronide moiety before analysis of the resulting menthol.
Q2: Why is an internal standard important for accurate quantification?
A2: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as menthol-d4 glucuronide, is ideal as it has very similar chemical and physical properties to the analyte and will behave similarly during extraction and ionization.
Q3: What are "matrix effects" and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, it is important to have an effective sample preparation strategy, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Chromatographic separation should also be optimized to separate the analyte from matrix components. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q4: Is enzymatic hydrolysis necessary for the analysis of this compound?
A4: For direct analysis of this compound by LC-MS/MS, enzymatic hydrolysis is not necessary. However, if the analytical method is designed to measure "total menthol" (both free and conjugated forms) by GC-MS, then enzymatic hydrolysis with β-glucuronidase is required to convert this compound to free menthol prior to analysis. The efficiency of this enzymatic step is critical and should be optimized.
Q5: How can the sensitivity of this compound detection be enhanced?
A5: Several strategies can be employed to enhance sensitivity:
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Chemical Derivatization: Modifying the this compound molecule can improve its ionization efficiency, leading to a significant increase in signal intensity.
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Optimized Sample Preparation: A robust sample preparation method that effectively removes interferences and concentrates the analyte is key.
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Instrument Parameters: Fine-tuning the mass spectrometer's source and collision energy parameters for the specific MRM transitions of this compound can maximize the signal.
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Chromatographic Conditions: Optimizing the mobile phase and gradient can lead to sharper peaks and better separation from background noise.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for this compound detection.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Plasma | Urine | Reference(s) |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL | - | |
| Linearity Range | - | - | - |
| Internal Standard | Menthol-d4 glucuronide | Menthol-d4 glucuronide | |
| Ion Transitions (Quantifier) | 331 → 85 | - | |
| Ion Transitions (Qualifier) | 331 → 75 | - |
Table 2: GC-MS Method Parameters and Performance for Total Menthol (after hydrolysis)
| Parameter | Plasma | Urine | Reference(s) |
| Limit of Detection (LOD) | - | 0.0017 µg/mL | |
| Linearity Range | 5-1000 ng/mL | 0.01 - 10 µg/mL | |
| Internal Standard | Menthol-d4 | Menthol-d4 | |
| Precision (%RSD) | < 10% | 7.6% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma
This protocol is a representative example based on published methods.
1. Sample Preparation (Protein Precipitation and Extraction)
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To 100 µL of plasma sample, add the internal standard (menthol-d4 glucuronide).
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Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 331 → 85 (quantifier), 331 → 75 (qualifier)
-
Menthol-d4 Glucuronide: 335 → 85 (quantifier)
-
3. Data Analysis
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Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Troubleshooting logic for low signal intensity issues.
References
Technical Support Center: Optimizing Beta-Glucuronidase Hydrolysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for selecting and using the optimal β-glucuronidase source for the hydrolysis of glucuronide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is β-glucuronidase and why is it used in our experiments?
A1: β-glucuronidase (GUS or βGLU) is a hydrolase enzyme that breaks down complex carbohydrates by cleaving β-D-glucuronic acid residues from the non-reducing end of molecules like mucopolysaccharides.[1] In drug metabolism and toxicology studies, it is essential for cleaving glucuronide conjugates from drugs, toxins, or other xenobiotics.[2] This process, known as hydrolysis or deconjugation, reverts the molecule to its unconjugated form, which is often necessary for detection and quantification by analytical methods like liquid chromatography with mass spectrometry (LC-MS).[2]
Q2: What are the common sources of β-glucuronidase enzymes?
A2: β-glucuronidase can be isolated from various organisms. Common sources for commercially available enzymes include:
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Mollusks: Abalone (e.g., Red Abalone), limpets (Patella vulgata), and snails (Helix pomatia, Helix aspersa).[2][3]
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Bacteria: Escherichia coli (E. coli).
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Bovine: Bovine Liver.
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Recombinant: Genetically engineered enzymes, such as IMCSzyme, are also widely used and often optimized for specific applications.
Q3: Which enzyme source is considered the best?
A3: The "best" enzyme is application-dependent, as there is no single enzyme or set of conditions that is optimal for all glucuronide substrates.
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Abalone-derived enzymes are often favored for providing favorable conversion results with minimal chromatographic interference and are considered economical for high-throughput screening.
-
Recombinant enzymes like IMCSzyme and B-One™ often show high efficiency, require shorter incubation times, and can be more resistant to inhibitors found in clinical urine samples.
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E. coli β-glucuronidase is noted for its high hydrolytic activity on steroid β-glucuronides, allowing for very short reaction times (15-30 minutes).
-
Patella vulgata (limpet) has been shown to be highly effective and thermally stable, allowing for hydrolysis at higher temperatures (e.g., 65°C) to shorten incubation times.
The choice should be based on the specific analytes of interest, the required sensitivity, and the sample matrix.
Q4: What key factors influence the efficiency of enzymatic hydrolysis?
A4: Several factors must be optimized for effective hydrolysis:
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pH: This is often the most critical factor. The optimal pH varies significantly between enzymes from different sources and for different substrates. For example, the optimal pH for human fecal enzymes is around 7.4, while for rodents it is closer to 6.5.
-
Temperature: Enzyme activity is temperature-dependent. Higher temperatures (up to ~65°C) can increase reaction rates, but excessive heat can denature the enzyme.
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Incubation Time: Reaction times must be sufficient for complete hydrolysis, which can range from minutes for highly active recombinant enzymes to several hours for others.
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Enzyme Concentration: While important, enzyme concentration may not be as significant a rate-limiting step as pH and temperature, provided it is above a minimum threshold.
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Substrate Variability: Different glucuronide conjugates hydrolyze at different rates. For instance, morphine-3-glucuronide (M3G) hydrolyzes about four times faster than morphine-6-glucuronide (M6G).
Troubleshooting Guide
Q5: I am seeing low or incomplete hydrolysis. What should I do?
A5: Low hydrolysis efficiency is a common problem. Use the following logical workflow to troubleshoot.
Caption: Troubleshooting workflow for low hydrolysis efficiency.
Q6: My results are inconsistent across different urine samples. Why?
A6: Urine is a highly variable matrix that can significantly impact enzyme performance.
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Variable pH: Clinical urine specimens can range in pH from 4.5 to 8.0. A shift of just 0.5 pH units can alter enzyme performance by 20% or more.
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Endogenous Inhibitors: Urine may contain naturally occurring inhibitors that interfere with enzyme activity. The exact mechanism is still under investigation, but diluting the urine sample at least 3-fold with buffer can help mitigate these effects.
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Sample-Specific Properties: An individual's diet, health, medications, and hormonal levels can influence the composition of their urine, affecting enzyme activity in a sample-specific manner. Using a robust, inhibitor-resistant recombinant enzyme can help overcome this variability.
Q7: Can the enzyme be inhibited by compounds other than those in the sample matrix?
A7: Yes. Certain chemicals and drugs are known to be β-glucuronidase inhibitors. These include D-saccharic acid 1,4-lactone, which is a potent and specific inhibitor. Some nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and flavonoids such as quercetin have also been shown to inhibit β-glucuronidase activity. It is crucial to be aware of any such compounds in your experimental setup or sample source.
Data Presentation: Enzyme Performance Comparison
The selection of an enzyme should be guided by its performance with your specific analytes. The tables below summarize hydrolysis efficiency data from comparative studies.
Table 1: Comparison of Hydrolysis Efficiency for Opioid Glucuronides
| Enzyme Source | Optimal Dose (KU/mL) | Buffer pH | Temp (°C) | Morphine | Codeine | Buprenorphine | Norbuprenorphine |
| Recombinant (IMCSzyme) | 10 | 6.8 | 55 | +++ | +++ | +++ | +++ |
| Red Abalone (BG100) | 20 | 4.8 | 68 | ++ | ++ | + | + |
| E. coli (EBG) | 10.5 | 6.8 | 46 | ++ | + | ++ | ++ |
| P. vulgata | 10 | 5.0 | 65 | + | + | + | + |
| Data synthesized from a study evaluating hydrolysis efficiency for seven opioid glucuronides. '+++' indicates the highest relative efficiency. |
Table 2: Hydrolysis Efficiency (%) for Various Glucuronides Under Different Conditions
| Enzyme Source | Time (min) | Temp (°C) | Morphine-3-Glucuronide | Oxazepam Glucuronide | THC-COOH Glucuronide |
| Kura (Red Abalone) | 30 | 55 | ~95% | ~100% | ~80% |
| Kura (Red Abalone) | 60 | 65 | ~100% | ~100% | ~60% |
| IMCSzyme (Recombinant) | 30 | 55 | ~100% | ~100% | ~90% |
| IMCSzyme (Recombinant) | 60 | 65 | ~100% | ~100% | ~75% |
| Campbell (Abalone) | 30 | 55 | ~40% | ~100% | ~85% |
| Campbell (Abalone) | 60 | 65 | ~60% | ~100% | ~65% |
| Data adapted from a study evaluating three β-glucuronidase enzymes. Note the temperature and time dependence for THC-COOH hydrolysis. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of Urine Samples
This protocol provides a general framework. Always optimize conditions for your specific enzyme, analytes, and matrix.
Caption: General experimental workflow for urine hydrolysis.
Methodology Details:
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Sample & Buffer Addition: Add 200 µL of buffer to 200 µL of urine sample. The buffer choice is critical and depends on the enzyme's optimal pH (e.g., IMCS buffer for IMCSzyme, 0.1M ammonium acetate pH 4.0 for Kura and Campbell enzymes).
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Enzyme Addition: Add the specified amount of enzyme. For example, 13-25 µL of a 6250 units/mL solution.
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Incubation: Seal the plate and incubate at the optimal temperature (e.g., 55°C or 65°C) for the required time (e.g., 30 or 60 minutes).
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Reaction Termination/Pretreatment: Stop the reaction by adding an acid, such as 4% aqueous phosphoric acid (H₃PO₄).
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Sample Cleanup: Process the sample to remove interferences. A common method is Solid Phase Extraction (SPE).
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Analysis: Elute the purified sample and analyze using a definitive method like LC-MS/MS.
Metabolic Pathway Context: Glucuronidation and Hydrolysis
The diagram below illustrates the metabolic process of glucuronidation, which conjugates drugs to make them more water-soluble for excretion, and the reversal of this process by β-glucuronidase, which is the goal of the hydrolysis assay.
Caption: The role of β-glucuronidase in reversing glucuronidation.
References
Minimizing carryover in automated menthol glucuronide sample preparation
Welcome to the technical support center for automated sample preparation of menthol glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte carryover and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound analysis?
A1: Carryover is the unintentional transfer of an analyte from a preceding sample into a subsequent one, which can lead to artificially inflated results or false positives.[1] For this compound, a polar and hydrophilic metabolite, carryover can occur when molecules adhere to surfaces within the automated liquid handler or LC-MS system, such as pipette tips, tubing, valves, and the injection needle.[2][3] Given the high sensitivity of modern mass spectrometers, even minute residual amounts can compromise the accuracy of low-concentration samples.[4]
Q2: What are the physicochemical properties of this compound that might contribute to carryover?
A2: this compound is a relatively polar molecule due to the glucuronic acid moiety. Key properties include:
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Molecular Formula: C₁₆H₂₈O₇[5]
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Molecular Weight: 332.39 g/mol
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Solubility: Slightly soluble in water and methanol.
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Polarity: It has a high topological polar surface area (116 Ų) and multiple hydrogen bond donors (4) and acceptors (7). This high polarity and capacity for hydrogen bonding can lead to interactions with surfaces in the sample flow path, contributing to adsorption and subsequent carryover.
Q3: What is the generally accepted limit for carryover in bioanalytical methods?
A3: According to regulatory guidelines for bioanalytical method validation, carryover is generally considered acceptable if the analyte peak area in a blank injection immediately following a high-concentration standard (Upper Limit of Quantification, or ULOQ) is no more than 20% of the peak area of the Lower Limit of Quantification (LLOQ). For the internal standard (IS), the carryover should be ≤5% of the average IS response.
Troubleshooting Guide: High Carryover Detected
If you observe a significant peak for this compound in your blank samples, follow this systematic guide to identify and resolve the source of the carryover.
Problem: Peak detected in blank injection after a high-concentration sample.
Below is a logical workflow to diagnose the source of carryover. Start with the most common causes related to the autosampler and wash method before investigating less frequent sources like the analytical column or MS source.
Caption: A logical workflow for systematically identifying the source of carryover.
Data Presentation: Efficacy of Wash Solutions
While complete elimination of carryover may not always be practical, optimizing the autosampler wash protocol is the most critical step. The choice of wash solvent should be strong enough to fully solubilize this compound. A multi-step wash is often more effective than a single solvent.
The following table provides illustrative data on the effectiveness of different wash solutions in reducing carryover. The carryover percentage is calculated as: (Peak Area in Blank / Peak Area in LLOQ) * 100.
| Wash Protocol | Strong Wash Solution (Solvent 1) | Weak Wash Solution (Solvent 2) | Wash Volume (per step) | Illustrative Carryover (% of LLOQ) |
| Protocol A | 50:50 Acetonitrile/Water | - | 500 µL x 2 | 35.2% |
| Protocol B | 100% Methanol | - | 500 µL x 2 | 28.5% |
| Protocol C | 90:10 Acetonitrile/Water + 0.1% Formic Acid | 10:90 Acetonitrile/Water | 750 µL | 15.8% |
| Protocol D | 40:40:20 ACN/MeOH/IPA + 0.1% Formic Acid | 10:90 Acetonitrile/Water | 750 µL | 8.1% |
| Protocol E | 50:50 DMSO/Methanol | 90:10 Water/Acetonitrile | 1000 µL | 4.5% |
Note: Data is illustrative, based on principles from studies on similar compounds. ACN = Acetonitrile, MeOH = Methanol, IPA = Isopropanol, DMSO = Dimethyl Sulfoxide. Efficacy depends on the specific automated system.
Experimental Protocols
Protocol 1: Carryover Assessment Experiment
This protocol details the steps to quantify the level of carryover in your current automated method.
Caption: Experimental workflow for assessing carryover percentage.
Methodology:
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Preparation: Prepare three types of samples: a blank matrix (e.g., drug-free plasma), a sample at the Lower Limit of Quantification (LLOQ), and a sample at the Upper Limit of Quantification (ULOQ).
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Injection Sequence: Program the autosampler to inject the samples in the following specific order:
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Blank sample (to establish a clean baseline).
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ULOQ standard.
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Blank sample immediately after the ULOQ (this is the critical sample for measuring carryover).
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LLOQ standard (to establish the reference peak area).
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Another blank sample.
-
-
Data Analysis:
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Process the chromatographic data.
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Measure the peak area of this compound in the blank sample that was injected directly after the ULOQ.
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Measure the peak area of this compound in the LLOQ sample.
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Calculate the percentage carryover using the formula: Carryover % = (Peak Area in Post-ULOQ Blank / Peak Area in LLOQ) * 100%.
-
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Evaluation: Compare the calculated carryover percentage against the established acceptance criterion (typically ≤20%).
Protocol 2: Optimizing an Autosampler Multi-Solvent Wash Program
This protocol is for setting up a robust, multi-step wash method designed to minimize carryover of polar analytes like this compound. This involves using a sequence of strong organic, aqueous, and mobile-phase-matched solvents.
Methodology:
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Select Wash Solvents:
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Wash Solvent A (Strong Organic): Choose a solvent mixture with high solubilizing power for this compound and potential matrix components. A good starting point is a ternary mixture such as 40:40:20 (v/v/v) Acetonitrile:Methanol:Isopropanol with an optional acid modifier (e.g., 0.1% formic acid).
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Wash Solvent B (Aqueous Rinse): Use HPLC-grade water or a highly aqueous mixture (e.g., 90:10 Water:Acetonitrile ) to remove salts and the strong organic solvent.
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Wash Solvent C (Final Rinse/Re-equilibration): Use the initial mobile phase composition of your LC gradient (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid ). This ensures the needle and injection port are compatible with the start of the next run.
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-
Program the Wash Sequence: In your instrument control software, program a multi-step wash to occur after each injection.
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Step 1 (Pre-Wash): Rinse the exterior of the needle with Wash Solvent A.
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Step 2 (Post-Injection Wash 1): Flush the needle and sample loop internally with a sufficient volume (e.g., 750-1500 µL) of Wash Solvent A.
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Step 3 (Post-Injection Wash 2): Flush the system with Wash Solvent B to remove the strong organic solvent.
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Step 4 (Post-Injection Wash 3): Perform a final flush with Wash Solvent C to re-equilibrate the injection system.
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Validate the New Wash Method: After implementing the new wash program, repeat the Carryover Assessment Experiment (Protocol 1) to quantify the reduction in carryover and ensure it meets acceptance criteria.
References
Strategies for dealing with menthol glucuronide conjugate instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential instability of menthol glucuronide during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the major metabolite of menthol, formed by the conjugation of menthol with glucuronic acid. It is an ether glucuronide. While generally more stable than acyl glucuronides, its stability can still be a concern during sample collection, storage, and analysis. Degradation of the conjugate can lead to the back-conversion to menthol, resulting in an underestimation of the this compound concentration and an overestimation of free menthol. This can impact pharmacokinetic and toxicokinetic studies that rely on accurate measurements of the metabolite.
Q2: What are the primary factors that can lead to the degradation of this compound in biological samples?
A2: The main factors contributing to the degradation of this compound are:
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Enzymatic Hydrolysis: The presence of β-glucuronidase enzymes in biological matrices like plasma, urine, and tissue homogenates can cleave the glucuronide bond, releasing free menthol.
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pH: Extreme pH conditions, particularly acidic or strongly alkaline environments, can promote the chemical hydrolysis of the ether glucuronide bond, although it is generally more resistant to this than ester bonds in acyl glucuronides.
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Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation of the conjugate.
Q3: How can I prevent the degradation of this compound during sample collection and handling?
A3: To minimize degradation, it is crucial to implement the following procedures:
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Rapid Cooling: Immediately cool the samples on ice or in a refrigerated centrifuge after collection.
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Low-Temperature Storage: For short-term storage, keep samples at 4°C. For long-term storage, samples should be frozen at -20°C or preferably at -80°C. Studies have shown that this compound is stable in urine for at least 4 months when stored at -70°C.
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Use of Inhibitors: Consider adding a β-glucuronidase inhibitor to your collection tubes, especially if samples will not be immediately processed or if high enzymatic activity is expected.
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pH Control: While this compound is relatively stable at neutral pH, avoiding strongly acidic or alkaline conditions during sample processing is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound concentrations | Degradation of the conjugate | - Ensure immediate cooling of samples after collection.- Store samples at -80°C.- Add a β-glucuronidase inhibitor to the collection tubes.- Process samples promptly. |
| High variability between replicate samples | Inconsistent sample handling or storage | - Standardize the time between sample collection, processing, and freezing.- Ensure all samples are stored at the same temperature and for a similar duration. |
| Presence of unexpectedly high levels of free menthol | Hydrolysis of this compound | - Review sample collection and storage procedures for potential temperature or pH excursions.- Incorporate a β-glucuronidase inhibitor in your sample preparation workflow. |
| Loss of analyte during sample preparation | Suboptimal extraction conditions | - Optimize the pH of the extraction buffer to ensure the stability of the conjugate.- Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for glucuronides. |
Experimental Protocols
Protocol 1: Collection and Stabilization of Human Plasma Samples
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Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
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Inhibitor Addition (Optional but Recommended): Immediately after collection, add a broad-spectrum β-glucuronidase inhibitor to the blood collection tube.
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Centrifugation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
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Plasma Transfer: Carefully transfer the plasma to a clean, pre-chilled polypropylene tube.
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Storage: Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.
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Sample Thawing: Thaw frozen plasma samples on ice.
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Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound) to each plasma sample.
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Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetonitrile.
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Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in the mobile phase for injection.
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LC-MS/MS Conditions:
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Ionization: Electrospray ionization (ESI) in negative mode.
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MRM Transitions: Monitor for the specific parent-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Recommended workflow for this compound analysis.
Caption: Degradation pathway of this compound.
Impact of sample pH on menthol glucuronide extraction efficiency
Technical Support Center: Menthol Glucuronide Extraction
This guide provides troubleshooting advice and frequently asked questions regarding the impact of sample pH on the extraction efficiency of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction pH-dependent?
A1: this compound is a metabolite of menthol, formed in the body to increase its water solubility for excretion.[1] Its chemical structure includes a carboxylic acid group from the glucuronic acid moiety.[2] The ionization state of this acidic group is dependent on the pH of the surrounding solution. At different pH values, the molecule's overall polarity changes, which directly impacts its affinity for extraction solvents and sorbents used in methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3]
Q2: What is the pKa of this compound and how does it affect my extraction strategy?
A2: The predicted pKa of the carboxylic acid group on this compound is approximately 2.8 to 3.9.[2] This value is critical for extraction method development.
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At a pH below the pKa (<~3) , the carboxylic acid group is protonated (-COOH), making the molecule neutral and less polar. This form is ideal for retention on non-polar (reversed-phase) sorbents.
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At a pH above the pKa (>~4) , the carboxylic acid group is deprotonated (-COO⁻), making the molecule negatively charged (anionic) and more polar. This form is suitable for retention on an anion-exchange sorbent.
Q3: What is the optimal sample pH for extracting this compound using Reversed-Phase (e.g., C18) SPE?
A3: For reversed-phase SPE, the goal is to retain the analyte on the non-polar sorbent. To achieve this, this compound should be in its most non-polar, neutral form. Therefore, the sample should be acidified to a pH at least 1.5 to 2 units below its pKa. Adjusting the sample pH to approximately 2.0 is recommended to ensure the carboxylic acid group is fully protonated, maximizing retention.
Q4: What sample pH should I use for Liquid-Liquid Extraction (LLE) of this compound?
A4: Similar to reversed-phase SPE, LLE with a non-polar organic solvent (like ethyl acetate or methyl tert-butyl ether) requires the analyte to be in its neutral form to partition from the aqueous sample into the organic layer. Acidifying the sample to pH ~2.0 will neutralize the this compound, reduce its aqueous solubility, and drive it into the organic extraction solvent.
Q5: Can I use Anion-Exchange SPE for this compound extraction? If so, what pH is required?
A5: Yes, anion-exchange SPE is a viable alternative. This technique relies on electrostatic interaction between a positively charged sorbent and the negatively charged analyte. To ensure this compound is in its anionic (-COO⁻) form, the sample pH must be adjusted to at least 1.5 to 2 units above its pKa. A sample pH of 5.5 to 6.5 is typically effective for retention on a weak anion-exchange (WAX) sorbent.
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound.
This is a common problem in SPE and can often be traced back to incorrect pH at various stages of the extraction process.
dot
Caption: Troubleshooting workflow for low recovery issues.
Possible Cause 1: Incorrect Sample pH During Loading
-
Problem: If the sample pH is incorrect during the loading step, the analyte will not be retained on the SPE sorbent and will be lost in the load effluent. For reversed-phase SPE, a pH that is too high (>4) will cause the this compound to be charged and polar, preventing its retention on the non-polar C18 sorbent.
-
Solution: Before loading, ensure the sample is diluted with an appropriate buffer or acid (e.g., formic acid, phosphoric acid) to adjust the pH to ~2.0 for reversed-phase or LLE. Verify the final pH with a calibrated meter.
Possible Cause 2: Premature Elution During a Wash Step
-
Problem: The wash step is designed to remove interferences, but if the wash solvent is too strong or has an incorrect pH, it can also remove the analyte of interest.
-
Solution: For reversed-phase SPE, maintain an acidic pH (~2.0) in the aqueous wash solvent. If using an organic solvent in the wash step (e.g., 5% methanol), ensure it is not strong enough to elute the this compound. You can analyze the wash fraction to see if the analyte is being lost at this stage.
Possible Cause 3: Incomplete Elution
-
Problem: The analyte is retained on the sorbent but is not efficiently removed during the elution step. This can happen if the elution solvent is too weak or if its pH does not favor desorption.
-
Solution:
-
For Reversed-Phase: Elution is primarily achieved by using a strong organic solvent (e.g., methanol or acetonitrile). To further enhance recovery, the elution solvent can be made slightly basic (e.g., with 0.5-2% ammonium hydroxide). This will ionize the this compound, making it more polar and disrupting its interaction with the non-polar sorbent, driving it into the elution solvent.
-
For Anion-Exchange: Elution is achieved by disrupting the ionic bond. This is done by using a highly acidic elution solvent (e.g., methanol with 2% formic acid) to neutralize the analyte, or by using a buffer with a high salt concentration to outcompete the analyte for binding sites.
-
Quantitative Data Summary
The efficiency of an extraction method is highly dependent on pH. The following table provides expected recovery data for this compound under different pH conditions for two common extraction techniques.
| Sample pH | Extraction Method | Expected Recovery (%) | Rationale |
| 2.0 | Reversed-Phase SPE (C18) | >90% | Analyte is neutral (protonated -COOH), maximizing non-polar interaction with the sorbent. |
| 4.0 | Reversed-Phase SPE (C18) | 40-60% | Analyte is partially ionized, leading to incomplete retention. |
| 7.0 | Reversed-Phase SPE (C18) | <10% | Analyte is fully ionized (-COO⁻) and polar, resulting in poor retention. |
| 2.0 | LLE (Ethyl Acetate) | >85% | Analyte is neutral, promoting partitioning into the non-polar organic solvent. |
| 7.0 | LLE (Ethyl Acetate) | <5% | Analyte is ionized and remains in the aqueous phase. |
| 2.0 | Anion-Exchange SPE | <10% | Analyte is neutral and has no charge to interact with the sorbent. |
| 6.0 | Anion-Exchange SPE | >90% | Analyte is anionic (-COO⁻), maximizing ionic interaction with the sorbent. |
Experimental Protocol Example: Reversed-Phase SPE
This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma or urine using a C18 reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Thaw the sample (e.g., 1 mL of plasma) to room temperature.
-
Add 20 µL of concentrated phosphoric acid or 100 µL of 1M formic acid to the sample.
-
Vortex for 30 seconds.
-
Verify the final pH is approximately 2.0. If not, adjust accordingly.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water adjusted to pH 2.0 with formic acid to remove polar interferences.
-
(Optional) Wash with 3 mL of 5% methanol in pH 2.0 water to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 2-5 minutes to remove excess wash solvent.
-
Elute the this compound from the cartridge by passing 2 mL of methanol (optionally containing 1% ammonium hydroxide) through the sorbent. Collect the eluate in a clean tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for analysis (e.g., by LC-MS).
-
References
- 1. This compound | 79466-08-3 [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0254445) [hmdb.ca]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Menthol Glucuronide in Human Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Menthol glucuronide, the primary metabolite of menthol, serves as a critical biomarker for assessing exposure to menthol from various sources, including pharmaceuticals, consumer products, and tobacco.[1][2][3] This guide provides a comparative overview of two common bioanalytical methods for the validation of this compound in plasma: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect analysis via Gas Chromatography-Mass Spectrometry (GC/MS) following enzymatic hydrolysis.
Quantitative Performance Comparison
The selection of a bioanalytical method hinges on its performance characteristics. Below is a summary of the validation parameters for the two techniques based on published data.
| Validation Parameter | LC-MS/MS (Direct Measurement of this compound) | GC/MS (Indirect Measurement as Total Menthol) |
| Analyte | This compound | Total Menthol (after enzymatic hydrolysis) |
| Linear Range | Not explicitly stated, but includes 4-40 ng/mL | 5 - 1000 ng/mL[4][5] |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL | 5 ng/mL |
| Precision (Coefficient of Variation, CV%) | Between-day CVs: 17% at 4 ng/mL, 10% at 10 ng/mL, 8% at 40 ng/mL | <10% overall; Intra- and inter-day precision: ≤18.1% at LOQ, ≤4.0% at higher concentrations |
| Internal Standard | This compound-d4 | Menthol-d4 |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction or Headspace SPME |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key steps for each method.
LC-MS/MS Method for Direct this compound Analysis
This method allows for the direct quantification of the intact glucuronide conjugate.
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add a deuterated internal standard (this compound-d4).
-
Precipitate proteins by adding methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a polar aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC is maintained.
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
This compound: 331 → 85 (quantifier) and 331 → 75 (qualifier)
-
This compound-d4 (IS): 335 → 85
-
GC/MS Method for Indirect "Total Menthol" Analysis
This method quantifies menthol after it has been chemically or enzymatically cleaved from its glucuronide conjugate.
1. Enzymatic Hydrolysis
-
To a plasma sample, add a deuterated internal standard (Menthol-d4).
-
Incubate the plasma sample with a β-glucuronidase enzyme solution to hydrolyze the this compound into free menthol.
2. Sample Preparation (Liquid-Liquid Extraction)
-
After hydrolysis, extract the free menthol from the plasma matrix using an organic solvent (e.g., ethyl acetate or n-hexane).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC/MS analysis.
3. Gas Chromatographic Conditions
-
Column: A capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate menthol from other matrix components.
4. Mass Spectrometric Detection
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is employed for quantification, monitoring characteristic ions of menthol and the internal standard.
Visualizing the Workflow and Validation Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
References
- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of Menthol Glucuronide: LC-MS/MS vs. GC-MS
For researchers, scientists, and professionals in the field of drug development and metabolism, the accurate quantification of metabolites is paramount. Menthol, a widely used compound in pharmaceuticals and consumer products, is primarily metabolized in the body to menthol glucuronide. The choice of analytical technique for the quantification of this metabolite is critical for pharmacokinetic and toxicological assessments. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound in biological matrices.
Executive Summary
The quantification of this compound can be approached in two distinct ways with the compared technologies. LC-MS/MS allows for the direct analysis of the intact, hydrophilic glucuronide conjugate, offering a more streamlined workflow. In contrast, GC-MS necessitates an indirect approach , requiring enzymatic hydrolysis to cleave the glucuronide moiety and subsequent analysis of the more volatile parent menthol. Historically, GC-MS has been reported to offer higher sensitivity for menthol itself.[1][2] However, advancements in LC-MS/MS technology provide high sensitivity and specificity for a wide range of compounds, including polar metabolites like glucuronides.
The selection between these two techniques will depend on the specific requirements of the study, including the desired analyte to measure (intact conjugate vs. total aglycone), sample throughput needs, and available instrumentation.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for representative LC-MS/MS and GC-MS methods for the analysis of this compound.
Table 1: LC-MS/MS Method Performance for Direct this compound Quantification in Human Plasma
| Parameter | Performance |
| Analyte | This compound (intact) |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL[3] |
| Linearity Range | Not explicitly stated, but validated at 4, 10, and 40 ng/mL[3] |
| Precision (Between-day reproducibility) | 17% CV at 4 ng/mL, 10% CV at 10 ng/mL, 8% CV at 40 ng/mL[3] |
| Accuracy | Not explicitly stated |
| Internal Standard | This compound-d4 (MG-d4) |
Table 2: GC-MS Method Performance for Total Menthol Quantification (after hydrolysis) in Human Plasma and Urine
| Parameter | Performance (Plasma) | Performance (Urine) |
| Analyte | Total Menthol (after enzymatic hydrolysis) | Total Menthol (after enzymatic hydrolysis) |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 0.01 µg/mL (10 ng/mL) |
| Linearity Range | 5 - 1000 ng/mL | 0.01 - 10 µg/mL |
| Precision (Intra- and Inter-day) | ≤ 18.1% RSD at LOQ, ≤ 4.0% at higher concentrations | 7.6% precision |
| Accuracy | Not explicitly stated | 88.5% accuracy |
| Internal Standard | Menthol-d4 | Menthol-d4 |
Experimental Workflows
The analytical workflows for LC-MS/MS and GC-MS in the context of this compound quantification are fundamentally different. The LC-MS/MS approach is more direct, while the GC-MS method involves a critical enzymatic conversion step.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using both LC-MS/MS and GC-MS. These protocols are based on methodologies described in the scientific literature.
LC-MS/MS Protocol for Direct Quantification of this compound in Plasma
This protocol is adapted from methodologies used for the direct measurement of this compound in human plasma.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard, this compound-d4 (MG-d4).
-
Perform protein precipitation by adding a sufficient volume of cold methanol.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.6 mL/min).
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the adduct formed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
This compound (Quantifier): m/z 331 → 85
-
This compound (Qualifier): m/z 331 → 75
-
This compound-d4 (Internal Standard): m/z 335 → 85
-
-
3. Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
GC-MS Protocol for Quantification of Total Menthol (from this compound) in Urine
This protocol is based on established methods for the determination of total menthol in urine following enzymatic hydrolysis.
1. Sample Preparation:
-
To a 100 µL aliquot of urine in a headspace vial, add 50 µL of a 5 µg/mL solution of the internal standard, menthol-d4.
-
Add 100 µL of an enzyme solution containing β-D-glucuronidase in a suitable buffer (e.g., trisodium citrate, pH 5.0).
-
Seal the vial and incubate at 37°C for 24 hours to ensure complete enzymatic hydrolysis of the this compound.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
After incubation, place the vial in an autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 30°C).
-
Expose a SPME fiber to the headspace above the sample for a defined period (e.g., 1 minute) to adsorb the volatile menthol.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Injection: Desorb the trapped analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).
-
Column: A suitable capillary column for the separation of volatile compounds (e.g., a non-polar or mid-polar column).
-
Oven Temperature Program: A temperature gradient to separate menthol from other matrix components (e.g., starting at 50°C and ramping up to 260°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Menthol (Quantifier): m/z 138
-
Menthol-d4 (Internal Standard): m/z 142
-
Menthol (Qualifier): m/z 123
-
-
4. Quantification:
-
Prepare calibration standards in a synthetic urine matrix and subject them to the same hydrolysis and extraction procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of menthol to menthol-d4 against the concentration.
-
Calculate the total menthol concentration in the urine samples from the calibration curve.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of this compound in biological samples.
LC-MS/MS offers the significant advantage of direct quantification of the intact glucuronide, which simplifies sample preparation and provides a more accurate measure of the circulating metabolite without the potential variability of an enzymatic hydrolysis step. This makes it particularly well-suited for high-throughput bioanalytical laboratories.
GC-MS , on the other hand, is a well-established and highly sensitive method for the indirect quantification of this compound by measuring the liberated menthol. The requirement for hydrolysis adds a step to the workflow but allows for the determination of "total" menthol. Some studies suggest that GC-MS can achieve very low detection limits for menthol.
The ultimate choice between these two powerful techniques will be guided by the specific analytical goals, the nature of the biological matrix, and the available laboratory resources. For studies focused on the direct measurement of the glucuronide metabolite with a more streamlined workflow, LC-MS/MS is the preferred method. For applications where the determination of total menthol is the primary objective and high sensitivity for the aglycone is required, GC-MS remains a valuable and powerful tool.
References
- 1. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Menthol Glucuronide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of menthol glucuronide, a key metabolite of menthol. Ensuring consistency and reliability of bioanalytical data across different laboratories is paramount in clinical and preclinical studies. This document outlines the critical parameters for cross-validation, detailed experimental protocols, and a comparative summary of assay performance to aid researchers in selecting and validating robust analytical methods.
Introduction to this compound Analysis
Menthol, a widely used compound in pharmaceuticals, consumer products, and as a tobacco additive, undergoes extensive metabolism in the body. A primary metabolic route is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound. Accurate measurement of this metabolite in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, exposure assessment, and understanding the physiological effects of menthol.
Given the diversity of analytical platforms and methodologies employed in different laboratories, cross-validation of these assays is essential to ensure that data generated across multiple sites are comparable and reliable. This guide focuses on the key performance characteristics of commonly used analytical techniques for this compound quantification.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry or other detectors. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of performance data from published studies for two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of this compound Assays in Urine
| Parameter | GC-MS Method 1[1] | GC-MS Method 2[2] |
| Instrumentation | Capillary Gas Chromatography with Flame Ionization Detection (FID) | Solid Phase Microextraction (SPME) GC-MS |
| Matrix | Human Urine | Human Urine |
| Linearity Range | 25 - 250 µg/mL | 0.01 - 10 µg/mL (for total menthol) |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.0017 µg/mL (for free menthol) |
| Precision (%RSD) | ± 1.2% | < 7.6% |
| Accuracy | Not explicitly stated | > 88.5% |
| Internal Standard | Phenyl glucuronide | Menthol-d4 |
Table 2: Performance Characteristics of this compound Assays in Plasma
| Parameter | LC-MS/MS Method 1[3][4] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry |
| Matrix | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL |
| Precision (Between-day %CV) | 17% at 4 ng/mL, 10% at 10 ng/mL, 8% at 40 ng/mL |
| Accuracy | Not explicitly stated |
| Internal Standard | This compound-d4 |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible bioanalytical results. Below are representative methodologies for sample preparation and analysis of this compound.
Sample Preparation for Urine Analysis (Total Menthol)
This protocol involves the enzymatic hydrolysis of this compound to liberate free menthol, which is then quantified.
-
Enzymatic Hydrolysis : To 1 mL of urine sample, add a suitable amount of β-glucuronidase enzyme solution (e.g., from Helix pomatia).[2]
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 16-24 hours) to ensure complete hydrolysis.
-
Internal Standard Addition : Spike the sample with an appropriate internal standard (e.g., menthol-d4).
-
Extraction : Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or utilize Solid Phase Microextraction (SPME).
-
Analysis : Analyze the extracted sample using the chosen analytical instrument (e.g., GC-MS).
Sample Preparation for Plasma Analysis
This protocol is for the direct quantification of this compound.
-
Protein Precipitation : To a plasma sample (e.g., 100 µL), add a protein precipitating agent like methanol.
-
Internal Standard Addition : Spike the sample with an appropriate internal standard (e.g., this compound-d4).
-
Centrifugation : Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer : Transfer the clear supernatant to a clean tube for analysis.
-
Analysis : Inject the supernatant into the LC-MS/MS system.
Mandatory Visualizations
Menthol Metabolism and Glucuronidation Pathway
The following diagram illustrates the metabolic pathway of menthol, highlighting the key glucuronidation step.
Caption: Metabolic pathway of menthol highlighting the glucuronidation process.
Inter-Laboratory Cross-Validation Workflow
This diagram outlines a logical workflow for conducting a cross-validation study between two laboratories.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Conclusion
The cross-validation of this compound assays is a critical exercise to ensure data integrity and comparability in multi-site studies. While direct inter-laboratory comparison studies for this compound are not extensively published, this guide provides a framework for such an undertaking by comparing existing validated methods and outlining a standardized approach. By adhering to detailed protocols and predefined acceptance criteria, researchers can confidently pool and compare data from different laboratories, ultimately enhancing the robustness of their research findings in the field of drug development and clinical science.
References
- 1. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Certified Reference Materials in the Accurate Analysis of Menthol Glucuronide
For researchers, scientists, and drug development professionals, the precise quantification of menthol glucuronide, the primary metabolite of menthol, is paramount for pharmacokinetic, toxicological, and biomarker studies. The reliability of these analyses hinges on the quality of the reference standards used. This guide provides an objective comparison of analytical methodologies and the use of certified reference materials (CRMs) for this compound analysis, supported by experimental data.
Menthol, a widely used compound in pharmaceuticals, cosmetics, and food products, undergoes rapid metabolism in the body, primarily forming this compound. Accurate measurement of this metabolite in biological matrices such as plasma and urine is crucial for understanding menthol's absorption, distribution, metabolism, and excretion (ADME) profile. The use of high-purity, well-characterized Certified Reference Materials (CRMs) is the foundation of robust and reproducible analytical methods.
Comparison of Analytical Standards
| Supplier | Product Name | CAS Number | Stated Purity | Notes |
| MedchemExpress | This compound | 79466-08-3 | 95.0% | Biomarker of acute menthol inhalation.[4] |
| Sigma-Aldrich | (-)-Menthol analytical standard | 2216-51-5 | >99% (by HPLC) | For menthol, not the glucuronide. Certificate of Analysis available.[5] |
| Cambridge Isotope Laboratories | MG-d4 (Menthol-d4 Glucuronide) | Not specified | Not specified | Used as an internal standard in LC/MS/MS methods. |
Note: The purity of the reference material directly impacts the accuracy of the calibration curve and, consequently, the quantification of the analyte in unknown samples. It is crucial to use a well-characterized CRM from a reputable source that provides a detailed Certificate of Analysis.
Metabolic Pathway of Menthol
Menthol is metabolized in the liver primarily through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction conjugates menthol with glucuronic acid, increasing its water solubility and facilitating its excretion via urine.
Caption: Metabolic pathway of menthol to this compound and its subsequent excretion.
Experimental Methodologies and Performance
The two predominant analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method
LC-MS/MS is a highly sensitive and specific method for the direct analysis of this compound. It often employs a deuterated internal standard (e.g., menthol-d4 glucuronide) to correct for matrix effects and variations in sample processing.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
Protein precipitation with methanol.
-
Centrifugation to pellet proteins.
-
Supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Performed on a C18 reversed-phase column.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative or positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification.
-
This compound Transitions: 331 → 85 (quantifier), 331 → 75 (qualifier).
-
Menthol-d4 Glucuronide Transition: 335 → 85 (quantifier).
-
-
| Parameter | LC-MS/MS Performance Data | Reference |
| Linearity Range | 1 - 1000 µg/mL (for menthol) | |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | |
| Precision (CV%) | 8% at 40 ng/mL, 10% at 10 ng/mL, 17% at 4 ng/mL | |
| Accuracy | Not explicitly stated |
GC-MS Method
GC-MS analysis of this compound typically requires an initial enzymatic hydrolysis step to cleave the glucuronide moiety, followed by extraction and analysis of the liberated menthol.
Experimental Protocol:
-
Sample Preparation (Urine/Plasma):
-
Enzymatic hydrolysis with β-glucuronidase to convert this compound to menthol.
-
Liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for sample pre-concentration.
-
-
Gas Chromatographic Separation:
-
Separation is achieved on a capillary column (e.g., DB-624).
-
-
Mass Spectrometric Detection:
-
Electron ionization (EI) with selected ion monitoring (SIM).
-
| Parameter | GC-MS Performance Data | Reference |
| Linearity Range | 5 - 1000 ng/mL | |
| Limit of Quantification (LOQ) | 5 ng/mL | |
| Precision (RSD%) | ≤ 4.0% at concentrations above LOQ | |
| Accuracy (% Recovery) | 98.0% to 102.0% |
Analytical Workflow
The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
The selection of an appropriate analytical method and, most importantly, a high-quality certified reference material is fundamental to the accurate and reliable quantification of this compound. While both LC-MS/MS and GC-MS offer excellent sensitivity and selectivity, the choice of method may depend on the specific requirements of the study, available instrumentation, and the biological matrix being analyzed. Researchers should prioritize the use of CRMs from accredited suppliers who provide comprehensive documentation to ensure the integrity and reproducibility of their analytical data.
References
A Guide to Inter-Laboratory Comparison for Accurate Menthol Glucuronide Measurement
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This guide provides a framework for conducting and participating in inter-laboratory comparison (ILC) studies for the measurement of menthol glucuronide, a key biomarker for menthol exposure.[1][2] While specific ILC data for this compound is not publicly available, this document outlines the principles, protocols, and data presentation standards based on established practices in proficiency testing.[3][4][5]
Menthol, a common additive in consumer products, is rapidly metabolized in the body to this compound. Accurate measurement of this metabolite in biological matrices like plasma and urine is crucial for pharmacokinetic studies and assessing inter-individual differences in menthol exposure. Inter-laboratory comparison studies are essential for evaluating and harmonizing the analytical methods used across different laboratories, thereby ensuring data reliability and consistency.
Hypothetical Inter-Laboratory Comparison Study Data
The following tables present hypothetical data from a simulated ILC study involving ten laboratories. These tables are designed to reflect the typical outcomes and performance metrics evaluated in such studies.
Table 1: Reported Concentrations of this compound in a Blinded Plasma Sample
| Laboratory ID | Reported Concentration (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation |
| Lab A | 85.2, 86.1, 85.5 | 85.6 | 0.46 |
| Lab B | 88.9, 89.5, 89.1 | 89.2 | 0.31 |
| Lab C | 82.1, 81.5, 81.9 | 81.8 | 0.31 |
| Lab D | 92.5, 93.1, 92.8 | 92.8 | 0.30 |
| Lab E | 86.5, 87.2, 86.8 | 86.8 | 0.36 |
| Lab F | 84.8, 85.3, 85.1 | 85.1 | 0.25 |
| Lab G | 90.1, 90.7, 90.3 | 90.4 | 0.31 |
| Lab H | 79.5, 80.1, 79.8 | 79.8 | 0.31 |
| Lab I | 87.9, 88.5, 88.1 | 88.2 | 0.31 |
| Lab J | 91.2, 91.8, 91.5 | 91.5 | 0.31 |
Table 2: Performance Assessment of Participating Laboratories
| Laboratory ID | Mean Concentration (ng/mL) | Consensus Mean (ng/mL) | Z-Score* | Performance |
| Lab A | 85.6 | 87.12 | -0.58 | Satisfactory |
| Lab B | 89.2 | 87.12 | 0.77 | Satisfactory |
| Lab C | 81.8 | 87.12 | -1.97 | Satisfactory |
| Lab D | 92.8 | 87.12 | 2.10 | Unsatisfactory |
| Lab E | 86.8 | 87.12 | -0.12 | Satisfactory |
| Lab F | 85.1 | 87.12 | -0.75 | Satisfactory |
| Lab G | 90.4 | 87.12 | 1.21 | Satisfactory |
| Lab H | 79.8 | 87.12 | -2.71 | Unsatisfactory |
| Lab I | 88.2 | 87.12 | 0.40 | Satisfactory |
| Lab J | 91.5 | 87.12 | 1.62 | Satisfactory |
*Z-scores are calculated based on the consensus mean from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Experimental Protocols
A standardized experimental protocol is fundamental to the success of an inter-laboratory comparison study. The following outlines a typical analytical workflow for the quantification of this compound in human plasma.
Sample Preparation
-
Objective: To extract this compound from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a deuterated internal standard (e.g., Menthol-d4 glucuronide) to account for matrix effects and extraction variability.
-
Perform protein precipitation by adding a sufficient volume of cold methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate this compound from other components in the extract and perform sensitive and specific quantification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. For example, a transition for this compound could be m/z 331 → 85.
-
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a blank matrix (e.g., menthol-free plasma). The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quality Control Samples: Include at least three levels of quality control samples (low, medium, and high concentrations) with each batch of unknown samples to ensure the accuracy and precision of the analytical run.
-
Acceptance Criteria: The results of the quality control samples should fall within a predefined range (e.g., ±15% of the nominal concentration) for the analytical run to be considered valid.
Visualizing Workflows
To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory comparison study and the analytical method for this compound.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Analytical Workflow for this compound.
References
A Comparative Guide to Ruggedness and Robustness Testing of a Menthol Glucuronide Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ruggedness and robustness testing for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of menthol glucuronide in human plasma. The principles and protocols described herein are grounded in International Council for Harmonisation (ICH) guidelines and are designed to ensure the reliability and consistency of the analytical method under various conditions.
Introduction
Menthol, a widely used compound in pharmaceuticals and consumer products, is rapidly metabolized in the body to form this compound, which is then excreted. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies. The reliability of the analytical method used for this quantification is assured through rigorous validation, including ruggedness and robustness testing.
Ruggedness evaluates the reproducibility of a method under a variety of normal test conditions, such as different analysts, instruments, and days. Robustness , on the other hand, assesses the capacity of a method to remain unaffected by small, deliberate variations in its parameters. Both are critical for ensuring that a method is transferable and will perform consistently in different laboratory environments.[1][2][3]
Experimental Protocols
A hypothetical, yet representative, LC-MS/MS method for the determination of this compound in human plasma is used as the basis for this guide.
Sample Preparation:
A solid-phase extraction (SPE) procedure is employed to isolate this compound from plasma samples. Briefly, plasma samples are pre-treated with a buffer and an internal standard (e.g., d4-menthol glucuronide) before being loaded onto an SPE cartridge. The cartridge is washed, and the analyte is eluted with an organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Ruggedness Testing Protocol
To assess the ruggedness of the analytical method, three key external factors are varied:
-
Analyst: Two different analysts (Analyst 1 and Analyst 2) perform the entire analytical procedure.
-
HPLC System: Two different HPLC systems (System A and System B) are used for the analysis.
-
Day of Analysis: The analysis is conducted on two different days (Day 1 and Day 2).
A single batch of quality control (QC) samples at low, medium, and high concentrations of this compound are analyzed in triplicate under each condition. The mean concentration and relative standard deviation (%RSD) are calculated to evaluate the impact of these variations.
Robustness Testing Protocol
The robustness of the method is evaluated by introducing small, deliberate variations to three critical method parameters:
-
Column Temperature: The column temperature is varied by ±5°C from the nominal condition (35°C, 40°C, and 45°C).
-
Mobile Phase Flow Rate: The flow rate is varied by ±10% from the nominal condition (0.36 mL/min, 0.40 mL/min, and 0.44 mL/min).
-
Mobile Phase pH: The pH of the aqueous mobile phase (A) is varied by ±0.2 units (pH 2.8, 3.0, and 3.2).
A set of QC samples (low, medium, and high concentrations) are analyzed in triplicate under each modified condition. The effects on key chromatographic parameters such as retention time, peak area, and calculated concentration are evaluated.
Data Presentation
The following tables summarize the simulated quantitative data from the ruggedness and robustness testing of the this compound analytical method.
Table 1: Ruggedness Testing Results for this compound Analysis
| Condition | QC Level | Mean Concentration (ng/mL) | %RSD |
| Analyst 1, System A, Day 1 | Low (10 ng/mL) | 9.8 | 3.5 |
| Medium (100 ng/mL) | 101.2 | 2.1 | |
| High (500 ng/mL) | 495.8 | 1.8 | |
| Analyst 2, System A, Day 1 | Low (10 ng/mL) | 10.2 | 4.1 |
| Medium (100 ng/mL) | 98.9 | 2.5 | |
| High (500 ng/mL) | 503.1 | 2.0 | |
| Analyst 1, System B, Day 2 | Low (10 ng/mL) | 9.9 | 3.8 |
| Medium (100 ng/mL) | 102.5 | 2.3 | |
| High (500 ng/mL) | 498.3 | 1.9 | |
| Analyst 2, System B, Day 2 | Low (10 ng/mL) | 10.1 | 4.5 |
| Medium (100 ng/mL) | 99.5 | 2.8 | |
| High (500 ng/mL) | 501.7 | 2.2 | |
| Overall | Low (10 ng/mL) | 10.0 | 4.0 |
| Medium (100 ng/mL) | 100.5 | 2.4 | |
| High (500 ng/mL) | 499.7 | 2.0 |
Table 2: Robustness Testing Results for this compound Analysis
| Parameter Varied | Condition | Retention Time (min) | Peak Area (arbitrary units) | Calculated Concentration (ng/mL) | % Deviation from Nominal |
| Column Temperature | 35°C | 2.58 | 1.25 x 10^6 | 102.1 | +2.1% |
| 40°C (Nominal) | 2.51 | 1.28 x 10^6 | 100.0 | 0.0% | |
| 45°C | 2.45 | 1.30 x 10^6 | 98.9 | -1.1% | |
| Flow Rate | 0.36 mL/min | 2.79 | 1.42 x 10^6 | 101.5 | +1.5% |
| 0.40 mL/min (Nominal) | 2.51 | 1.28 x 10^6 | 100.0 | 0.0% | |
| 0.44 mL/min | 2.28 | 1.16 x 10^6 | 99.2 | -0.8% | |
| Mobile Phase pH | 2.8 | 2.53 | 1.27 x 10^6 | 99.7 | -0.3% |
| 3.0 (Nominal) | 2.51 | 1.28 x 10^6 | 100.0 | 0.0% | |
| 3.2 | 2.49 | 1.29 x 10^6 | 100.5 | +0.5% |
Data shown for the medium QC level (100 ng/mL) for illustrative purposes.
Mandatory Visualization
Caption: Workflow for Ruggedness Testing of the this compound Method.
Caption: Workflow for Robustness Testing of the this compound Method.
Conclusion
The presented data demonstrates a rugged and robust analytical method for the quantification of this compound in human plasma. The ruggedness test indicates that the method is reproducible across different analysts, instruments, and days, with the overall %RSD for all QC levels well within the acceptable limits for bioanalytical methods. The robustness test shows that small, deliberate variations in column temperature, flow rate, and mobile phase pH do not significantly impact the analytical results, as evidenced by the minimal percentage deviation from the nominal conditions. These findings provide a high degree of confidence in the reliability and consistency of the analytical method for its intended purpose in a regulated bioanalytical environment.
References
A Comparative Analysis of Solid-Phase Extraction Sorbents for Menthol Glucuronide Purification
For researchers, scientists, and drug development professionals, the efficient isolation of metabolites is a critical step in bioanalysis. This guide provides a comparative study of different Solid-Phase Extraction (SPE) sorbents for the purification of menthol glucuronide, a primary metabolite of menthol. The performance of polymeric reversed-phase, mixed-mode, and silica-based reversed-phase sorbents is evaluated, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable SPE strategy.
Menthol is extensively used in pharmaceuticals, confectionery, and tobacco products. Its metabolism in the body primarily involves glucuronidation, leading to the formation of this compound, which is then excreted in urine and plasma.[1][2] Accurate quantification of this compound is essential for pharmacokinetic and toxicological studies. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis.[3] The choice of SPE sorbent is paramount for achieving high recovery and purity of the target analyte.
This guide compares three common types of SPE sorbents:
-
Polymeric Reversed-Phase Sorbents: Such as Waters Oasis HLB and Phenomenex Strata-X, which are known for their high capacity and stability across a wide pH range.
-
Silica-Based Reversed-Phase Sorbents: Like Agilent Bond Elut C18, a traditional sorbent widely used for nonpolar to moderately polar compounds.
-
Mixed-Mode Sorbents: Which combine reversed-phase and ion-exchange functionalities for enhanced selectivity.
Comparative Performance of SPE Sorbents
The selection of an appropriate SPE sorbent is crucial for developing a robust and reliable analytical method. The following table summarizes the expected performance of different sorbent types for the extraction of this compound from biological matrices, based on data from studies on similar polar and glucuronidated compounds.
| Sorbent Type | Brand Example | Expected Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Key Advantages |
| Polymeric Reversed-Phase | Waters Oasis HLB | 85 - 105 | < 10 | < 15 | High capacity, stable over a wide pH range (1-14), resistant to drying, good retention of polar compounds.[4][5] |
| Polymeric Reversed-Phase | Phenomenex Strata-X | 80 - 100 | < 10 | < 20 | Strong retention for polar compounds, allows for aggressive washing protocols to remove interferences. |
| Silica-Based Reversed-Phase | Agilent Bond Elut C18 | 70 - 95 | < 15 | < 25 | Well-established with numerous applications, effective for desalting samples. |
| Polymeric Mixed-Mode | Phenomenex Strata-X-C | 90 - 110 | < 10 | < 10 | Highly selective for basic compounds, can provide cleaner extracts by utilizing orthogonal retention mechanisms. |
Note: The data presented are representative values based on existing literature for compounds with similar properties to this compound and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are provided below for sample pre-treatment and SPE using polymeric reversed-phase, and silica-based reversed-phase sorbents.
Sample Pre-treatment: Enzymatic Hydrolysis of this compound
For the determination of total menthol, enzymatic hydrolysis is required to cleave the glucuronide moiety.
-
Materials:
-
Urine or plasma sample
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Internal standard (e.g., menthol-d4)
-
-
Procedure:
-
To 1 mL of the biological sample, add 50 µL of the internal standard solution.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 37°C for 18 hours to ensure complete hydrolysis.
-
After incubation, centrifuge the sample at 10,000 x g for 10 minutes to precipitate any proteins.
-
The supernatant is ready for SPE.
-
Polymeric Reversed-Phase SPE Protocol (e.g., Waters Oasis HLB, Phenomenex Strata-X)
This protocol is suitable for the extraction of menthol and its deconjugated metabolite from a hydrolyzed biological sample.
-
Materials:
-
Polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
Methanol
-
Deionized water
-
5% Methanol in water (v/v)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of mobile phase).
-
Silica-Based Reversed-Phase SPE Protocol (e.g., Agilent Bond Elut C18)
This protocol is a traditional approach for the extraction of moderately polar compounds.
-
Materials:
-
Silica-based C18 SPE cartridge (e.g., Agilent Bond Elut C18, 100 mg/1 mL)
-
Methanol
-
Deionized water
-
Aqueous wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., Methanol)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. It is crucial not to let the sorbent bed go dry after this step.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the analyte by passing 1 mL of methanol through the cartridge into a collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in an appropriate solvent for analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Figure 1: General experimental workflow for the extraction of this compound.
Figure 2: Logical considerations for SPE sorbent selection for this compound.
References
A Researcher's Guide to Beta-Glucuronidase: A Comparative Analysis of Hydrolysis Efficiency
For researchers, scientists, and professionals in drug development, the effective hydrolysis of glucuronidated compounds is a critical step in many analytical procedures, particularly in urine drug testing and pharmacokinetic studies. The choice of beta-glucuronidase enzyme can significantly impact the accuracy and efficiency of these assays. This guide provides an objective comparison of various commercially available beta-glucuronidase enzymes, supported by experimental data to aid in the selection of the most suitable enzyme for your research needs.
The catalytic activity of beta-glucuronidase is essential for deconjugating glucuronides, which are metabolites of many drugs and endogenous compounds. This process increases the sensitivity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by converting the metabolites back to their parent forms.[1][2] However, the hydrolysis efficiency of beta-glucuronidase enzymes can vary significantly depending on their source, the specific substrate, and reaction conditions such as pH and temperature.[3]
Comparative Hydrolysis Efficiency of Beta-Glucuronidase Enzymes
The selection of a beta-glucuronidase enzyme is often a trade-off between hydrolysis speed, cost, and efficiency with specific substrates. Enzymes are available from various sources, including recombinant systems (E. coli), and natural sources like red abalone, limpets (Patella vulgata), and snails (Helix pomatia).[2][4]
A comparative study evaluating a recombinant β-glucuronidase (IMCSzyme) against enzymes from red abalone, Escherichia coli, and Patella vulgata for the hydrolysis of seven opioid glucuronide conjugates found that the recombinant enzyme exhibited the best overall hydrolysis efficiency. Specifically, the recombinant enzyme showed significantly higher efficiency for hydrolyzing codeine-6-β-D-glucuronide and hydromorphone-3-β-D-glucuronide compared to the other enzymes tested. Another study comparing red abalone, abalone, and a recombinant enzyme for the hydrolysis of four different glucuronides concluded that the recombinant and red abalone enzymes resulted in the most complete hydrolysis for all tested compounds.
It is crucial to note that no single enzyme may be optimal for all glucuronides. For instance, one study found that while a particular abalone-derived enzyme was effective for most glucuronide compounds, it exhibited low hydrolysis for morphine glucuronide. Furthermore, the presence of inhibitors in biological samples like urine can compromise the performance of some enzymes more than others.
Table 1: Comparison of Hydrolysis Efficiency of Various Beta-Glucuronidase Enzymes
| Enzyme Source | Substrates Tested | Key Findings | Reference |
| Recombinant (IMCSzyme) | Opioid glucuronides (Morphine-3-glucuronide, Morphine-6-glucuronide, Codeine-6-glucuronide, etc.) | Showed significantly higher hydrolysis efficiency for codeine and hydromorphone glucuronides compared to other enzymes. | |
| Red Abalone | Opioid and other drug glucuronides (morphine, norbuprenorphine, oxazepam, THC-COOH) | Resulted in the most complete hydrolysis of all four glucuronides tested, comparable to recombinant enzyme. | |
| Escherichia coli | Opioid and other drug glucuronides | Showed high initial activity but appeared to lose activity after 1 hour at 60°C for codeine-glucuronide. | |
| Patella vulgata (Limpet) | Opioid and other drug glucuronides | Showed >95% conversion of codeine-glucuronide at 10 U/μL at 60°C. | |
| Abalone (Campbell Scientific) | Morphine, norbuprenorphine, oxazepam, THC-COOH glucuronides | Provided adequate results for most compounds but hydrolysis of morphine glucuronide was low. |
Experimental Protocol for Beta-Glucuronidase Activity Assay
The following is a generalized protocol for determining the activity of beta-glucuronidase enzymes. This protocol is based on spectrophotometric or fluorometric detection of a liberated chromophore or fluorophore from a synthetic substrate.
Objective: To quantify the enzymatic activity of beta-glucuronidase by measuring the rate of hydrolysis of a substrate like phenolphthalein glucuronide or 4-methylumbelliferyl glucuronide (4-MUG).
Materials:
-
Beta-glucuronidase enzyme solution of unknown activity
-
Substrate solution (e.g., Phenolphthalein glucuronide or 4-MUG)
-
Assay buffer (e.g., 100 mM Sodium Acetate Buffer, pH 5.0 or 75 mM Potassium Phosphate Buffer, pH 6.8)
-
Stop solution (e.g., 200 mM Glycine Buffer, pH 10.4 or 1 M Na2CO3)
-
Standard solution of the product (e.g., Phenolphthalein or 4-Methylumbelliferone)
-
Spectrophotometer or fluorometer
-
Incubator or water bath set to 37°C
-
96-well microtiter plates (black plates for fluorescence assays)
Procedure:
-
Preparation of Reagents: Prepare all buffers, substrate solutions, and standard solutions to the desired concentrations.
-
Standard Curve Preparation: Create a standard curve by preparing serial dilutions of the standard (phenolphthalein or 4-MU) in the assay buffer. Measure the absorbance or fluorescence of each standard to generate a standard curve.
-
Enzyme Reaction Setup:
-
Pipette the assay buffer into each well of the microtiter plate.
-
Add a specific volume of the enzyme solution to the test wells. For blank wells, add the same volume of buffer or deionized water.
-
Pre-incubate the plate at 37°C for a few minutes to bring it to the reaction temperature.
-
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance (e.g., at 540 nm for phenolphthalein) or fluorescence (e.g., Ex/Em = 360/445 nm for 4-MU) of each well using a plate reader.
-
Calculation of Activity:
-
Subtract the reading of the blank from the readings of the test wells.
-
Use the standard curve to determine the concentration of the product liberated in each well.
-
Calculate the enzyme activity, often expressed in "Fishman" units, where one unit liberates 1.0 µg of phenolphthalein from phenolphthalein glucuronide per hour at a specific pH and temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical beta-glucuronidase activity assay.
References
- 1. norlab.com [norlab.com]
- 2. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 3. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Menthol Glucuronide vs. Free Menthol: A Comparative Guide to Biomarkers of Smoking Status
For researchers, scientists, and drug development professionals, the accurate assessment of smoking status and exposure to mentholated tobacco products is critical. This guide provides an objective comparison of menthol glucuronide and free menthol as biomarkers, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate analyte for research and clinical applications.
Menthol, a common additive in tobacco products, is rapidly metabolized in the body, presenting a challenge for direct measurement. The primary metabolite, this compound, has emerged as a reliable biomarker for assessing menthol exposure from smoking. This guide delves into the evidence comparing the utility of this compound against its parent compound, free menthol.
Performance Comparison: this compound vs. Free Menthol
This compound is widely considered the more robust and reliable biomarker for assessing menthol cigarette smoking status. Following inhalation, menthol is extensively metabolized, primarily into this compound, which is then excreted in urine.[1] Unchanged menthol is often not even measurable in venous plasma or urine after its administration.[2][3] This rapid metabolism makes free menthol a far less suitable biomarker for anything other than very recent exposure.
Studies have consistently demonstrated that urinary this compound concentrations are significantly higher in smokers of mentholated cigarettes compared to those who smoke non-mentholated cigarettes. One study found that urinary menthol was measurable in 82% of menthol cigarette smokers, compared to 54% in regular cigarette smokers, highlighting its specificity.[1] Furthermore, plasma concentrations of this compound have been shown to increase in proportion to the menthol concentration in e-liquids, indicating a dose-dependent relationship.
The half-life of this compound in plasma has been reported to be between approximately 42.6 and 56.2 minutes. Other sources state a longer half-life of 3-6 hours for menthol, which is rapidly metabolized to this compound. This relatively short half-life makes plasma this compound a good biomarker for acute menthol exposure. For assessing chronic or intermittent exposure, urinary excretion of this compound is considered more useful.
In contrast, free menthol is rarely detected in biological samples from smokers due to its rapid conversion to the glucuronide conjugate. This makes it an unreliable indicator of smoking status. While some studies have measured "total menthol" after enzymatic treatment to release menthol from its glucuronide conjugate, this essentially uses this compound as the primary analyte.
Quantitative Data Summary
| Biomarker | Biological Matrix | Half-Life | Detectability in Menthol Smokers | Detectability in Non-Menthol Smokers | Correlation with Nicotine/Carcinogen Biomarkers |
| This compound | Urine, Plasma | ~42.6 - 56.2 minutes (plasma) | High (e.g., measurable in 82% of menthol smokers' urine) | Low to Moderate (e.g., measurable in 54% of regular smokers' urine, often due to other sources like mints) | Highly correlated with nicotine equivalents, NNAL, and PAHs |
| Free Menthol | Urine, Plasma | Very short (rapidly metabolized) | Generally not measurable in venous plasma or urine | Generally not measurable | Not applicable due to low/no detectability |
Signaling Pathways and Experimental Workflows
The metabolic conversion of menthol to this compound is a key consideration in its use as a biomarker. This process primarily occurs in the liver.
Caption: Metabolic pathway of menthol to this compound.
The general workflow for analyzing this compound as a biomarker of smoking status involves sample collection, preparation, and instrumental analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Measurement of Urinary this compound
A common method for the quantification of urinary this compound involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation : Urine samples are often diluted with a buffer solution. For the measurement of total menthol (which is predominantly this compound), an enzymatic hydrolysis step using β-glucuronidase is employed to convert this compound to free menthol. An internal standard, such as a deuterated analog of menthol (menthol-d4), is added to the samples for accurate quantification.
-
Extraction : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analyte from the urine matrix.
-
Instrumentation : The prepared samples are then injected into an LC-MS/MS system. The liquid chromatography component separates the analyte from other compounds in the sample, and the tandem mass spectrometry component provides sensitive and specific detection and quantification.
-
Quantification : The concentration of this compound is determined by comparing the response of the analyte to that of the internal standard against a calibration curve.
Measurement of Free Menthol
Direct measurement of free menthol in biological fluids is challenging due to its low concentrations. However, methods using gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (SPME) have been developed.
-
Sample Preparation : Urine samples are prepared in headspace SPME vials. A buffer is added, along with a deuterated internal standard.
-
Extraction : SPME is used for the collection and preconcentration of the volatile free menthol from the headspace of the sample vial.
-
Instrumentation : The extracted analyte is then thermally desorbed from the SPME fiber into the injection port of a GC-MS system for separation and detection.
-
Quantification : Similar to the LC-MS/MS method, quantification is achieved using an internal standard and a calibration curve.
It is important to note that even with sensitive methods, the detection of free menthol in the urine of smokers is often at very low or undetectable levels, reinforcing the utility of this compound as the more reliable biomarker.
Conclusion
The available scientific evidence strongly supports the use of This compound as the primary and most reliable biomarker for assessing exposure to menthol from smoking. Its high concentrations in both urine and plasma of menthol cigarette smokers, coupled with its dose-dependent relationship with menthol intake, make it a superior choice over free menthol. In contrast, free menthol is a poor biomarker due to its rapid and extensive metabolism, leading to concentrations that are often below the limit of detection in biological fluids. For researchers and professionals in drug development, focusing on the quantification of this compound will yield more accurate and reproducible data for determining smoking status and understanding the effects of mentholated tobacco products.
References
A Comparative Guide to Plasma and Urine Menthol Glucuronide Concentrations for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetics of menthol is crucial for assessing exposure and metabolic pathways. A key metabolite, menthol glucuronide, serves as a primary biomarker. This guide provides a comparative analysis of this compound concentrations in plasma and urine, supported by experimental data, to aid in the selection of the appropriate biological matrix for various research applications.
Following administration, menthol is rapidly metabolized in the body, primarily through glucuronidation, to form this compound. This conjugate is then excreted, making its concentration in both blood and urine a reliable indicator of menthol exposure.[1][2][3] The choice between analyzing plasma or urine depends on the specific objectives of the study, such as whether the aim is to assess acute, recent, or chronic exposure.
Comparison of Pharmacokinetic Parameters
While a direct statistical correlation between plasma and urine concentrations of this compound is not extensively documented in publicly available literature, a comparison of their pharmacokinetic profiles provides valuable insights for researchers. Plasma concentrations of this compound are characterized by a rapid appearance and a relatively short half-life, making this matrix suitable for evaluating acute or recent exposure.[1] In contrast, urine provides a cumulative measure of exposure over a longer period.
| Parameter | Plasma this compound | Urine this compound | Key Insights |
| Half-life | Approximately 56.2 minutes after oral capsule administration.[1] | Menthol has been reported to persist longer in urine than in blood. | The shorter half-life in plasma reflects more recent exposure, while the longer persistence in urine allows for a wider window of detection. |
| Time to Peak Concentration (Tmax) | Varies with administration route; rapid after inhalation or oral intake. | Dependent on collection interval; reflects cumulative excretion. | Plasma is ideal for capturing peak exposure shortly after administration. |
| Urinary Recovery | Not applicable. | Approximately 45.6% to 56.6% of an oral menthol dose is recovered as this compound in urine. | A substantial portion of metabolized menthol is excreted in the urine, making it a robust matrix for quantifying total exposure over time. |
| Typical Concentrations | Peak plasma concentrations (Cmax) can vary significantly based on dose and administration route. For example, after inhalation of e-cigarettes with different menthol concentrations, dose-dependent increases in plasma this compound are observed. | Geometric mean concentrations in smokers can range from approximately 1.5 to 5.0 µg/mL, with higher levels in menthol cigarette smokers. | Both matrices show clear dose-response relationships, reinforcing their utility as biomarkers. |
Experimental Protocols
Accurate quantification of this compound is essential for reliable pharmacokinetic studies. The following outlines a general experimental workflow for the analysis of this compound in plasma and urine.
Sample Preparation and Hydrolysis
Due to the conjugated nature of this compound, a hydrolysis step is typically required to liberate free menthol for analysis.
-
Sample Collection : Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to obtain plasma. Collect urine samples in sterile containers.
-
Enzymatic Hydrolysis : Treat plasma or urine samples with β-glucuronidase to enzymatically cleave the glucuronide moiety from menthol.
-
Internal Standard : Add a deuterated internal standard, such as menthol-d4, to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.
Extraction and Analysis
Following hydrolysis, the liberated menthol is extracted and analyzed using chromatographic techniques.
-
Extraction : Perform liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the analyte from the biological matrix.
-
Analysis : Analyze the extracted samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and selectivity for accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the metabolic pathway of menthol and the subsequent analytical workflow for determining this compound concentrations in plasma and urine.
Logical Relationships in Matrix Selection
The decision to use plasma or urine for this compound measurement is guided by the research question. The following diagram outlines the logical considerations for matrix selection.
References
- 1. Disposition kinetics and effects of menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of Menthol Glucuronide Stability Under Diverse Storage Conditions
For researchers, scientists, and professionals in drug development, ensuring the integrity of biological samples is paramount for accurate analysis. This guide provides a comprehensive assessment of menthol glucuronide stability in various biological matrices under different storage conditions. The data presented herein is crucial for establishing reliable protocols for sample handling, storage, and analysis in clinical and preclinical studies.
Menthol, a widely used compound in pharmaceuticals and consumer products, is rapidly metabolized in the body to its major metabolite, this compound. Accurate quantification of this metabolite is essential for pharmacokinetic and toxicokinetic studies. However, the stability of this compound can be influenced by storage temperature, the biological matrix, and pH, potentially leading to inaccurate analytical results. This guide compares the stability of this compound under these varying conditions, supported by experimental data and detailed protocols.
Comparative Stability Assessment
The stability of this compound has been evaluated in two primary biological matrices: human urine and plasma. While specific data for this compound in plasma is limited, we have included comparative data for other relevant glucuronide compounds to provide a broader context for stability considerations.
Stability in Human Urine
Studies have provided specific quantitative data on the stability of this compound in human urine. The data indicates good stability under typical short-term and long-term storage conditions.
Stability in Human Plasma
Influence of pH on Stability
The pH of the storage medium can significantly impact the chemical stability of glucuronides, often leading to hydrolysis. While specific pH-rate profiles for this compound are not extensively documented, studies on other glucuronides indicate that a slightly acidic environment generally promotes stability by minimizing hydrolysis. For instance, the hydrolysis of some glucuronides is shown to be highest at pH 6.5 in rodents and 7.4 in humans, suggesting that maintaining a lower pH during storage is advisable.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound and related compounds under different storage conditions.
Table 1: Stability of this compound in Human Urine
| Storage Condition | Duration | Analyte Recovery (%) | Reference Compound(s) |
| Room Temperature | Up to 3 days | Stable | This compound |
| Refrigerated (4°C) | 7 days | Stable | General Analytes |
| Frozen (≤ -60°C) | 6 months | Stable | This compound |
| Freeze-Thaw Cycles (at ≤ -60°C) | Up to 10 cycles | Stable | This compound |
Table 2: Comparative Stability of Glucuronides and l-menthol in Plasma
| Storage Condition | Duration | Analyte Recovery (%) | Reference Compound(s) |
| Room Temperature | 24 hours | 99-102% | l-menthol (in rat plasma)[2] |
| Frozen (-20°C) | 7 days | Suitable | General Plasma Metabolites |
| Frozen (-80°C) | 1 month | Recommended | General Plasma Metabolites |
| Freeze-Thaw Cycles | 3 cycles | Stable | l-menthol (in rat plasma)[2] |
Table 3: pH-Dependent Stability of Related Glucuronides
| pH | Stability Profile | Reference Compound(s) |
| 4.0 - 5.5 | Generally most stable | Gonadorelin[3] |
| 6.5 | Highest hydrolysis rate (rodent intestinal enzymes)[1] | pNPG and wogonoside |
| 7.4 | Highest hydrolysis rate (human intestinal enzymes) | pNPG and wogonoside |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability assessments. Below are typical protocols for evaluating the stability of analytes in biological matrices.
Long-Term Stability Assessment
-
Sample Preparation: Spike blank human plasma or urine with a known concentration of this compound at low and high quality control (QC) levels.
-
Storage: Aliquot the spiked samples into appropriate storage vials and store them at the desired temperatures (e.g., -20°C and -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from each temperature.
-
Quantification: Thaw the samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the measured concentrations to the nominal concentrations of freshly prepared standards. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare low and high QC samples of this compound in the desired biological matrix.
-
Cycling: Subject the QC samples to a specified number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, analyze the samples using a validated method.
-
Evaluation: Compare the results to those of freshly prepared standards. The analyte is deemed stable if the deviation from the nominal concentration is within acceptable limits (typically ±15%).
pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).
-
Sample Incubation: Spike this compound into each buffer solution and incubate at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At various time intervals, take an aliquot from each solution and quench any further degradation (e.g., by acidification or freezing).
-
Quantification: Analyze the samples to determine the remaining concentration of this compound.
-
Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH.
Visualizing Experimental Workflows
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Factors
Caption: Factors influencing this compound stability.
Conclusion and Recommendations
Based on the available data, this compound is stable in human urine for at least three days at room temperature and for up to six months when stored at or below -60°C. It can also withstand multiple freeze-thaw cycles.
For human plasma, while direct data is scarce, it is recommended to store samples at -80°C to minimize potential degradation, a practice supported by stability studies of other glucuronides. Acidification of plasma samples prior to freezing may further enhance stability, although this needs to be validated for this compound specifically. To ensure data integrity, it is crucial to perform a thorough validation of the bioanalytical method, including comprehensive stability assessments under the specific conditions anticipated during study sample handling and storage. When definitive stability data is unavailable, a conservative approach to sample storage (i.e., immediate analysis or storage at -80°C) is the most prudent course of action.
References
Navigating the Analytical Maze: A Comparative Guide to Menthol Glucuronide Quantification in Laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of menthol glucuronide, a primary metabolite of menthol, is critical for pharmacokinetic studies, biomarker validation, and toxicological assessments. In the absence of standardized proficiency testing schemes for this specific analyte, this guide provides a comprehensive comparison of commonly employed analytical methodologies, offering insights into their performance based on published validation data. This document serves as a practical resource for laboratories to evaluate and select the most appropriate method for their specific research needs.
Performance Characteristics of Analytical Methods for this compound
The selection of an analytical method for this compound quantification is a critical decision that impacts the reliability and validity of study outcomes. The following table summarizes the quantitative performance data from validated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, providing a comparative overview to aid in this process.
| Parameter | GC-MS Method (Total Menthol after Hydrolysis) | LC-MS/MS Method (Direct Quantification of this compound) |
| Analyte | Total Menthol (following enzymatic hydrolysis of this compound) | This compound |
| Matrix | Human Urine and Plasma | Human Plasma |
| Linearity Range | 0.01 - 10 µg/mL (Urine)[1], 5 - 1000 ng/mL (Plasma)[2][3] | Not explicitly stated, but quantitative analysis was performed. |
| Limit of Detection (LOD) | 0.0017 µg/mL (Urine)[1] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.01 µg/mL (Urine)[1], 5 ng/mL (Plasma) | Not explicitly stated. |
| Precision (%RSD) | < 7.6% (Urine), < 18.1% at LOQ and < 4.0% at higher concentrations (Plasma) | Not explicitly stated, but the method was used for quantitative analysis. |
| Accuracy | > 88.5% (Urine) | Not explicitly stated, but the method was used for quantitative analysis. |
| Internal Standard | Menthol-d4 | This compound-d4 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical results. Below are outlines of the key steps involved in the GC-MS and LC-MS/MS methods for the analysis of menthol and this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Total Menthol
This method quantifies total menthol, which includes the menthol released from its glucuronidated form through enzymatic hydrolysis.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total menthol, urine or plasma samples are incubated with β-glucuronidase/sulfatase to deconjugate this compound. A typical procedure involves incubating the sample with the enzyme solution at 37°C for 24 hours.
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard, such as menthol-d4, is added to all samples, calibrators, and quality controls.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Menthol and the internal standard can be extracted from the aqueous matrix using an organic solvent.
-
Solid Phase Microextraction (SPME): This technique involves exposing a coated fiber to the headspace above the sample to adsorb volatile analytes like menthol. The fiber is then thermally desorbed in the GC inlet.
-
2. GC-MS Analysis:
-
Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column (e.g., VF-624ms) is used to separate menthol from other matrix components.
-
Mass Spectrometric Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for sensitive and specific detection of menthol and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
This method allows for the direct quantification of the intact this compound metabolite.
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, a protein precipitation step is typically performed by adding a solvent like methanol. This removes proteins that can interfere with the analysis.
-
Internal Standard Spiking: A stable isotope-labeled internal standard, this compound-d4, is added to the samples.
-
Dilution: For urine samples, a simple dilution with mobile phase or a suitable buffer may be sufficient.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase HPLC or UPLC column is used to separate this compound from other sample components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for high selectivity and sensitivity. For example, the transition for this compound could be m/z 331 → 85.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the typical workflows for the GC-MS and LC-MS/MS methods.
GC-MS Workflow for Total Menthol Analysis.
LC-MS/MS Workflow for this compound Analysis.
References
- 1. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Menthol Glucuronide: A Guide for Laboratory Professionals
Chemical and Physical Properties of Menthol Glucuronide
A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₇ |
| Molecular Weight | 332.39 g/mol |
| Appearance | Solid (form may vary) |
| Water Solubility | Data not readily available |
| Stability | Stable under normal laboratory conditions |
Standard Operating Procedure for this compound Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat the compound as a potentially hazardous chemical. The following step-by-step procedure is based on general laboratory chemical waste disposal guidelines and the precautionary principle.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Solid Waste: Collect solid this compound waste in the designated container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, and gloves, should also be disposed of in the designated solid hazardous waste container.
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide Information: Be prepared to provide the EHS department with the full chemical name and an estimate of the quantity of waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for the final disposal of the hazardous waste.
Important Considerations:
-
Do Not Dispose Down the Drain: As the environmental and aquatic toxicity of this compound is not well-documented, it should not be disposed of down the sink.
-
Do Not Dispose in Regular Trash: Solid this compound and contaminated materials should not be disposed of in the regular trash.
-
Avoid Evaporation: Do not allow solutions containing this compound to evaporate in a fume hood as a method of disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative and established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling Menthol glucuronide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Menthol glucuronide. The following procedural steps and operational plans are designed to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | Protects against potential splashes, dust, or vapors which may cause eye irritation.[1] In case of eye contact, immediately flush with plenty of water for at least 15 minutes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | Prevents direct skin contact which may cause irritation or allergic reactions. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes the inhalation of airborne particles that could lead to respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound.
-
Preparation :
-
Ensure a current SDS for a similar compound like Menthol is accessible.
-
Verify all necessary PPE is available and in good condition.
-
Confirm the work area, preferably a chemical fume hood, is clean and operational.
-
Locate the nearest eyewash station and safety shower before commencing work.
-
-
Handling :
-
Wash hands thoroughly before and after handling the compound.
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols.
-
Use appropriate tools, such as spatulas and weighing paper, for handling the solid material.
-
-
Storage :
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Dispose of this compound as hazardous waste in accordance with all local, state, and federal regulations.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Spill Management :
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
-
Avoid generating dust.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
